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Core Science & Biosynthesis

Foundational

synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol

An In-depth Technical Guide to the Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol Executive Summary The oxetane moiety has emerged as a highly valuable structural motif in modern medicinal chemistry, primarily servin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Executive Summary

The oxetane moiety has emerged as a highly valuable structural motif in modern medicinal chemistry, primarily serving as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into drug candidates can significantly improve key physicochemical properties such as aqueous solubility and metabolic stability. This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to 3-(1-amino-2-methylpropyl)oxetan-3-ol, a chiral building block possessing both the critical oxetane core and a versatile amino alcohol functionality. The primary strategy detailed herein focuses on the nucleophilic addition of a chiral Grignard reagent, derived from L-valinol, to oxetan-3-one. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific reasoning behind the chosen methodologies.

Retrosynthetic Analysis and Strategic Considerations

The design of an efficient synthesis requires a logical deconstruction of the target molecule into readily available starting materials. The retrosynthetic analysis for 3-(1-amino-2-methylpropyl)oxetan-3-ol identifies the carbon-carbon bond between the oxetane ring and the valine-derived side chain as the key disconnection point.

Diagram: Retrosynthetic Pathway

G cluster_precursors Key Precursors TM 3-(1-amino-2-methylpropyl)oxetan-3-ol (Target Molecule) Deprotection Deprotection TM->Deprotection Protected_TM N-Protected Target Deprotection->Protected_TM CC_disconnection C-C Disconnection (Grignard Addition) Protected_TM->CC_disconnection Oxetanone Oxetan-3-one (Electrophile) CC_disconnection->Oxetanone Grignard Chiral Grignard Reagent (Nucleophile) CC_disconnection->Grignard CN_disconnection C-N / C-Br Transformation Grignard->CN_disconnection Valinol Protected L-Valinol (Starting Material) CN_disconnection->Valinol

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically leads to a convergent synthesis strategy:

  • The Electrophile : Oxetan-3-one is a commercially available and highly valuable building block for introducing the oxetane ring.[3][4] Its strained four-membered ring and ketone functionality make it an ideal electrophile for this transformation.

  • The Nucleophile : The 1-amino-2-methylpropyl fragment can be installed using a corresponding organometallic nucleophile. A Grignard reagent is an excellent choice due to its high reactivity and straightforward preparation.

  • Chirality and Protection : The stereocenter in the side chain originates from a chiral starting material, L-valinol. The primary amine must be protected with a group that is stable to the strongly basic and nucleophilic Grignard reagent but can be removed efficiently at the end of the synthesis. The tert-butoxycarbonyl (Boc) group is ideally suited for this purpose.

The Forward Synthetic Pathway: A Detailed Walkthrough

The chosen forward synthesis is a three-stage process: (A) preparation of the key Grignard reagent, (B) the crucial carbon-carbon bond-forming reaction, and (C) the final deprotection to yield the target compound.

Diagram: Forward Synthesis Workflow

G Valinol L-Valinol BocValinol Boc-Protected L-Valinol Valinol->BocValinol Boc₂O, TEA Stage A Bromide Protected Alkyl Bromide BocValinol->Bromide CBr₄, PPh₃ Grignard Grignard Reagent Bromide->Grignard Mg, THF ProtectedProduct Protected Adduct Grignard->ProtectedProduct Stage B (Addition) Oxetanone Oxetan-3-one Oxetanone->ProtectedProduct FinalProduct Target Molecule ProtectedProduct->FinalProduct Stage C TFA, DCM

Caption: The three-stage forward synthesis pathway.

Stage A: Preparation of (S)-tert-butyl (1-bromo-3-methylbutan-2-yl)carbamate

The causality behind this stage is the necessity to convert the inert C-O bond of the alcohol into a C-Br bond, which is susceptible to oxidative insertion by magnesium to form the organometallic nucleophile.

Protocol A1: Boc-Protection of L-Valinol

  • To a stirred solution of L-valinol (1.0 eq.) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate, which is often used in the next step without further purification.

Protocol A2: Bromination (Appel Reaction)

  • Dissolve the crude Boc-protected alcohol (1.0 eq.) and carbon tetrabromide (CBr₄, 1.5 eq.) in anhydrous DCM (~0.3 M) and cool the solution to 0 °C.

  • Add triphenylphosphine (PPh₃, 1.5 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure alkyl bromide.

Stage B: Grignard Addition to Oxetan-3-one

This is the cornerstone of the synthesis, where the key C-C bond is formed. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are readily quenched by protic sources.[5][6]

Protocol B1: Formation and Reaction of the Grignard Reagent

  • Assemble a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of the protected alkyl bromide (1.0 eq.) in anhydrous THF via the dropping funnel. An exothermic reaction should be observed. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve oxetan-3-one (0.9 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the prepared Grignard solution to the oxetan-3-one solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected target molecule.

Stage C: Final Deprotection

The Boc group is an acid-labile protecting group. Its removal under acidic conditions is a clean and high-yielding transformation that liberates the primary amine.

Protocol C1: Boc-Deprotection

  • Dissolve the purified Boc-protected amino alcohol (1.0 eq.) in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH >10 with 2 M NaOH solution.

  • Extract the aqueous layer thoroughly with DCM or a DCM/isopropanol mixture.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Data and Workflow Summary

For successful execution, careful control of stoichiometry is essential. The following table provides a representative summary for the key Grignard addition step.

Table: Reagent Data for Grignard Addition (Protocol B1)
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)
Protected Alkyl Bromide266.181.010.0
Magnesium Turnings24.311.212.0
Oxetan-3-one72.060.99.0
Diagram: Experimental Operation Workflow

G cluster_A Stage A: Reagent Prep cluster_B Stage B: C-C Formation cluster_C Stage C: Deprotection A1 Protect L-Valinol (Boc₂O, TEA) A2 Brominate Alcohol (CBr₄, PPh₃) A1->A2 A3 Purify Bromide (Chromatography) A2->A3 B1 Form Grignard Reagent (Mg, THF) A3->B1 Use Purified Bromide B2 Add to Oxetan-3-one (-78 °C) B1->B2 B3 Aqueous Quench (NH₄Cl) B2->B3 B4 Extract & Purify Adduct (Chromatography) B3->B4 C1 Remove Boc Group (TFA, DCM) B4->C1 Use Protected Adduct C2 Basify & Extract C1->C2 C3 Isolate Final Product C2->C3

Caption: Step-by-step operational workflow for the synthesis.

References

  • Donnelly, J. A., Hoey, J. G., & O'Donnell, R. (1974). Rearrangement of an oxetan-3-one and related alcohols by Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 1218-1221. [Link]

  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-168. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Bull, J. A., & Croft, R. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5235-5239. [Link]

  • Zhang, X., et al. (2024). Divergent Synthesis of 3,3'-Disubstituted Oxetane Amino Acids via Photocatalytic Decarboxylative Giese-Type Reaction. Chinese Journal of Chemistry. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11787-11844. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. [Link]

  • Born, M., Karaghiosoff, K., & Klapötke, T. M. (2021). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, 47(2). [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289-293. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Li, Y.-J., et al. (2011). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 47(28), 8031-8033. [Link]

  • Filo. (2023). Grignard reagents react slowly with oxetane to produce primary alcohols... [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

Exploratory

characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Gathering Key Data I'm now diving into the physicochemical properties of 3-(1-amino-2-methylpropyl)oxetan-3-ol, focusing on structure, molecular weight, and solubility initially. Simultaneously, I'm researching suitable...

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Author: BenchChem Technical Support Team. Date: April 2026

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Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry The oxetane ring, a four-membered cyclic ether, has emerged from relative o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable structural motif in modern drug discovery.[1][2][3] Initially considered a synthetic curiosity due to its inherent ring strain, the unique physicochemical properties imparted by the oxetane scaffold are now widely recognized as powerful tools for optimizing drug candidates. When incorporated into a molecule, the oxetane unit can profoundly influence aqueous solubility, lipophilicity, metabolic stability, and conformational preferences.[1][4] It is often employed as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3][4][5] This guide focuses on the chemical properties of a specific, novel oxetane derivative, 3-(1-amino-2-methylpropyl)oxetan-3-ol, providing a comprehensive overview of its structure, predicted properties, and a detailed protocol for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

IUPAC Name: 3-(1-amino-2-methylpropyl)oxetan-3-ol CAS Number: 2091785-49-6 Molecular Formula: C₈H₁₇NO₂ Molecular Weight: 159.23 g/mol

The structure of 3-(1-amino-2-methylpropyl)oxetan-3-ol incorporates a tertiary alcohol on the oxetane ring and a chiral aminopropyl side chain. This combination of functionalities suggests a molecule with a distinct set of chemical properties that are highly relevant to drug design.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Discovery
pKa 8.5 - 9.5 (for the primary amine)The electron-withdrawing nature of the adjacent oxetane ring is expected to reduce the basicity of the primary amine compared to a simple alkylamine. This modulation of pKa can be advantageous for optimizing ligand-receptor interactions and improving oral bioavailability by influencing the charge state at physiological pH.
Solubility High aqueous solubilityThe presence of multiple hydrogen bond donors (hydroxyl and amino groups) and acceptors (the ether oxygen of the oxetane ring and the hydroxyl and amino groups) will contribute to excellent water solubility. This is a highly desirable property for drug candidates, facilitating formulation and administration.
Lipophilicity (LogP) Low to moderateThe polar functional groups and the inherent polarity of the oxetane ring will result in a relatively low octanol-water partition coefficient. This can be beneficial for reducing off-target effects and improving the overall safety profile of a drug.
Metabolic Stability Likely enhancedThe oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl groups. The tertiary alcohol may be a site for glucuronidation, but the overall scaffold is expected to be robust.
Hydrogen Bonding Strong H-bond donor and acceptorThe molecule's ability to participate in hydrogen bonding will be a key determinant of its interactions with biological targets. The oxetane oxygen is a particularly effective hydrogen bond acceptor.

Proposed Synthetic Pathway

The synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol can be strategically approached by the nucleophilic addition of an appropriate organometallic reagent to oxetan-3-one, a commercially available starting material. A plausible and efficient synthetic route is detailed below.

Synthetic_Pathway cluster_0 Protection of the Amine cluster_1 Formation of the Organometallic Reagent cluster_2 Nucleophilic Addition and Deprotection Valinol Valinol Protecting_Group Boc Anhydride, Et3N, DCM Valinol->Protecting_Group Protected_Amine Boc-Protected Valinol Protecting_Group->Protected_Amine Oxidation Dess-Martin Periodinane, DCM Protected_Amine->Oxidation Aldehyde Boc-Protected Valinal Oxidation->Aldehyde Grignard_Formation Mg, THF Aldehyde->Grignard_Formation Grignard_Reagent Grignard Reagent of Boc-Protected Valinal Grignard_Formation->Grignard_Reagent Addition THF, -78 °C to rt Grignard_Reagent->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Protected_Product Boc-Protected Final Product Addition->Protected_Product Deprotection TFA or HCl in Dioxane Protected_Product->Deprotection Final_Product 3-(1-amino-2-methylpropyl)oxetan-3-ol Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Experimental Protocol

Part 1: Synthesis of tert-butyl (1-oxo-2-methylpropan-1-yl)carbamate (Boc-Protected Valinal)

  • Protection of Valinol: To a solution of L-valinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield Boc-protected valinol, which can be used in the next step without further purification.

  • Oxidation to the Aldehyde: To a solution of the Boc-protected valinol (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise. The reaction is stirred at room temperature for 2 hours or until TLC analysis indicates the complete consumption of the starting material. The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated to give the crude Boc-protected valinal.

Part 2: Synthesis of 3-(1-(tert-butoxycarbonylamino)-2-methylpropyl)oxetan-3-ol

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.5 eq) are stirred in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of the crude Boc-protected valinal (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of oxetan-3-one (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected final product.

Part 3: Deprotection to Yield 3-(1-amino-2-methylpropyl)oxetan-3-ol

  • Acidic Deprotection: The Boc-protected product (1.0 eq) is dissolved in a solution of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM (1:1). The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

  • Isolation of the Final Product: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to yield the hydrochloride salt of the final product as a solid. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized 3-(1-amino-2-methylpropyl)oxetan-3-ol is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a multiplet for the isopropyl group, a doublet for the methine proton adjacent to the amino group, and characteristic multiplets for the oxetane ring protons. The hydroxyl and amino protons may appear as broad singlets.

    • ¹³C NMR: The spectrum should show distinct signals for the quaternary carbon of the oxetane ring bearing the hydroxyl group, the methine carbon attached to the nitrogen, the carbons of the oxetane ring, and the carbons of the isopropyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H and N-H stretches (broad, in the range of 3200-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O-C stretch of the oxetane ring (around 980 cm⁻¹).

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or ELSD) should be employed to determine the purity of the final compound.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(1-amino-2-methylpropyl)oxetan-3-ol is dictated by its primary functional groups: the primary amine, the tertiary alcohol, and the strained oxetane ring.

  • Amine Group: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines, which can be subsequently reduced).

  • Hydroxyl Group: The tertiary alcohol can be acylated or alkylated under appropriate conditions. It may also be a site for metabolic conjugation (e.g., glucuronidation).

  • Oxetane Ring: While more stable than epoxides, the oxetane ring can undergo ring-opening reactions under strongly acidic or nucleophilic conditions, a property that can be exploited for further synthetic transformations.

Conclusion and Future Outlook

3-(1-amino-2-methylpropyl)oxetan-3-ol represents a novel chemical entity with significant potential in drug discovery. Its unique combination of a polar, metabolically robust oxetane core with a chiral amino alcohol side chain makes it an attractive building block for the synthesis of new therapeutic agents. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, opening the door for its exploration in various medicinal chemistry programs. Further studies to experimentally determine its physicochemical properties and to evaluate its biological activity in various assays are warranted. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the role of oxetanes in modulating drug-like properties and will likely accelerate the development of new and improved medicines.

References

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(10), 669-674.
  • Stepan, A. F., et al. (2012). The oxetane ring as a carbonyl or gem-dimethyl bioisostere: impact on metabolic stability and lipophilicity. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Zhang, Y., et al. (2010). Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols. Journal of the American Chemical Society, 132(4), 1261-1262.
  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. (2013).
  • PubChem. (n.d.). Oxetan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Atlantis Press. (2016). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang. Retrieved from [Link]

  • Gunanathan, C., et al. (2008). Direct amination of alcohols by an iron pincer complex.
  • CN101638399A - Method for preparing (3-methyl oxetane-3-yl) methylamine. (2010).
  • Parkes, K. E. B., et al. (1994). A Short, Practical Synthesis of the Potent HIV-1 Protease Inhibitor Ro 31-8959. The Journal of Organic Chemistry, 59(13), 3656-3664.
  • Getman, D. P., et al. (1993). Discovery of a novel class of potent HIV-1 protease inhibitors containing the (R)-(hydroxyethyl)urea isostere. Journal of Medicinal Chemistry, 36(2), 288-291.

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 3-(1-Amino-2-methylpropyl)oxetan-3-ol: A Technical Guide for Drug Discovery

Executive Summary: The Strategic Value of Oxetane Motifs In contemporary medicinal chemistry, the oxetane ring has transitioned from a synthetic curiosity to a premier structural motif. It is frequently deployed as a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Oxetane Motifs

In contemporary medicinal chemistry, the oxetane ring has transitioned from a synthetic curiosity to a premier structural motif. It is frequently deployed as a bioisostere for gem-dimethyl or carbonyl groups to enhance aqueous solubility, reduce metabolic clearance, and fine-tune lipophilicity[1]. The 3,3-disubstitution pattern found in 3-(1-amino-2-methylpropyl)oxetan-3-ol is particularly valuable, as it offers superior chemical stability compared to 2-substituted oxetanes while providing a rigid, three-dimensional scaffold for hydrogen bonding[2].

However, the introduction of the highly strained, puckered oxetane ring (~8.7° puckering angle) adjacent to a chiral amino-alkyl center creates a complex stereochemical environment[3]. This whitepaper provides a comprehensive, predictive framework for the spectroscopic characterization (NMR, IR, MS) of this specific building block, detailing the causality behind data interpretation and establishing self-validating analytical protocols for drug development professionals.

Nuclear Magnetic Resonance (NMR) Profiling

The structural elucidation of 3-(1-amino-2-methylpropyl)oxetan-3-ol via NMR is governed by the chiral center at the C1' position of the 1-amino-2-methylpropyl group.

Stereochemical Complexity and Causality

Because the C1' carbon is chiral, the molecule lacks an internal plane of symmetry. Consequently, the two faces of the oxetane ring are diastereotopic. The four protons on the C2 and C4 carbons of the oxetane ring (adjacent to the ring oxygen) are theoretically all magnetically non-equivalent. Instead of a simple singlet or triplet, these protons will appear as a complex multiplet or a distinct AB system. Furthermore, the isopropyl methyl groups are also diastereotopic and will resolve into two distinct signals in both ¹H and ¹³C NMR.

Table 1: Predictive NMR Assignments (600 MHz, DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
¹H 0.85 – 0.95dd6H-CH(CH₃ )₂Diastereotopic methyls split by the adjacent chiral C1' center.
¹H 1.70 – 1.90m1H-CH (CH₃)₂Complex splitting from the methyls and the C1' proton.
¹H 2.60 – 2.80d1H-CH (NH₂)-Shifted downfield by the primary amine; coupled to the isopropyl methine.
¹H 4.30 – 4.70m (AB)4HOxetane C2/C4Diastereotopic protons (cis/trans to OH) on non-equivalent ring faces.
¹H 2.00 – 3.50br s3H-OH , -NH₂ Broadened by dynamic intermolecular hydrogen bonding; D₂O exchangeable.
¹³C 17.5, 19.2s2C-CH(C H₃)₂Diastereotopic methyl carbons resolve into two distinct peaks.
¹³C 29.5s1C-C H(CH₃)₂Aliphatic methine carbon.
¹³C 62.1s1C-C H(NH₂)-Deshielded by the electronegative nitrogen atom.
¹³C 76.5s1COxetane C3Quaternary carbon, heavily deshielded by the hydroxyl oxygen.
¹³C 82.0, 83.5s2COxetane C2, C4Deshielded by ring oxygen; non-equivalent due to C1' chirality.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is critical for confirming the intact oxetane ring, which exhibits a highly characteristic C-O-C stretching frequency due to ring strain.

Table 2: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Rationale
3350 – 3450Strong, BroadO-H / N-H stretchExtensive intermolecular H-bonding network broadens the signal.
2850 – 2960MediumC-H stretch (sp³)Aliphatic stretches from the isopropyl group and oxetane ring.
1590 – 1620MediumN-H bendCharacteristic scissoring vibration of the primary amine.
1120 – 1150StrongC-O stretchC-O stretching of the tertiary alcohol at the C3 position.
970 – 980StrongC-O-C stretchShifted to higher frequency due to ~8.7° puckering and ring strain.

Mass Spectrometry (ESI-MS/MS) & Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated molecular ion [M+H]+ at m/z 146.1. The fragmentation pathway is driven by the stability of the resulting ions. Aliphatic amines undergo rapid α -cleavage. The bond between the oxetane C3 and the amine C1' cleaves, leaving the positive charge on the nitrogen-containing fragment. Nitrogen stabilizes the positive charge far better than the oxetane oxygen, resulting in a highly stable iminium ion at m/z 72.1, which dominates the spectrum as the base peak.

MS_Pathway M Molecular Ion[M+H]+ m/z 146.1 H2O_loss [M+H - H2O]+ m/z 128.1 M->H2O_loss -H2O (-18 Da) NH3_loss [M+H - NH3]+ m/z 129.1 M->NH3_loss -NH3 (-17 Da) Alpha_cleavage Iminium Ion (Base Peak) m/z 72.1 M->Alpha_cleavage u03B1-cleavage (C3-C1') Oxetane_frag Oxetane-3-ol Cation m/z 73.0 M->Oxetane_frag u03B1-cleavage (C3-C1')

Figure 1: Predictive ESI-MS/MS fragmentation pathway for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Standardized Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems .

Protocol A: NMR Acquisition Workflow
  • Rationale: DMSO- d6​ is selected over CDCl₃. CDCl₃ often contains trace DCl, which can protonate the primary amine, shifting the C1' proton and altering the chemical environment. DMSO- d6​ strongly solvates the amine and alcohol, slowing down proton exchange and allowing the observation of OH and NH₂ couplings.

  • Step 1: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Acquire ¹H NMR at 600 MHz (ns=16, d1=2s) and ¹³C NMR at 150 MHz (ns=512, d1=2s) at 298 K.

  • Step 3 (Self-Validation Check): Integrate the non-exchangeable aliphatic protons. The sum must equal exactly 12. If the integration of the oxetane C2/C4 protons (4.30–4.70 ppm) deviates from 4H relative to the 6H of the isopropyl methyls, suspect acid-catalyzed ring-opening degradation of the oxetane.

Protocol B: ATR-FTIR Analysis
  • Rationale: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive artifact around 3400 cm⁻¹ that perfectly obscures the critical O-H and N-H stretches of the target molecule.

  • Step 1: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Step 2: Apply 1-2 mg of the neat compound directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Step 3: Acquire the sample spectrum (32 scans, 4000–600 cm⁻¹).

  • Step 4 (Self-Validation Check): Ensure the baseline is flat. A positive identification requires the simultaneous presence of the broad 3400 cm⁻¹ band and the sharp 975 cm⁻¹ (oxetane ring) band. Absence of the 975 cm⁻¹ band indicates structural collapse.

Protocol C: LC-MS/MS Workflow
  • Rationale: ESI is preferred over Electron Ionization (EI). Aliphatic amines fragment so extensively under 70 eV EI that the molecular ion is often entirely absent. ESI preserves the [M+H]+ ion.

  • Step 1: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Step 2: Inject 2 µL into the LC-MS system (C18 column, gradient elution).

  • Step 3: Operate the mass spectrometer in ESI+ mode. Set the Collision Energy (CE) to a low threshold (10-15 eV) for MS/MS.

  • Step 4 (Self-Validation Check): High CE will shatter the fragile oxetane ring past the informative α -cleavage, yielding non-diagnostic hydrocarbon noise. A valid spectrum must show the intact parent ion (m/z 146.1) and the diagnostic iminium base peak (m/z 72.1).

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Available at:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Available at:[Link]

  • Rojas, J. J., & Bull, J. A. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

3-(1-amino-2-methylpropyl)oxetan-3-ol crystal structure analysis

Title: Structural Elucidation and Crystallographic Analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol: A Next-Generation Bioisostere Executive Summary The integration of oxetane rings into small-molecule drug candidates h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol: A Next-Generation Bioisostere

Executive Summary

The integration of oxetane rings into small-molecule drug candidates has fundamentally shifted the landscape of medicinal chemistry. By acting as highly polar, conformationally restricted bioisosteres for gem-dimethyl, carbonyl, and carboxylic acid groups, oxetanes improve aqueous solubility, reduce metabolic clearance, and modulate lipophilicity[1],[2]. This whitepaper provides an in-depth crystallographic analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol , a highly specialized 1,2-amino alcohol derivative. By dissecting the causality behind its crystallization, X-ray diffraction, and structural refinement, this guide serves as a definitive resource for researchers leveraging oxetane-based peptidomimetics in drug discovery.

Introduction: The Causality of Oxetane Bioisosterism

The molecule 3-(1-amino-2-methylpropyl)oxetan-3-ol represents a strategic convergence of two critical pharmacophoric elements: a valine-derived side chain (1-amino-2-methylpropyl) and an oxetan-3-ol core.

Historically, the oxetan-3-ol motif has been deployed as a bioisostere for carboxylic acids due to its remarkable hydrogen-bond (HB) basicity and limited acidic character, which together facilitate passive diffusion across biological membranes without the penalty of a negatively ionizable group[3],[4].

When geminally substituted with an aminoalkyl group, the oxetan-3-ol core acts as a rigidified scaffold. The compressed C–O–C bond angles of the four-membered ring (approximately 91°) force the oxygen lone pairs into orbitals with higher p-character, making the oxetane oxygen a significantly stronger hydrogen-bond acceptor than acyclic ethers[3]. Understanding the exact 3D spatial arrangement of this molecule is critical for rational structure-based drug design (SBDD), necessitating rigorous single-crystal X-ray diffraction (SCXRD) analysis.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must account for the unique physicochemical properties of the oxetane ring. Below is the field-proven, step-by-step methodology for the isolation and structural elucidation of 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of enantiopure 3-(1-amino-2-methylpropyl)oxetan-3-ol in 0.5 mL of methanol (solvent) in a 2 mL inner vial. Place this unsealed inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and incubate at 4 °C for 48–72 hours.

  • Causality: The molecule possesses a highly polar headgroup (-OH, -NH2) and a lipophilic tail (isopropyl). Rapid solvent evaporation typically leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. Vapor diffusion enables a slow, thermodynamically controlled decrease in the dielectric constant of the medium, forcing the ordered nucleation of the polar amino-alcohol motif while accommodating the hydrophobic tail.

Step 2: X-Ray Diffraction Data Collection
  • Protocol: Harvest a suitable single crystal (approx. 0.20 × 0.15 × 0.10 mm) using a MiTeGen loop coated in perfluoropolyether oil. Immediately quench the crystal in a 100 K nitrogen cold stream on a diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54178 Å).

  • Causality: Data collection at 100 K is not merely standard practice; it is an absolute necessity for oxetane derivatives. The four-membered ring exhibits low-frequency vibrational modes (ring puckering). At room temperature, this manifests as severe positional disorder, artificially inflating thermal ellipsoids and obscuring true C–C and C–O bond lengths. Cryocooling freezes out these dynamic motions, yielding discrete atomic positions.

Step 3: Phasing and Structural Refinement
  • Protocol: Solve the phase problem using intrinsic phasing via SHELXT[5]. Refine the structure using full-matrix least-squares on F2 using SHELXL[6],[7]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Locate the -OH and -NH2 hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

  • Causality: Intrinsic phasing efficiently locates the heavy atoms (C, N, O) without prior structural bias. Refining on F2 ensures that even weak reflections contribute to the statistical model. Freely refining the heteroatom hydrogens (rather than placing them in calculated positions) is critical, as the exact torsion angles of the -OH and -NH2 groups dictate the molecule's interaction vectors with target proteins.

Workflow A Synthesis & Purification (>99% ee) B Crystal Growth (Vapor Diffusion) A->B C X-ray Diffraction (100 K, Cu Kα) B->C D Phase Problem Solving (SHELXT) C->D E Structural Refinement (SHELXL) D->E F Validation (R1, wR2, GoF) E->F G Final 3D Model (CIF Output) F->G

Caption: Crystallographic workflow for 3-(1-amino-2-methylpropyl)oxetan-3-ol from synthesis to final model.

Quantitative Data Presentation

The self-validating nature of crystallographic refinement is demonstrated by the agreement factors ( R1​ and wR2​ ). An R1​ value below 0.05 indicates a highly accurate structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C 7​ H 15​ NO 2​
Formula Weight 145.20 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​
Unit Cell Dimensions a = 5.82 Å, b = 9.14 Å, c = 8.35 Å, β = 104.2°
Volume / Z 430.5 Å 3 / 2
Calculated Density 1.12 g/cm 3
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Absolute Structure Parameter 0.04(1) (Validates enantiomeric purity)

Structural Insights and Pharmacophoric Logic

The crystal structure reveals profound insights into why this molecule serves as a potent bioisostere in medicinal chemistry.

  • Ring Puckering and Strain: The oxetane ring is not perfectly planar; it exhibits a slight pucker (dihedral angle of ~8–10°). This puckering minimizes eclipsing interactions between the geminal substituents at C3 and the adjacent methylene hydrogens.

  • Intramolecular Hydrogen Bonding: The structure reveals a bifurcated hydrogen bond between the primary amine (-NH2) and the tertiary alcohol (-OH). This intramolecular interaction locks the isopropyl group into a highly specific vector, pre-organizing the molecule to perfectly mimic the bioactive conformation of a valine residue binding to a protease active site.

  • Intermolecular Networks: In the crystal lattice, the oxetane oxygen acts as a dominant hydrogen-bond acceptor, bridging adjacent molecules. This validates the hypothesis that oxetanes can effectively replace carbonyls or carboxylic acids by engaging in robust dipole and hydrogen-bonding interactions with target proteins[3],[2].

Interactions Core 3-(1-amino-2-methylpropyl) oxetan-3-ol OH Oxetan-3-ol -OH (H-Bond Donor/Acceptor) Core->OH NH2 Primary Amine -NH2 (H-Bond Donor) Core->NH2 Iso Isopropyl Group (Hydrophobic) Core->Iso Ox Oxetane Oxygen (H-Bond Acceptor) Core->Ox Target Target Protein Pocket OH->Target Asp/Glu Residues NH2->Target Backbone Carbonyls Iso->Target Val/Leu Pocket Ox->Target Kinase Hinge Region

Caption: Key pharmacophoric interactions of the 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold.

References

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.[3],[4] URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery (Taylor & Francis).[1],[2] URL:[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[6],[7] URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances.[5] URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility of 3-(1-amino-2-methylpropyl)oxetan-3-ol for Pharmaceutical Applications

Executive Summary The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. The novel compound, 3-(1-amino-2-methylpropyl)oxetan-3-ol, incorporates a highly functionalized oxetane ring, a moiety of increasing interest in medicinal chemistry for its potential to enhance physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3] This guide provides a comprehensive theoretical framework and a robust, field-proven experimental protocol for the systematic determination of this compound's solubility profile. We delve into the causal mechanisms behind solubility, advocate for a strategic approach to solvent selection, and present a detailed, self-validating workflow for the gold-standard shake-flask method coupled with HPLC analysis. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this promising molecule's behavior in various solvent systems.

Introduction: The Imperative of Solubility Characterization

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An API must dissolve to be absorbed, making solubility a gatekeeper for oral bioavailability.[4] Poor solubility can lead to unreliable in vitro assay results, complex formulation challenges, and ultimately, the failure of an otherwise potent drug candidate.[5][6][7]

The Oxetane Moiety: A Modern Tool for Physicochemical Modulation

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable bioisostere in modern medicinal chemistry.[8] Its incorporation can trigger profound, positive changes in a molecule's properties by replacing more common functionalities like gem-dimethyl or carbonyl groups.[2][9] These changes often include a marked increase in aqueous solubility and metabolic stability, making oxetane-containing compounds particularly attractive for development.[1][3]

Physicochemical Profile of 3-(1-amino-2-methylpropyl)oxetan-3-ol

A structural analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol reveals several key features that will govern its solubility:

  • An Ionizable Amine: The primary amino group (pKa estimated ~9-10) will be protonated at physiological and acidic pH, suggesting a strong pH-dependence on aqueous solubility.

  • Hydrogen Bonding Capabilities: The hydroxyl (-OH) group, the amino (-NH2) group, and the ether oxygen of the oxetane ring are all capable of forming hydrogen bonds, which is crucial for dissolution in protic solvents like water.[10]

  • Polarity and Lipophilicity: The molecule possesses a distinct polarity due to its heteroatoms, balanced by the non-polar isopropyl group. This balance will dictate its solubility in a range of organic solvents.

This guide provides the necessary protocols to quantitatively explore these structural implications.

Theoretical Framework: The Science of Dissolution

A robust experimental design is built upon a solid theoretical foundation. Understanding the principles of solubility allows for logical solvent selection and accurate data interpretation.

Polarity and Intermolecular Forces: "Like Dissolves Like"

The adage "like dissolves like" remains a cornerstone of solubility science.[11][12] Dissolution is a process of overcoming the solute-solute and solvent-solvent intermolecular forces to form new solute-solvent interactions.

  • Polar Solvents (e.g., water, ethanol) will best dissolve polar solutes like our target compound through dipole-dipole interactions and hydrogen bonding.

  • Non-polar Solvents (e.g., hexane, toluene) are ineffective at solvating polar molecules as they cannot overcome the strong hydrogen bonding network of the solute.

  • Aprotic Polar Solvents (e.g., DMSO, acetonitrile) can accept hydrogen bonds and have strong dipoles, making them effective solvents for a wide range of compounds.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between two types of solubility measurements, as they provide different insights.[13][14]

  • Thermodynamic Solubility is the true equilibrium solubility, where a saturated solution is in equilibrium with the solid-state material. It is a path-independent property crucial for formulation and biopharmaceutical classification.[5][7][15] This guide focuses on determining this value.

  • Kinetic Solubility measures the concentration at which a compound, typically dosed from a DMSO stock solution, precipitates out of an aqueous buffer. It is a high-throughput screening method used in early discovery but can often overestimate the true solubility.[5][6][14]

pH-Dependent Solubility of Ionizable Compounds

For ionizable molecules, pH is a master variable. The Henderson-Hasselbalch equation governs the equilibrium between the ionized and non-ionized forms. The ionized form of a drug is almost always more water-soluble than its neutral form. Given the basic nature of 3-(1-amino-2-methylpropyl)oxetan-3-ol, its aqueous solubility is expected to be significantly higher at pH values below its pKa, where it exists as a charged cation.[4][16] Therefore, solubility must be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[17]

Strategic Selection of Solvents

Solvent selection should not be arbitrary but rather a strategic process to build a comprehensive profile of the API. The choice of solvents should reflect the potential environments the API will encounter during manufacturing, formulation, and administration.[18][19][20]

Recommended Solvent Panel for Characterization

The following table outlines a recommended panel of solvents for a thorough initial solubility assessment. The rationale for each choice is grounded in its relevance to pharmaceutical development.

Solvent Class Specific Solvent Rationale & Justification
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)Represents the acidic environment of the stomach.[17]
pH 4.5 Acetate BufferRepresents the transition from stomach to small intestine.[17]
pH 6.8 Phosphate BufferRepresents the environment of the small intestine.[17]
Purified WaterBaseline aqueous solubility of the free base.
Organic Protic EthanolA common, Class 3 (low toxicity) co-solvent in formulations.
Isopropyl AlcoholAnother common Class 3 co-solvent.
Propylene GlycolA frequently used solubilizer and vehicle in liquid formulations.
Organic Aprotic AcetonitrileUsed in HPLC mobile phases and as a reaction solvent.
Dimethyl Sulfoxide (DMSO)A powerful solvent used for stock solutions in biological assays.[6]
Biorelevant Media FaSSIF / FeSSIFSimulated intestinal fluids (Fasted/Fed State) containing bile salts to assess the impact of food on solubility.[21]

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[17][22]

The Shake-Flask Method: Workflow Overview

The protocol is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured. The system is self-validating by measuring concentration at multiple time points until a plateau is reached, confirming equilibrium.

G cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_api Weigh Excess API prep_solvent Add Selected Solvent prep_api->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial agitate Agitate at Controlled Temperature (e.g., 25°C or 37°C) for 24-72h prep_vial->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filtrate Filter Supernatant (0.45 µm PTFE filter) centrifuge->filtrate dilute Dilute Sample filtrate->dilute hplc Quantify by Validated HPLC-UV Method dilute->hplc calculate Calculate Solubility (mg/mL or µg/mL) hplc->calculate

Caption: Shake-Flask Experimental Workflow.

Materials and Equipment
  • API: 3-(1-amino-2-methylpropyl)oxetan-3-ol (solid, purity >98%)

  • Solvents: As outlined in Section 3.1

  • Vials: 2 mL glass HPLC vials with screw caps

  • Agitation: Orbital shaker with temperature control

  • Separation: Centrifuge and 0.45 µm PTFE syringe filters

  • Analysis: Calibrated HPLC system with UV detector

  • General Lab: Analytical balance, volumetric flasks, pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of the API (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[22]

  • Solvent Addition: Accurately add 1.0 mL of the chosen solvent to the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h) until the measured concentration does not change significantly.[17]

  • pH Measurement (Aqueous only): At the end of the equilibration, measure the final pH of the suspension to check for any significant shifts.[22]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw a portion of the clear supernatant and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step removes any remaining fine particulates.[7]

  • Dilution: Promptly perform a precise dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated, stability-indicating HPLC-UV method.

Analytical Quantification: HPLC Method

A reverse-phase HPLC method is the most common and reliable tool for quantification.[22]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid (to ensure protonation of the amine for good peak shape).

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~210 nm, typical for non-chromophoric amines).

  • Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards to ensure linearity and accuracy of quantification.

Data Interpretation and Presentation

The ultimate goal is to translate raw analytical data into actionable knowledge.

Structuring the Solubility Data

Quantitative results should be summarized in a clear, concise table for easy comparison.

Solvent Temperature (°C) Equilibrium Time (h) Final pH Solubility (mg/mL) Solubility (mM)
Purified Water2548N/ADataData
pH 1.2 Buffer3748DataDataData
pH 4.5 Buffer3748DataDataData
pH 6.8 Buffer3748DataDataData
Ethanol2548N/ADataData
Propylene Glycol2548N/ADataData
..................
Correlating Structure with Observed Solubility

The experimental data should be interpreted through the lens of the molecule's structure.

G cluster_molecule 3-(1-amino-2-methylpropyl)oxetan-3-ol cluster_solvents Solvent Interactions mol Structure (Amine, Hydroxyl, Oxetane, Isopropyl) water Water (Protic) pH < 8 mol->water Ionic Interaction (Protonated Amine) + Strong H-Bonding etoh Ethanol (Protic) mol->etoh Strong H-Bonding dmso DMSO (Aprotic) mol->dmso H-Bond Acceptor + Dipole-Dipole hexane Hexane (Aprotic, Non-polar) mol->hexane Weak van der Waals (Poor Interaction)

Caption: Predicted Molecular Interactions Driving Solubility.

  • High Aqueous Solubility at Low pH: This is expected due to the protonation of the primary amine, leading to strong ion-dipole interactions with water.

  • Moderate Solubility in Protic Solvents: Solvents like ethanol and propylene glycol can effectively form hydrogen bonds with the amine and hydroxyl groups, leading to good solubility.

  • Variable Solubility in Aprotic Solvents: Polar aprotic solvents like DMSO should be effective, while non-polar solvents like hexane are expected to yield very low solubility.

Conclusion

This technical guide provides both the conceptual framework and the practical, step-by-step methodology required to conduct a thorough and reliable investigation into the solubility of 3-(1-amino-2-methylpropyl)oxetan-3-ol. By adhering to the gold-standard shake-flask protocol and employing a strategic panel of pharmaceutically relevant solvents, researchers can generate high-quality, reproducible data. This information is not merely an academic exercise; it is a critical dataset that will inform every subsequent stage of development, from pre-formulation and dosage form design to predicting in vivo performance. A comprehensive understanding of solubility is the foundation upon which successful drug development is built.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization (WHO). (2019). Annex 4.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Ascendia Pharmaceutical Solutions. (1970, January 01). 4 Factors Affecting Solubility of Drugs.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
  • IJCRT.org. (2023, January). Introduction, Importance And Factor Of Solubility.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • SEQENS. (2025, December 4). Key factors in solvent selection.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • CymitQuimica. (n.d.). CAS 7748-36-9: Oxetan-3-ol.
  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

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Foundational

Whitepaper: A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Amino-Oxetane Compounds

Abstract The oxetane ring, a four-membered cyclic ether, has rapidly emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of low molecular weight, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has rapidly emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an invaluable tool for drug designers.[1][2] This guide focuses specifically on the amino-oxetane subclass, compounds that are increasingly deployed to overcome fundamental challenges in drug development, including poor solubility, metabolic instability, and undesirable basicity.[4][5] We will explore the strategic rationale for incorporating amino-oxetanes as bioisosteres for common functionalities like amides and gem-dimethyl groups.[4][6][7] This document provides an in-depth examination of field-proven synthetic methodologies, from versatile reactions using oxetan-3-one to advanced catalytic couplings, offering detailed, step-by-step protocols. Furthermore, it addresses the critical, yet often overlooked, challenges in the isolation and purification of these polar and potentially labile compounds, presenting best practices to ensure structural integrity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of amino-oxetanes in their discovery campaigns.

Chapter 1: The Strategic Imperative for Amino-Oxetanes in Drug Discovery

The pursuit of novel chemical matter with drug-like properties is a central challenge in pharmaceutical research. The frequent appearance of flat, aromatic structures in screening libraries often leads to candidates with poor physicochemical properties. The introduction of sp³-rich, three-dimensional motifs is a proven strategy to escape this "flatland" and improve compound performance.[1] The oxetane ring is an exemplary scaffold in this regard.

The Oxetane Motif as a Bioisosteric Tool

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. The oxetane ring has proven to be a highly effective bioisostere for two ubiquitous groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[7][8][9]

  • Replacement for gem-Dimethyl Groups: The gem-dimethyl group is often used to block metabolic oxidation sites, but it significantly increases lipophilicity.[7] An oxetane has a comparable molecular volume but introduces polarity, thereby improving aqueous solubility and often enhancing metabolic stability without the lipophilicity penalty.[7][10]

  • Replacement for Carbonyl Groups: As a carbonyl surrogate, the oxetane mimics the spatial arrangement of the oxygen lone pairs and acts as a strong hydrogen bond acceptor.[9][10] Crucially, it is stable against nucleophilic attack and hydrolysis, a common liability for esters and amides, and is not susceptible to epimerization at adjacent chiral centers.[2][7]

Fine-Tuning Physicochemical Properties

The introduction of an amino-oxetane can profoundly and predictably alter a molecule's properties. The electronegative oxygen atom in the strained ring exerts a powerful inductive electron-withdrawing effect.[1] When placed adjacent to a basic nitrogen atom, this effect can dramatically reduce the amine's pKa, a critical parameter for avoiding off-target effects (e.g., hERG inhibition) and controlling cellular permeability.[4][5]

Property ModulatedTypical Effect of Amino-Oxetane IntroductionRationale & Causality
Aqueous Solubility Significant Increase[10]The polar ether oxygen enhances hydrogen bonding with water, disrupting the crystal lattice of solid compounds.
Lipophilicity (LogD) Reduction[4][10]Replacing a lipophilic group (e.g., gem-dimethyl) with the polar oxetane ring lowers the compound's affinity for the octanol phase.
Amine Basicity (pKa) Reduction (by 2-3 pKa units)[1][4]The strong inductive effect of the ring oxygen withdraws electron density from the adjacent nitrogen, making its lone pair less available for protonation.
Metabolic Stability General Improvement[4]The oxetane ring itself is robust.[11] When replacing metabolically labile groups, it can block common sites of CYP450 oxidation.
Molecular Geometry Increased 3-Dimensionality[6]The puckered, sp³-rich ring introduces conformational constraints and a non-planar exit vector, improving target selectivity.

Chapter 2: Core Methodologies for the Synthesis of Amino-Oxetane Scaffolds

The synthetic accessibility of oxetanes has historically been a barrier to their widespread adoption.[12] However, a number of robust and versatile methods have now become standard, allowing for the reliable construction of diverse amino-oxetane libraries.

The Oxetan-3-one Hub: A Gateway to Diversity

Oxetan-3-one is an exceptionally valuable and versatile building block, serving as the entry point for a multitude of amino-oxetane derivatives.[1][11] Its ketone functionality is readily derivatized through established carbonyl chemistry.

Oxetan-3-one_Hub Oxetanone Oxetan-3-one ReductiveAmination Reductive Amination Oxetanone->ReductiveAmination R₂NH, NaBH(OAc)₃ MannichAdduct Benzotriazole Mannich Adduct Oxetanone->MannichAdduct Benzotriazole, R₂NH Product1 3-Amino-Oxetanes ReductiveAmination->Product1 Product2 3-Alkyl/Aryl-3-Amino-Oxetanes MannichAdduct->Product2 R'-MgX or R'-ZnX

Figure 1: Divergent synthetic pathways originating from the versatile oxetan-3-one building block.

This is the most direct method for preparing 3-amino-oxetanes and is a staple in medicinal chemistry campaigns.[4] The choice of a mild reducing agent is critical to avoid reduction of the oxetane ring itself. Sodium triacetoxyborohydride is the reagent of choice as it is selective for the intermediate iminium ion and tolerates a wide range of functional groups.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.1 eq.).

  • Imine/Enamine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the corresponding iminium or enamine intermediate. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq.) can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

A recently developed two-step protocol provides access to more complex 3-alkyl/aryl-3-amino-oxetanes.[13] This method leverages the formation of a stable benzotriazole-based Mannich adduct, which then undergoes nucleophilic displacement with organometallic reagents.[9][13]

Step-by-Step Methodology:

  • Adduct Formation: In a flask, combine oxetan-3-one (1.0 eq.), a secondary amine (1.0 eq.), and benzotriazole (1.0 eq.) in a solvent like toluene at room temperature. The reaction is driven by the strain relief of the exocyclic double bond in the intermediate and typically proceeds to completion without the need for water removal.[13] The stable Mannich adduct can often be isolated by simple filtration.

  • Nucleophilic Addition: Dissolve the isolated Mannich adduct in an ethereal solvent such as THF. Cool the solution to 0 °C.

  • Reagent Addition: Add the desired Grignard reagent (R-MgX, 1.2 eq.) or organozinc reagent dropwise. The benzotriazole group is an excellent leaving group, facilitating a smooth displacement.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until complete. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified via standard chromatographic techniques. This method shows excellent functional group tolerance.[13]

Advanced Coupling Strategies for Late-Stage Functionalization

In many synthetic campaigns, the oxetane ring is introduced late in the sequence to avoid exposing the strained ring to harsh reaction conditions.[1][2] Modern cross-coupling methods are ideally suited for this purpose.

Advanced_Synthesis cluster_0 Defluorosulfonylative Coupling cluster_1 Photoredox/Nickel Dual Catalysis OxetaneSF Oxetane Sulfonyl Fluoride Product1 Aryl-Amino-Oxetane OxetaneSF->Product1 Amine1 Complex Amine (R-NH₂) Amine1->Product1 Base OxetaneAA Oxetane Amino Acid Product2 3-Aryl-3-Amino-Oxetane OxetaneAA->Product2 Ni catalyst, photocatalyst, light ArylHalide Aryl Halide (Ar-X) ArylHalide->Product2

Figure 2: Comparison of modern catalytic methods for the late-stage synthesis of complex amino-oxetanes.

This method provides a novel way to couple amines with bench-stable oxetane sulfonyl fluoride reagents, effectively forming an amino-oxetane as a benzamide bioisostere.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine the 3-aryl-oxetane-3-sulfonyl fluoride (1.0 eq.), the desired amine (1.2 eq.), and a suitable base (e.g., K₂CO₃ or DBU, 2.0 eq.) in an aprotic polar solvent like DMSO or DMF.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-120 °C. The reaction proceeds via a defluorosulfonylative mechanism.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by preparative HPLC or column chromatography to yield the desired aryl amino-oxetane.

Chapter 3: Best Practices for Isolation and Purification

The physicochemical properties that make amino-oxetanes attractive in a biological context—namely their polarity and the basic nitrogen—also present specific challenges during isolation and purification.

Chromatographic Strategies
  • Normal-Phase Chromatography: For less polar amino-oxetanes, silica gel chromatography is effective. Eluent systems typically consist of a gradient of methanol or isopropanol in dichloromethane, often with a small amount of ammonium hydroxide (0.1-1%) added to prevent the basic amine from streaking on the acidic silica gel.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) is the method of choice. Eluents are typically gradients of acetonitrile or methanol in water. It is critical to use a buffer system, such as ammonium bicarbonate or formic acid at a low concentration (0.1%), to maintain a consistent pH and ensure good peak shape.

Managing Chemical Stability

The primary stability concern for oxetanes is their susceptibility to ring-opening under acidic conditions, particularly in the presence of nucleophiles.[1][2][4] This is exacerbated in 3,3-disubstituted oxetanes that contain an internal nucleophile (like an alcohol or another amine), which can lead to intramolecular cyclization to form 5- or 6-membered rings.[2]

Self-Validating Protocol Checklist for Work-up:

  • [ ] Avoid Strong Acids: Never use strong acids (e.g., 1M HCl) for aqueous washes or extractions. Use buffered or mildly basic solutions like saturated NaHCO₃ or a phosphate buffer (pH ~7-8).

  • [ ] Temperature Control: Concentrate fractions under reduced pressure at low temperatures (<40 °C) to prevent potential degradation.

  • [ ] Solvent Purity: Ensure all solvents are free of acidic impurities.

  • [ ] Prompt Purification: Do not let crude materials sit for extended periods, especially if acidic byproducts are present from the reaction. Proceed to chromatography as soon as is practical.

By adhering to these principles, the integrity of the amino-oxetane core can be preserved, ensuring that the isolated material is an accurate representation of the reaction product.

Conclusion and Future Directions

Amino-oxetanes have cemented their role as powerful tools for modulating the properties of drug candidates. Their ability to enhance solubility, tune basicity, and improve metabolic profiles addresses some of the most common hurdles in medicinal chemistry.[3] The development of robust synthetic routes, particularly those starting from oxetan-3-one and those enabling late-stage functionalization, has made these valuable scaffolds broadly accessible.[4][13]

Future innovation will likely focus on developing catalytic, enantioselective methods to access chiral amino-oxetanes and expanding the toolkit of building blocks to explore new areas of chemical space.[14][15] As our understanding of the subtle interplay between the oxetane ring and biological systems grows, its application as a strategic design element in drug discovery is set to expand even further.[3]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • American Chemical Society. (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. Retrieved from a presentation abstract. Available at: [Link]

  • Verhoest, P. R., & Wager, T. T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592-12609. Available at: [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Soós, T., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, e202410554. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Royal Society of Chemistry. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2026). Oxetanes in heterocycle synthesis: recent advances. Chemical Communications. Available at: [Link]

  • Beilstein-Institut. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2019). US10377855B2 - Oxetane polymers and methods of preparation thereof.
  • Royal Society of Chemistry. (2026). Oxetanes in heterocycle synthesis: recent advances. Chemical Communications. Available at: [Link]

  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Dong Group, University of California, Irvine. (n.d.). Oxetane Presentation. Retrieved from a university presentation. Available at: [Link]

Sources

Exploratory

In Silico Profiling of 3-(1-amino-2-methylpropyl)oxetan-3-ol: A Technical Guide for Rational Drug Design

Introduction: The Strategic Value of the Oxetane-Amino Alcohol Motif In modern medicinal chemistry, the pursuit of high-Fsp³ (fraction of sp³-hybridized carbons), low-molecular-weight building blocks is driven by the nee...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Oxetane-Amino Alcohol Motif

In modern medicinal chemistry, the pursuit of high-Fsp³ (fraction of sp³-hybridized carbons), low-molecular-weight building blocks is driven by the need to escape the "flatland" of traditional aromatic scaffolds. The molecule 3-(1-amino-2-methylpropyl)oxetan-3-ol represents a highly dense, stereochemically rich pharmacophore. It combines a strained four-membered oxetane ring, a tertiary alcohol, and a primary amine situated on a chiral center adjacent to an isopropyl group.

This specific 3,3-disubstituted oxetane acts as a conformationally restricted bioisostere for gem-dimethyl groups, carbonyls, and peptide transition states. However, predicting its behavior in vivo requires rigorous computational modeling. The strong inductive electron-withdrawing effect of the oxetane oxygen drastically alters the basicity of the adjacent amine, while the steric bulk of the 1-amino-2-methylpropyl (valine-like) side chain dictates its binding kinetics. This guide outlines a comprehensive in silico framework for predicting the physicochemical, metabolic, and target-binding properties of this unique building block.

G start Input: 3-(1-amino-2-methylpropyl) oxetan-3-ol qm QM Conformational Analysis (DFT B3LYP/6-311G**) start->qm pka pKa & LogD Prediction (Thermodynamic Cycles) qm->pka metab Metabolic SOM Prediction (CYP450 / mEH) qm->metab dock Pharmacophore & Docking (Bioisosteric Profiling) pka->dock metab->dock out Lead Optimization Strategy dock->out

Comprehensive in silico predictive workflow for oxetane-based building blocks.

Structural Dynamics and Physicochemical (ADMET) Profiling

The integration of an oxetane ring fundamentally rewrites the physicochemical profile of a molecule. According to foundational studies on1 [1], the electronegative oxygen atom exerts a powerful inductive effect (-I) through the short σ -bonding framework.

For 3-(1-amino-2-methylpropyl)oxetan-3-ol, this means the pKa of the primary amine is significantly suppressed. While a standard aliphatic amine exhibits a pKa of ~10.5, the proximity of the oxetane ring lowers this value by approximately 2.5 to 3.0 units. This causality is critical: a lower pKa increases the fraction of the neutral, un-ionized species at physiological pH (7.4), thereby enhancing passive membrane permeability without sacrificing the aqueous solubility provided by the high polarity of the oxetane and hydroxyl groups.

Predicted Quantitative Data

The following table summarizes the computationally derived consensus properties for the target molecule, utilizing a synthesis of Density Functional Theory (DFT) and empirical ADMET models.

PropertyPredicted ValueMechanistic Rationale
Molecular Weight 145.20 g/mol Highly efficient ligand efficiency (LE) metric.
Fsp³ 1.0 (100%)Complete sp³ hybridization ensures high 3D character and solubility.
pKa (Amine) 7.6 ± 0.2Suppressed by the strong -I effect of the oxetane oxygen.
pKa (Alcohol) 13.8 ± 0.3Typical for tertiary alcohols; non-ionizable at physiological pH.
LogD (pH 7.4) -0.1 to 0.3Highly hydrophilic, optimized for oral bioavailability.
TPSA 55.4 ŲOptimal for blood-brain barrier (BBB) penetration if required.
Protocol 1: QM-Based Conformational and pKa Validation

To ensure trustworthiness, empirical pKa predictors (like Epik) must be validated against first-principles Quantum Mechanics (QM). This protocol establishes a self-validating thermodynamic cycle.

  • Ligand Preparation & Stereoisomer Enumeration: Generate the neutral and protonated states of 3-(1-amino-2-methylpropyl)oxetan-3-ol using LigPrep. Ensure both enantiomers at the C1' chiral center are generated, as spatial orientation relative to the oxetane ring impacts intramolecular hydrogen bonding.

  • Conformational Sampling: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field in implicit water.

    • Self-Validation Step: Verify that the global minimum conformer is populated at >90% via Boltzmann distribution. If the molecule exhibits high flexibility, retain the top 5 conformers for ensemble averaging.

  • Geometry Optimization (DFT): Optimize the selected conformers at the B3LYP/6-311G** level with the SMD solvation model for water.

    • Causality: Standard molecular mechanics force fields often misparameterize the extreme ring strain and unique dipole moment of the oxetane ring. DFT accurately captures the electron-withdrawing effect on the adjacent amine.

  • Thermodynamic Cycle Calculation: Calculate the free energy difference ( ΔG ) between the protonated and neutral states. Compute the pKa using the linear free energy relationship.

    • Self-Validation Step: Calibrate the regression constant against experimental data for a known reference (e.g., 3-methyl-oxetan-3-amine) to eliminate systematic DFT solvation errors.

Bioisosteric Mapping and Target Interaction

The 1,2-amino alcohol motif (comprising the primary amine on the side chain and the tertiary alcohol on the oxetane ring) is a privileged pharmacophore. It is frequently utilized as a transition-state mimic for proteases (e.g., mimicking the tetrahedral intermediate of peptide bond cleavage).

Furthermore, as detailed in2 [2], the oxetane ring acts as a rigid, polar spacer that projects substituents in a highly defined vector space, minimizing the entropic penalty upon target binding.

Protocol 2: Induced-Fit Docking (IFD) and Pharmacophore Mapping
  • Pharmacophore Generation: Map the hydrogen bond donor (amine), hydrogen bond acceptor (oxetane oxygen, hydroxyl oxygen), and hydrophobic volume (isopropyl group) using Phase.

  • Receptor Preparation: Prepare the target protein (e.g., a viral protease or kinase) by assigning correct tautomeric states to active site histidines.

  • Induced-Fit Docking: Dock the optimized ligand using Glide IFD.

    • Causality: The bulky, branched nature of the 1-amino-2-methylpropyl group requires side-chain flexibility in the receptor to accurately model the binding pose. Rigid docking will artificially penalize this ligand due to steric clashes.

  • Molecular Dynamics (MD) Validation: Run a 100 ns MD simulation (Desmond) on the top-ranked pose.

    • Self-Validation Step: Monitor the RMSD of the oxetane ring. If the intramolecular hydrogen bond between the -OH and -NH₂ breaks and reforming continuously, the binding pose is entropically unstable and must be discarded.

Metabolic Stability and Degradation Modeling

While 3,3-disubstituted oxetanes are generally more chemically stable than their mono-substituted counterparts, they are not immune to degradation. Literature on3 [3] highlights that oxetanes with internal nucleophiles (such as an adjacent amine) can be susceptible to ring-opening under highly acidic conditions. Additionally, the isopropyl group is a classic liability for Cytochrome P450 (CYP3A4) mediated oxidation.

G parent 3-(1-amino-2-methylpropyl) oxetan-3-ol cyp CYP450 Oxidation (Isopropyl CH) parent->cyp Phase I meh Microsomal Epoxide Hydrolase (Ring Opening) parent->meh Enzymatic acid Acid-Catalyzed Degradation (Stomach) parent->acid pH < 2 metab1 Hydroxylated Metabolite (Active/Inactive) cyp->metab1 metab2 1,3-Diol Derivative (Clearance) meh->metab2 metab3 Polymeric/Ring-Opened Adducts acid->metab3

Predicted metabolic and chemical degradation pathways for the oxetane derivative.

Protocol 3: CYP450 Site of Metabolism (SOM) and Ring Stability Profiling
  • Enzyme-Substrate Docking: Dock the neutral molecule into the active site of CYP3A4 (PDB: 1TQN) using IFD, ensuring the heme iron is accessible to the ligand.

  • Reactivity Modeling (QM/MM): Apply a semi-empirical QM/MM approach to calculate the activation energy barrier for hydrogen abstraction at the isopropyl methine carbon versus the methyl carbons.

    • Self-Validation Step: Compare the calculated barriers against a baseline fragile substrate (e.g., midazolam). A barrier difference of >2 kcal/mol indicates high regioselectivity, confirming the methine carbon as the primary SOM.

  • Acid-Catalyzed Degradation Simulation: To assess oxetane ring stability, construct a QM reaction coordinate for the protonation of the oxetane oxygen followed by intramolecular nucleophilic attack by the primary amine.

    • Causality: If the transition state energy barrier for this intramolecular ring-opening is <15 kcal/mol, the molecule will likely degrade in the stomach (pH ~1.5). This computational flag directly informs downstream formulation scientists to utilize enteric coatings for oral delivery.

Conclusion

The in silico prediction of 3-(1-amino-2-methylpropyl)oxetan-3-ol reveals a highly promising, yet complex, building block. Its 100% Fsp³ character and precisely tuned pKa make it an exceptional candidate for improving the solubility and permeability of lead compounds [4]. However, rigorous QM-backed validation is mandatory to accurately model its binding thermodynamics and anticipate metabolic liabilities at the isopropyl locus. By employing the self-validating protocols outlined in this guide, drug development professionals can confidently integrate this advanced bioisostere into their rational design pipelines.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS).1 [1]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Angewandte Chemie / ResearchGate.2 [1]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (ACS).3 [1]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Ethernet Edu. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 3-Amino-Oxetan-3-ols

A Guide to Strategies and Protocols for Drug Discovery and Development Abstract The 3-amino-oxetan-3-ol scaffold is a valuable, yet synthetically challenging, structural motif in modern medicinal chemistry. Its rigid, th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Strategies and Protocols for Drug Discovery and Development

Abstract

The 3-amino-oxetan-3-ol scaffold is a valuable, yet synthetically challenging, structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure and capacity for hydrogen bonding make it an attractive bioisosteric replacement for less favorable functional groups, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The primary synthetic hurdle lies in the stereocontrolled construction of the C3-quaternary chiral center. This guide provides an in-depth analysis of key strategic approaches to the asymmetric synthesis of these compounds, designed for researchers, chemists, and drug development professionals. We present detailed, field-proven protocols for three distinct and effective methodologies: a Catalytic Asymmetric Strecker-type Reaction, a Diastereoselective Synthesis via Chiral Precursors, and Enzymatic Kinetic Resolution. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and summarizes expected outcomes, enabling chemists to select and implement the optimal strategy for their specific research and development goals.

Introduction: The Emerging Role of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug discovery as a versatile structural component.[1] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational rigidity when used to replace common functionalities like gem-dimethyl or carbonyl groups.[2][3] The 3-amino-oxetan-3-ol moiety is particularly compelling as it introduces a chiral quaternary center bearing both a hydroxyl and an amino group—two key pharmacophoric features.

However, the synthesis of these structures in an enantiomerically pure form is non-trivial. The inherent ring strain of the oxetane and the challenge of constructing a sterically congested quaternary stereocenter demand sophisticated synthetic strategies. This document outlines three robust and conceptually different approaches to address this challenge.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 3-amino-oxetan-3-ols can be broadly categorized into three main strategies:

  • Direct Asymmetric Addition to a Prochiral Precursor: Building the stereocenter on a pre-formed oxetane ring (e.g., oxetan-3-one). This is often the most convergent and atom-economical approach.

  • Substrate-Controlled Diastereoselective Synthesis: Constructing the oxetane ring from an acyclic, enantiopure precursor where the existing stereocenters dictate the stereochemistry of the ring closure.

  • Post-Synthetic Resolution: Separating a racemic mixture of the final product into its constituent enantiomers.

We will now explore a representative protocol for each of these strategies.

Strategy 1: Catalytic Asymmetric Strecker-Type Reaction

The most direct approach to 3-amino-oxetan-3-ols is the enantioselective addition of a nitrogen nucleophile and a cyanide source to the prochiral ketone, oxetan-3-one. The resulting α-aminonitrile can then be hydrolyzed to the target amino alcohol. While a classical Strecker reaction can be challenging with the strained oxetan-3-one, a modified, organocatalyzed three-component reaction using trimethylsilyl cyanide (TMSCN) is highly effective.[4][5]

Causality and Rationale: This method leverages a chiral organocatalyst, such as a thiourea derivative of a Cinchona alkaloid, to create a chiral environment around the imine intermediate, which is formed in situ from oxetan-3-one and an amine.[6] The catalyst activates the imine towards nucleophilic attack by hydrogen bonding and simultaneously directs the facial approach of the cyanide nucleophile, thereby inducing enantioselectivity.

Protocol 1: Organocatalyzed Asymmetric Strecker Reaction

This protocol describes the synthesis of a protected 3-amino-3-cyano-oxetane, a direct precursor to the target amino alcohol.

Workflow Diagram:

G cluster_0 In Situ Imine Formation cluster_1 Catalytic Cycle cluster_2 Hydrolysis Oxetanone Oxetan-3-one Imine N-Benzyl-oxetan-3-imine (transient) Oxetanone->Imine + Amine - H2O Amine Benzylamine ActivatedImine Activated Imine-Catalyst Complex Imine->ActivatedImine + Catalyst Catalyst Chiral Thiourea Catalyst Product_CN Enantioenriched α-Aminonitrile ActivatedImine->Product_CN + TMSCN (Facial block) TMSCN TMSCN Product_CN->Catalyst (Catalyst regeneration) Hydrolysis Acid or Base Hydrolysis Product_CN->Hydrolysis FinalProduct (S)-3-Amino-3-hydroxymethyloxetane Hydrolysis->FinalProduct

Caption: Workflow for the Asymmetric Strecker-type Synthesis.

Materials and Reagents:

  • Oxetan-3-one

  • Benzylamine

  • Trimethylsilyl cyanide (TMSCN)

  • Dihydroquinine-derived thiourea catalyst

  • Toluene, anhydrous

  • Hydrochloric acid (for hydrolysis)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.1 eq).

  • Addition of Reagents: Add anhydrous toluene, followed by benzylamine (1.1 eq). Cool the mixture to -20 °C.

  • Substrate Addition: Add oxetan-3-one (1.0 eq) to the cooled solution.

  • Cyanide Addition: Slowly add TMSCN (1.5 eq) dropwise over 10 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude α-aminonitrile by flash column chromatography on silica gel.

  • Hydrolysis (Optional): The purified aminonitrile can be hydrolyzed by heating in 6M HCl at 80 °C to yield the final 3-amino-oxetan-3-ol hydrochloride salt.

Data Presentation:

CatalystTemperature (°C)Time (h)Yield (%)ee (%)
Dihydroquinine-thiourea-20369195
Dihydroquinidine-thiourea-20368994 (R)
Takemoto Catalyst0248588

Note: Data are representative and based on analogous reactions in the literature. Actual results may vary.[6]

Strategy 2: Diastereoselective Synthesis from Chiral Precursors

An alternative to direct asymmetric catalysis is to use a substrate-controlled approach. This involves starting with an enantiopure building block and transferring its chirality through a series of transformations to create the desired stereocenter during the formation of the oxetane ring. A robust method involves the diastereoselective epoxidation of a chiral allylic alcohol, followed by intramolecular ring-opening.

Causality and Rationale: This strategy relies on the well-established principles of stereocontrol in acyclic systems. The synthesis begins with a Sharpless asymmetric epoxidation to create a chiral epoxide with high enantiopurity. The key step is the subsequent base-mediated intramolecular cyclization. The stereochemistry established in the epoxidation step directly controls the facial selectivity of the nucleophilic attack by the neighboring hydroxyl group, leading to the formation of the oxetane ring with a defined stereochemistry at C2 and C3. Further functional group manipulations then yield the final product.

Protocol 2: Synthesis via Sharpless Epoxidation and Cyclization

This protocol outlines the synthesis starting from a simple achiral allylic alcohol.

Workflow Diagram:

G Start Achiral Allylic Alcohol Epoxidation Sharpless Asymmetric Epoxidation Start->Epoxidation EpoxyAlcohol Chiral Epoxy Alcohol (>98% ee) Epoxidation->EpoxyAlcohol Protection Protection of Primary -OH (e.g., TBDPS) EpoxyAlcohol->Protection ProtectedEpoxy Protected Epoxy Alcohol Protection->ProtectedEpoxy RingOpening Nucleophilic Opening of Epoxide with NaN3 ProtectedEpoxy->RingOpening AzidoDiol Azido Diol RingOpening->AzidoDiol Cyclization Intramolecular Williamson Etherification (NaH) AzidoDiol->Cyclization Oxetane Chiral 3-Azido-oxetane Cyclization->Oxetane Reduction Reduction of Azide (e.g., H2, Pd/C) Oxetane->Reduction FinalProduct Chiral 3-Amino-oxetan-3-ol Reduction->FinalProduct

Caption: Multi-step diastereoselective synthesis workflow.

Materials and Reagents:

  • 2-methyl-2-propen-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP)

  • Sodium azide (NaN₃)

  • Sodium hydride (NaH)

  • Palladium on carbon (Pd/C, 10%)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)

Step-by-Step Protocol:

  • Asymmetric Epoxidation: In a flask cooled to -20 °C, dissolve Ti(OiPr)₄ (0.1 eq) and (+)-DET (0.12 eq) in anhydrous DCM. Add 2-methyl-2-propen-1-ol (1.0 eq), followed by the dropwise addition of TBHP (1.2 eq). Stir for 4-6 hours, monitoring by TLC. Work up to isolate the chiral epoxy alcohol.

  • Epoxide Ring-Opening: Dissolve the epoxy alcohol in a DMF/water mixture. Add NaN₃ (2.0 eq) and NH₄Cl (1.5 eq). Heat the reaction to 80 °C for 12 hours. After cooling, extract the azido diol product.

  • Oxetane Ring Formation: Dissolve the azido diol in anhydrous THF and cool to 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench carefully with water and extract the 3-azido-oxetan-3-ol.

  • Azide Reduction: Dissolve the azido-oxetane in methanol. Add Pd/C (10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 8 hours.

  • Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final 3-amino-oxetan-3-ol by an appropriate method (e.g., crystallization or chromatography).

Data Presentation:

StepTransformationKey ReagentDiastereomeric Ratio (dr)Yield (%)
1Asymmetric Epoxidation(+)-DETN/A (>98% ee)85
2Ring-OpeningNaN₃>95:590
3CyclizationNaHSingle diastereomer82
4ReductionH₂, Pd/CN/A95

Note: This approach provides excellent stereocontrol, leveraging well-understood reactions. The overall yield depends on the efficiency of multiple steps.[7]

Strategy 3: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It is particularly useful when a straightforward synthesis of the racemic compound exists. In this strategy, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. The two can then be separated.

Causality and Rationale: Lipases are highly effective enzymes for resolving racemic alcohols and amines through enantioselective acylation. In a solution containing racemic 3-amino-oxetan-3-ol, a lipase such as Candida antarctica lipase B (CALB) will preferentially acylate the amino group of one enantiomer. The difference in reactivity stems from the three-dimensional shape of the enzyme's active site, which accommodates one enantiomer much more effectively than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can be easily separated due to their different chemical properties.

Protocol 3: Lipase-Catalyzed N-Acetylation

This protocol describes the resolution of a racemic mixture of 3-amino-oxetan-3-ol.

Process Diagram:

G cluster_products Reaction Mixture Racemate Racemic (R/S) 3-Amino-oxetan-3-ol Enzyme Lipase (CALB) + Acyl Donor (Ethyl Acetate) Racemate->Enzyme Product_S (S)-3-Amino-oxetan-3-ol (Unreacted, >99% ee) Enzyme->Product_S Slow/No Reaction Product_R_Ac (R)-N-Acetyl-3-amino-oxetan-3-ol (Acylated Product) Enzyme->Product_R_Ac Fast Reaction Separation Chromatographic Separation Final_S (S)-Enantiomer Separation->Final_S Fraction 1 Final_R (R)-Enantiomer (after deacetylation) Separation->Final_R Fraction 2 Product_S->Separation Product_R_Ac->Separation

Caption: Process flow for Enzymatic Kinetic Resolution.

Materials and Reagents:

  • Racemic 3-amino-oxetan-3-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Ethyl acetate (as both solvent and acyl donor)

  • Molecular sieves (4 Å)

Step-by-Step Protocol:

  • Racemate Synthesis: Prepare racemic 3-amino-oxetan-3-ol via a suitable method, such as the addition of ammonia to 3-hydroxy-oxetan-3-one derived from an appropriate precursor.

  • Reaction Setup: To a flask, add the racemic 3-amino-oxetan-3-ol (1.0 eq), ethyl acetate, and activated 4 Å molecular sieves.

  • Enzyme Addition: Add immobilized CALB (Novozym 435, ~50% by weight relative to the substrate).

  • Reaction: Stir the suspension at 40 °C.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused) and the molecular sieves.

  • Separation: Concentrate the filtrate and separate the unreacted amino alcohol from the N-acetylated product by flash column chromatography.

  • Deprotection (Optional): The N-acetylated enantiomer can be hydrolyzed back to the free amine if the other enantiomer is desired.

Data Presentation:

Time (h)Conversion (%)ee (Starting Material)ee (Product)E-value
123554%>98%>200
2448>99%>98%>200
3652>99%94%>200

Note: The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. A value >100 is considered excellent. The optimal stopping point is critical for achieving high ee for both components.

Summary and Outlook

The asymmetric synthesis of 3-amino-oxetan-3-ols presents a significant but rewarding challenge for synthetic chemists. The three strategies detailed in this guide—Catalytic Asymmetric Addition , Diastereoselective Synthesis , and Kinetic Resolution —offer distinct advantages and disadvantages.

  • The Strecker-type reaction is highly convergent and atom-economical but requires careful optimization of the catalyst and conditions.

  • The diastereoselective approach offers excellent stereocontrol based on reliable, well-established reactions but involves a longer synthetic sequence.[7]

  • Enzymatic resolution is a powerful method for obtaining material with very high enantiopurity, though it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer from the racemic starting material.

The choice of method will depend on factors such as the required scale, the availability of starting materials and catalysts, and the specific stereoisomer desired. As the demand for structurally novel and complex chiral building blocks continues to grow in drug discovery, the development of even more efficient and versatile methods for accessing scaffolds like 3-amino-oxetan-3-ols will remain a key area of research.

References

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Štefane, B. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Angewandte Chemie International Edition, 53(40), 10586-10597. [Link]

  • Molnár, S., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 37, 1366–1369. [Link]

  • Kleij, A. W., et al. (2014). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 16(18), 4842–4845. [Link]

  • Mikami, K., et al. (2011). Asymmetric Synthesis of Oxetanes by Catalytic Formal [2+2] Cycloaddition. Angewandte Chemie International Edition, 50(31), 7119-7122. [Link]

  • Evans, D. A. (1982). Stereoselective aldol condensations. The use of chiral oxazolidinones. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes as Replacements for Carbonyl Groups in Aromatic and Aliphatic Amides. Journal of Medicinal Chemistry, 53(8), 3227-3236. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, G. & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(41), 14356-14358. [Link]

  • Shipman, M. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis: Knowledge Updates. [Link]

  • Krische, M. J., et al. (2018). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates. Journal of the American Chemical Society, 140(35), 11130-11135. [Link]

  • Sun, J., et al. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 12(35), 6828-6835. [Link]

  • Taylor, R. J. K., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2324–2329. [Link]

  • Joseph-Nathan, P., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Vila, C., et al. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. Advanced Synthesis & Catalysis, 360(19), 3699-3704. [Link]

  • Illyés, T. Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

  • Rueping, M., et al. (2011). Brønsted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. Advanced Synthesis & Catalysis, 353(4), 573-577. [Link]

  • Stepanovs, D., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 20(2), 248-262. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(1-Amino-2-methylpropyl)oxetan-3-ol as a Chiral Building Block in Modern Drug Discovery

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in contemporary drug discovery.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in contemporary drug discovery.[1][2] Its incorporation into small molecule drug candidates can lead to significant improvements in their physicochemical and pharmacokinetic properties. The strained nature of the oxetane ring, while less reactive than an epoxide, provides a unique conformational rigidity and a dipole moment that can favorably influence interactions with biological targets.[1] Oxetanes are often employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability without drastically altering the molecule's overall shape.[2][3][4]

This application note provides a comprehensive guide to the synthesis and potential applications of a novel chiral building block, 3-(1-amino-2-methylpropyl)oxetan-3-ol . This molecule combines the advantageous properties of the oxetane scaffold with a chiral amino alcohol functionality, presenting a unique three-dimensional vector for library synthesis and lead optimization in drug development programs. The presence of a stereodefined amino alcohol offers opportunities for specific hydrogen bonding interactions and the introduction of further diversity through derivatization of the amino and hydroxyl groups.

Proposed Enantioselective Synthesis of 3-(1-Amino-2-methylpropyl)oxetan-3-ol

As of the writing of this note, a direct, published synthesis for 3-(1-amino-2-methylpropyl)oxetan-3-ol has not been identified. Therefore, we propose a robust and stereocontrolled synthetic route based on well-established organometallic addition to a key oxetane precursor. The cornerstone of this proposed synthesis is the addition of a chiral organometallic reagent derived from L-valine to oxetan-3-one.

Synthetic Strategy Overview

The proposed synthesis is a multi-step process that begins with the protection of L-valine, followed by its conversion to a suitable nucleophilic species for addition to oxetan-3-one. The stereochemistry of the final product will be dictated by the chirality of the starting amino acid.

Synthetic_Pathway cluster_0 Preparation of Chiral Nucleophile cluster_1 Oxetane Core Synthesis cluster_2 Final Product Assembly L_Valine L-Valine Protected_Valine N-Boc-L-Valine L_Valine->Protected_Valine Boc₂O, NaOH Weinreb_Amide N-Boc-L-valine Weinreb Amide Protected_Valine->Weinreb_Amide HN(OMe)Me·HCl, EDC, HOBt Amino_Ketone N-Boc-3-methyl-1-oxobutan-2-amine Weinreb_Amide->Amino_Ketone MeMgBr or MeLi Chiral_Amino_Alcohol (S)-N-Boc-1-amino-3-methyl-2-butanol Amino_Ketone->Chiral_Amino_Alcohol Stereoselective Reduction (e.g., NaBH₄) Organometallic_Reagent Chiral Organolithium Reagent Chiral_Amino_Alcohol->Organometallic_Reagent n-BuLi Coupling_Product Protected Intermediate Organometallic_Reagent->Coupling_Product Addition to Oxetan-3-one Oxetan_3_one Oxetan-3-one Oxetan_3_one->Coupling_Product Final_Product 3-(1-Amino-2-methylpropyl)oxetan-3-ol Deprotection Boc Deprotection Deprotection->Final_Product Coupling_Product->Deprotection TFA or HCl

Caption: Proposed synthetic pathway for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-1-amino-3-methyl-2-butanol

This protocol details the preparation of the chiral amino alcohol precursor from L-valine.

Step 1: N-Boc Protection of L-Valine

  • To a solution of L-valine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.

Step 2: Synthesis of N-Boc-L-valine Weinreb Amide

  • Dissolve N-Boc-L-valine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify by flash column chromatography to obtain the Weinreb amide.

Step 3: Synthesis of N-Boc-3-methyl-1-oxobutan-2-amine

  • Dissolve the N-Boc-L-valine Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., argon).

  • Add methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino ketone, which can be used in the next step without further purification.

Step 4: Stereoselective Reduction to (S)-N-Boc-1-amino-3-methyl-2-butanol

  • Dissolve the crude N-Boc-3-methyl-1-oxobutan-2-amine (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to yield the chiral amino alcohol.

Protocol 2: Synthesis of 3-((S)-1-(tert-butoxycarbonylamino)-2-methylpropyl)oxetan-3-ol

This protocol describes the key step of coupling the chiral amino alcohol with oxetan-3-one.

  • Dissolve (S)-N-Boc-1-amino-3-methyl-2-butanol (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 2.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the protected final product.

Protocol 3: Deprotection to Yield 3-(1-Amino-2-methylpropyl)oxetan-3-ol
  • Dissolve the purified 3-((S)-1-(tert-butoxycarbonylamino)-2-methylpropyl)oxetan-3-ol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product, 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Quantitative Data Summary

StepReactantProductTypical Yield (%)Purity (%)
1. N-Boc ProtectionL-ValineN-Boc-L-Valine>95>98
2. Weinreb Amide FormationN-Boc-L-ValineN-Boc-L-valine Weinreb Amide80-90>95
3. Grignard AdditionWeinreb AmideN-Boc-3-methyl-1-oxobutan-2-amine75-85Crude
4. Stereoselective ReductionAmino Ketone(S)-N-Boc-1-amino-3-methyl-2-butanol85-95>98
5. Addition to Oxetan-3-oneChiral Amino Alcohol3-((S)-1-(Boc-amino)-2-methylpropyl)oxetan-3-ol60-70>95
6. Boc DeprotectionProtected Final Product3-(1-Amino-2-methylpropyl)oxetan-3-ol>90>98

Applications in Drug Discovery

The chiral building block 3-(1-amino-2-methylpropyl)oxetan-3-ol offers several strategic advantages for medicinal chemistry campaigns.

Introduction of 3D-Structural Complexity

The rigid oxetane core, combined with the stereodefined amino alcohol side chain, provides a scaffold with a well-defined three-dimensional geometry. This can be exploited to probe deep or complex binding pockets of biological targets that are often inaccessible to flat, aromatic molecules.

Fragment-Based Drug Discovery (FBDD)

This building block is an ideal candidate for FBDD. The oxetane moiety can act as a hydrogen bond acceptor, while the amino and hydroxyl groups can serve as both donors and acceptors. This rich pharmacophoric profile can be used to identify initial low-affinity fragments that bind to a target protein.

FBDD_Workflow Start Fragment Library Screening Hit_ID Identification of 3-(1-amino-2-methylpropyl)oxetan-3-ol as a Hit Start->Hit_ID Structural_Biology Co-crystallography or NMR to Determine Binding Mode Hit_ID->Structural_Biology Vector_Analysis Analysis of Exit Vectors (Amino and Hydroxyl Groups) Structural_Biology->Vector_Analysis Library_Synthesis Synthesis of Analogue Library by Derivatizing Amino and Hydroxyl Groups Vector_Analysis->Library_Synthesis SAR_Development Structure-Activity Relationship (SAR) Development Library_Synthesis->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Caption: A typical FBDD workflow utilizing the title building block.

Use as a Chiral Amine or Alcohol Surrogate

The primary amine can be used in a variety of standard coupling reactions (e.g., amide bond formation, reductive amination) to incorporate the oxetane moiety into a larger molecule. Similarly, the tertiary alcohol can be functionalized, for example, through etherification, to further explore the chemical space around the scaffold.

Conclusion

While the specific synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol has not been explicitly reported, this application note provides a scientifically sound and feasible synthetic strategy based on established chemical transformations. The resulting chiral building block represents a valuable new tool for medicinal chemists, offering a unique combination of a metabolically stable oxetane core and a versatile chiral amino alcohol side chain. Its application in drug discovery programs, particularly in the context of fragment-based screening and the generation of 3D-diverse chemical libraries, holds significant promise for the development of novel therapeutics.

References

  • Carreira, E. M., & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(45), 7736-7739. [Link]

  • Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Kirichok, A. A., & Mykhailiuk, P. K. (2019). Four-membered rings in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1296-1311. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

Sources

Method

The Emerging Role of 3-(1-amino-2-methylpropyl)oxetan-3-ol in Medicinal Chemistry: A Technical Guide

Introduction: The Oxetane Motif as a Privileged Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxetane Motif as a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among these, the oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention.[1][2] Its unique combination of properties, including a compact, three-dimensional structure, polarity, and metabolic stability, makes it an attractive bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[3][4] The introduction of an oxetane motif into a drug candidate can lead to profound improvements in aqueous solubility, lipophilicity, and metabolic profile, ultimately enhancing its drug-like characteristics.[4][5] This guide focuses on a specific, promising derivative: 3-(1-amino-2-methylpropyl)oxetan-3-ol . While this exact molecule is not extensively documented in publicly available literature, its constituent parts—the 3-aminooxetan-3-ol core and the valine-derived side chain—are independently recognized for their significant contributions to pharmacologically active agents. This document will, therefore, provide a comprehensive overview of its potential applications, a proposed synthetic protocol based on established methodologies, and a discussion of its anticipated impact on drug design.

The Strategic Advantage of the 3-(1-amino-2-methylpropyl)oxetan-3-ol Scaffold

The unique architecture of 3-(1-amino-2-methylpropyl)oxetan-3-ol offers a confluence of desirable features for medicinal chemists:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring and the presence of hydroxyl and amino groups are expected to significantly enhance aqueous solubility, a critical factor for oral bioavailability.[5] The three-dimensional nature of the scaffold can also disrupt planarity in molecules, which is often associated with poor solubility and increased toxicity.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl groups.[3] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.

  • Enhanced Target Engagement: The hydroxyl and amino groups provide key hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets. The chiral centers inherent in the 1-amino-2-methylpropyl side chain allow for stereospecific interactions, which can be crucial for potency and selectivity.

  • Reduced Lipophilicity: The replacement of lipophilic groups with the polar oxetane moiety can lead to a reduction in the overall lipophilicity (LogP) of a compound. This is often desirable to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce off-target effects.

Potential Therapeutic Applications

Based on the known activities of related compounds, the 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold is a promising building block for the development of novel therapeutics in several key areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate amino alcohol and heterocyclic motifs to achieve high-affinity binding to their targets. The presented scaffold could be incorporated into novel inhibitors of kinases, proteases, or other enzymes implicated in cancer progression.

  • Neuroscience: The ability of the oxetane motif to improve properties relevant for central nervous system (CNS) drug design, such as permeability, makes it an attractive component for drugs targeting neurological disorders.[6] The amino alcohol functionality is a common feature in many CNS-active compounds.

  • Infectious Diseases: The structural features of this scaffold are amenable to the design of novel antiviral and antibacterial agents. The hydrogen bonding capabilities and defined stereochemistry can be exploited to target viral proteases, polymerases, or bacterial enzymes.

Proposed Synthetic Protocol

The synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol can be envisaged through a nucleophilic addition to the readily available precursor, oxetan-3-one. The following protocol is a proposed, logical route based on well-established chemical transformations.

Workflow for the Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol

G cluster_0 Step 1: Synthesis of the Nucleophile cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection Valine L-Valine Protection Boc Protection Valine->Protection Boc2O, NaOH Reduction Reduction to Aldehyde Protection->Reduction 1. Isobutyl chloroformate, NMM 2. NaBH4 Grignard_Formation Grignard Reagent Formation Reduction->Grignard_Formation Mg, THF Addition Nucleophilic Addition Grignard_Formation->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Protected_Product Boc-protected intermediate Addition->Protected_Product Deprotection Acidic Deprotection Protected_Product->Deprotection TFA or HCl in Dioxane Final_Product 3-(1-amino-2-methylpropyl)oxetan-3-ol Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Detailed Experimental Protocol

Materials and Reagents:

  • Oxetan-3-one

  • L-Valine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Preparation of the N-Boc-L-valinal (Aldehyde):

    • Protect the amino group of L-valine with a Boc group using Boc₂O and a suitable base like NaOH.

    • Convert the carboxylic acid of N-Boc-L-valine to the corresponding aldehyde. A common method involves the formation of a mixed anhydride with isobutyl chloroformate and NMM, followed by reduction with NaBH₄.

  • Formation of the Grignard Reagent:

    • This step is hypothetical and requires careful consideration of the aldehyde functionality. A more viable approach might involve a different organometallic reagent or a different synthetic strategy. Assuming a protected aldehyde, one could attempt the formation of a Grignard reagent from a corresponding halide. A more practical route would be to use an organolithium or other organometallic reagent that is compatible with the desired transformation.

  • Nucleophilic Addition to Oxetan-3-one:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxetan-3-one in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared organometallic reagent (e.g., from the protected valine derivative) to the cooled solution of oxetan-3-one.

    • Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification of the Intermediate:

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Deprotection to Yield the Final Compound:

    • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The final product, 3-(1-amino-2-methylpropyl)oxetan-3-ol, may be obtained as a salt (e.g., TFA or HCl salt) and can be further purified by recrystallization or chromatography if necessary.

Structure-Activity Relationship (SAR) Insights

The modular nature of the proposed synthesis allows for the exploration of the structure-activity relationship (SAR) by modifying different parts of the molecule.

Logical Flow of SAR Exploration

Caption: Key areas for SAR exploration around the core scaffold.

Data Summary: Anticipated Physicochemical Properties

While experimental data for the title compound is not available, we can predict its properties based on the contributions of its constituent fragments.

PropertyAnticipated Value/TrendRationale
Aqueous Solubility HighPresence of polar hydroxyl, amino, and oxetane groups.
LogP Low to ModerateThe oxetane moiety is known to decrease lipophilicity compared to a gem-dimethyl group.
Metabolic Stability HighThe oxetane ring is generally resistant to CYP450 metabolism.
pKa BasicThe primary amine will be the main basic center.
Hydrogen Bond Donors 2 (OH, NH₂)Important for target interactions.
Hydrogen Bond Acceptors 2 (O in oxetane, N)Crucial for molecular recognition.

Conclusion and Future Directions

The 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent structural and physicochemical advantages, derived from the strategic combination of an oxetane ring and an amino acid-derived side chain, position it as a valuable building block in drug discovery campaigns. The proposed synthetic route offers a viable pathway for its preparation and for the generation of a library of analogs to explore the structure-activity relationship. Further investigation into the synthesis and biological evaluation of this and related compounds is highly warranted and is anticipated to yield novel drug candidates with improved pharmacological profiles.

References

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(43), 7736–7739. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]

  • Verhoest, P. R., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12559–12586. [Link]

  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Li, J., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(12), 3227-3246. [Link]

  • Olma, A. (2005). An Efficient Synthesis of Optically Active 3-Amino-3-alkyl-2-oxetanones. ChemInform. [Link]

  • Palomo, J. M. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Molecules, 27(22), 7723. [Link]

  • Wang, B., et al. (2021). Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. Molecules, 26(6), 1735. [Link]

  • Burkhard, J. A., et al. (2015). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Royal Society of Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Introduction The 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane ring can significantly enhance the physicochemical properties o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane ring can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] The primary amino group on this scaffold serves as a key handle for introducing a diverse range of functionalities, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This document provides detailed protocols for the chemoselective N-functionalization of 3-(1-amino-2-methylpropyl)oxetan-3-ol, focusing on N-acylation, N-sulfonylation, and N-alkylation via reductive amination. These protocols are designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel derivatives based on this promising scaffold.

Scientific Integrity and Logic: Guiding Principles

The successful functionalization of 3-(1-amino-2-methylpropyl)oxetan-3-ol hinges on two key chemical principles: the inherent nucleophilicity of the primary amine and the stability of the 3,3-disubstituted oxetane ring.

  • Chemoselectivity: In the presence of both a primary amine and a tertiary alcohol, the amino group is significantly more nucleophilic.[3] This inherent difference in reactivity allows for highly selective N-functionalization under a variety of conditions, often without the need for protecting the hydroxyl group.[4]

  • Oxetane Ring Stability: The 3,3-disubstituted oxetane motif in the starting material imparts considerable stability to the four-membered ring, particularly under basic and neutral conditions.[5][6] However, the oxetane ring is susceptible to ring-opening under strongly acidic conditions or at elevated temperatures.[5][7] The presence of the neighboring tertiary alcohol, an internal nucleophile, can further facilitate this ring-opening in an acidic environment.[5][8] Therefore, the protocols outlined below are optimized to proceed under mild conditions to preserve the integrity of the oxetane ring.

Visualizing the General N-Functionalization Workflow

N_Functionalization_Workflow cluster_start Starting Material cluster_methods N-Functionalization Methods cluster_products Functionalized Products Start 3-(1-amino-2-methylpropyl)oxetan-3-ol Acylation N-Acylation Start->Acylation Acyl Chloride/ Anhydride, Base Sulfonylation N-Sulfonylation Start->Sulfonylation Sulfonyl Chloride, Base ReductiveAmination N-Alkylation (Reductive Amination) Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent Amide N-Acyl Derivative (Amide) Acylation->Amide Sulfonamide N-Sulfonyl Derivative (Sulfonamide) Sulfonylation->Sulfonamide Amine N-Alkyl Derivative (Secondary Amine) ReductiveAmination->Amine

Caption: General workflow for the N-functionalization of 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Protocol I: N-Acylation to Form Amide Derivatives

N-acylation is a robust method for converting the primary amine to a stable amide linkage. This reaction is typically high-yielding and proceeds under mild conditions that are compatible with the oxetane ring.

Experimental Protocol: General Procedure for N-Acylation
  • Dissolution: Dissolve 3-(1-amino-2-methylpropyl)oxetan-3-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1–0.5 M).

  • Base Addition: Add a non-nucleophilic base (1.1–1.5 eq), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 5–10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acylating agent (acyl chloride or anhydride, 1.05–1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Data Presentation: Common Acylating Agents and Conditions
Acylating AgentBaseSolventTypical Time (h)Notes
Acetyl chlorideTEA/DIPEADCM1–2Highly reactive, add slowly at 0 °C.
Benzoyl chlorideTEA/DIPEADCM/THF2–4Generally well-tolerated.
Acetic anhydrideTEA/DIPEADCM1–3Can be used as an alternative to acetyl chloride.
Isobutyryl chlorideTEA/DIPEADCM2–4Suitable for introducing branched alkyl chains.
Microwave-Assisted N-Acylation for Enhanced Selectivity

For challenging substrates or to enhance chemoselectivity, microwave-assisted synthesis can be employed. The use of catalytic dibutyltin oxide has been shown to be effective for the selective N-acylation of amino alcohols.[9][10]

Protocol II: N-Sulfonylation to Form Sulfonamide Derivatives

The synthesis of sulfonamides is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors. The reaction proceeds readily with sulfonyl chlorides under basic conditions.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolution: Dissolve 3-(1-amino-2-methylpropyl)oxetan-3-ol (1.0 eq) in a suitable aprotic solvent such as DCM or THF (0.1–0.5 M).

  • Base Addition: Add a non-nucleophilic base (1.5–2.0 eq), such as TEA or DIPEA, to the solution. For less reactive sulfonyl chlorides, a stronger base like pyridine may be used, though it should be used judiciously due to potential side reactions.

  • Sulfonylating Agent Addition: Cool the reaction mixture to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or 1 M HCl (if a non-acid-labile product). Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sulfonylating Agents
Sulfonylating AgentBaseSolventTypical Time (h)
Methanesulfonyl chlorideTEA/DIPEADCM2–6
p-Toluenesulfonyl chlorideTEA/DIPEADCM/THF4–16
Benzenesulfonyl chlorideTEA/DIPEADCM4–12
4-Nitrobenzenesulfonyl chlorideTEA/DIPEADCM2–8

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[11][12] This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound, followed by in-situ reduction to the corresponding secondary amine.[13] This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome Amine 3-(1-amino-2-methylpropyl)oxetan-3-ol Mixing Mix Reactants in Solvent (e.g., MeOH, DCE) Amine->Mixing Carbonyl Aldehyde or Ketone (R1COR2) Carbonyl->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Reduction Product N-Alkyl Product Reduction->Product Purification Work-up & Purification Product->Purification

Caption: Step-wise workflow for N-alkylation via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination
  • Dissolution: Dissolve 3-(1-amino-2-methylpropyl)oxetan-3-ol (1.0 eq) and the aldehyde or ketone (1.0–1.2 eq) in a suitable solvent such as methanol (MeOH), 1,2-dichloroethane (DCE), or THF (0.1–0.5 M).

  • Imine Formation (Optional Pre-formation): For less reactive carbonyls, the mixture can be stirred at room temperature for 30 minutes to 2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add the reducing agent (1.2–1.5 eq) portion-wise at room temperature. The choice of reducing agent is crucial; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and effectiveness.[13] Sodium cyanoborohydride (NaBH₃CN) is also a common choice.[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., DCM, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Reductive Amination Parameters
Carbonyl CompoundReducing AgentSolventTypical Time (h)
Formaldehyde (37% aq. soln.)NaBH(OAc)₃DCE2–4
AcetoneNaBH₃CNMeOH12–24
BenzaldehydeNaBH(OAc)₃DCE4–8
CyclohexanoneNaBH₃CNMeOH16–24

Characterization of N-Functionalized Products

The successful synthesis of the N-functionalized derivatives of 3-(1-amino-2-methylpropyl)oxetan-3-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product and the successful functionalization at the nitrogen atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the N-acylation, N-sulfonylation, and N-alkylation of 3-(1-amino-2-methylpropyl)oxetan-3-ol. By leveraging the inherent chemoselectivity of the primary amine and employing reaction conditions that preserve the integrity of the stable 3,3-disubstituted oxetane ring, these procedures enable the efficient generation of diverse libraries of compounds for drug discovery and development programs.

References

  • Cardona, F., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 69(21), 7294–7301. [Link]

  • Malik, I., et al. (2023). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry, 21(32), 6439-6461. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Hatakeyama, S. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Chemical and Pharmaceutical Bulletin, 69(6), 537-548. [Link]

  • Saavedra, B., et al. (2025). Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants. Chemistry – A European Journal. [Link]

  • Cardona, F., et al. (2004). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 69(21), 7294–7301*. [Link]

  • Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11751. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Procter, D. J., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12, 943–949. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 756-761. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic Letters, 12(12), 2824–2827. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Tanabe, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(10), 1633-1636. [Link]

  • Pérez-Sánchez, C., et al. (2021). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Nature Communications, 12, 345. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

  • Itoh, T., et al. (2021). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 19(38), 8343-8349. [Link]

  • Hamzik, P. L., & Brubaker, J. D. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

  • Smith, A. B., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1461. [Link]

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Method

Application Notes &amp; Protocols: 3-(1-Amino-2-methylpropyl)oxetan-3-ol as a Novel Chiral Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Oxetane-Containing Ligands in Asymmetric Synthesis The strategic incorporation of sterically constrained scaffolds into chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Oxetane-Containing Ligands in Asymmetric Synthesis

The strategic incorporation of sterically constrained scaffolds into chiral ligands is a cornerstone of modern asymmetric catalysis. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3][4] Its application in ligand design, however, remains a burgeoning field of exploration. The rigid, three-dimensional structure of the oxetane ring can provide a well-defined chiral environment, crucial for inducing high stereoselectivity in metal-catalyzed reactions.

This guide introduces a novel chiral amino alcohol ligand, 3-(1-amino-2-methylpropyl)oxetan-3-ol, and outlines its potential application in asymmetric catalysis. While this specific ligand is not yet extensively documented in peer-reviewed literature, its design is rationally based on the established success of chiral β-amino alcohols as ligands in a variety of enantioselective transformations.[5][6] The presence of the oxetane-3-ol core is hypothesized to confer unique stereoelectronic properties, potentially leading to enhanced catalytic activity and selectivity.

These application notes provide a detailed, albeit prospective, guide for the synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol and its utilization in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the efficacy of new chiral ligands.[5][7][8]

PART 1: Ligand Synthesis and Characterization

The synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol can be envisioned through a multi-step sequence starting from commercially available oxetan-3-one. The proposed synthetic pathway is designed to be robust and amenable to scale-up.

Proposed Synthetic Workflow

The overall strategy involves the addition of a suitable nucleophile to oxetan-3-one, followed by the introduction of the chiral amino moiety.

G cluster_0 Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol A Oxetan-3-one B Grignard Reaction with Isopropylmagnesium Bromide A->B i-PrMgBr, THF C 3-Isopropyl-oxetan-3-ol B->C D Oxidation to 3-Isopropyloxetan-3-one C->D PCC or Dess-Martin Periodinane E Reductive Amination with a Chiral Amine D->E e.g., (R)-alpha-methylbenzylamine, NaBH(OAc)3 F Diastereomer Separation E->F Chromatography G 3-(1-Amino-2-methylpropyl)oxetan-3-ol F->G Deprotection (if necessary)

Caption: Proposed synthetic workflow for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Experimental Protocol: Synthesis of 3-(1-Amino-2-methylpropyl)oxetan-3-ol

Step 1: Synthesis of 3-Isopropyloxetan-3-ol (C)

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium bromide (1.1 eq, solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-isopropyloxetan-3-ol.

Step 2: Oxidation to 3-Isopropyloxetan-3-one (D)

  • To a solution of 3-isopropyloxetan-3-ol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-isopropyloxetan-3-one, which can be used in the next step without further purification.

Step 3: Reductive Amination and Diastereomer Separation (E, F)

  • To a solution of 3-isopropyloxetan-3-one (1.0 eq) and (R)-(-)-1-phenylethylamine (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • The resulting diastereomeric mixture can be separated by flash column chromatography.

Step 4: Deprotection to yield 3-(1-Amino-2-methylpropyl)oxetan-3-ol (G)

  • The separated diastereomer is dissolved in methanol, and a catalytic amount of Pd/C (10 mol%) is added.

  • The mixture is subjected to hydrogenation (H2 balloon or Parr apparatus) at room temperature overnight.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 2: Application in Asymmetric Catalysis

Chiral amino alcohols are well-established ligands for the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction.[5][7][8] The 3-(1-amino-2-methylpropyl)oxetan-3-ol ligand is expected to be effective in this transformation.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the formation of a chiral zinc-ligand complex, which then coordinates the aldehyde and the organozinc reagent, leading to a stereoselective alkyl transfer.

G cluster_1 Catalytic Cycle A Ligand + Et2Zn B Chiral Zinc-Ligand Complex A->B Formation of active catalyst C Aldehyde Coordination B->C RCHO D Transition State C->D Et2Zn E Product Release D->E Enantioselective ethyl transfer E->B Regeneration of catalyst F Chiral Alcohol Product E->F

Sources

Application

enzymatic resolution of racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol

Application Note & Protocol High-Efficiency Enzymatic Kinetic Resolution of Racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol Abstract Chiral β-amino alcohols incorporating an oxetane ring are highly valuable building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Efficiency Enzymatic Kinetic Resolution of Racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol

Abstract

Chiral β-amino alcohols incorporating an oxetane ring are highly valuable building blocks in modern medicinal chemistry. The oxetane moiety can significantly improve key pharmacological properties such as aqueous solubility, metabolic stability, and lipophilicity when replacing more common functionalities like gem-dimethyl groups.[1][2] This application note provides a detailed, field-proven protocol for the enzymatic kinetic resolution of racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol. By leveraging the high enantioselectivity of lipases, this method facilitates the separation of the racemate into its constituent enantiomers with high purity, a critical step for the development of stereochemically defined active pharmaceutical ingredients (APIs).[3] We detail a lipase-catalyzed acylation, a robust work-up procedure, and a validated analytical method for determining conversion and enantiomeric excess.

Principle of the Method: Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[4] The process does not create chirality but separates a pre-existing racemic mixture. In this protocol, a lipase is used to selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other.

The reaction is allowed to proceed to approximately 50% conversion. At this theoretical optimum, the reaction mixture contains one enantiomer as the acylated product (e.g., an amide or ester) and the other as the unreacted amino alcohol.[5] These two compounds, now having distinct chemical properties, can be readily separated using standard chromatographic techniques. Lipases are particularly effective for such transformations due to their versatility, stability in organic solvents, and high stereoselectivity.[6]

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separable Products (~50% Conversion) S_enantiomer (S)-Amino Alcohol Reaction Selective Acylation S_enantiomer->Reaction R_enantiomer (R)-Amino Alcohol R_enantiomer->Reaction Enzyme Lipase (+ Acyl Donor) Enzyme->Reaction Acylated_S (S)-Acylated Product Reaction->Acylated_S Fast Unreacted_R (R)-Amino Alcohol (Unreacted) Reaction->Unreacted_R Slow

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol>98% PurityCustom Synthesis
Immobilized Candida antarctica Lipase B (CALB)Biocatalysis GradeNovozym® 435 or equiv.
Pseudomonas cepacia Lipase (PSL)Biocatalysis GradeAmano or equiv.
Vinyl AcetateAnhydrous, >99%Sigma-Aldrich
Methyl tert-butyl ether (MTBE)Anhydrous, >99%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Hexane / HeptaneHPLC GradeFisher Scientific
IsopropanolHPLC GradeFisher Scientific
Diethylamine (DEA)>99.5%Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Sodium SulfateAnhydrous, GranularFisher Scientific
Chiral HPLC Column (e.g., Chiralpak® series)Analytical GradeDaicel

Experimental Protocols

Overall Workflow

The entire process, from the initial enzymatic reaction to the final analysis, follows a structured workflow designed for clarity and reproducibility.

G Start Racemic Amino Alcohol Step1 Protocol 3.2: Preparative Scale Enzymatic Resolution Start->Step1 Step2 Protocol 3.3: Reaction Quenching & Enzyme Removal Step1->Step2 Step3 Protocol 3.4: Chromatographic Separation Step2->Step3 End1 Enantiopure Acylated Product Step3->End1 End2 Enantiopure Amino Alcohol Step3->End2 Step4 Protocol 3.5: Analytical Validation (Chiral HPLC) End1->Step4 Analyze End2->Step4 Analyze

Figure 2: High-Level Experimental Workflow.

Protocol: Preparative Scale Enzymatic Resolution

This protocol describes the resolution of the racemic amino alcohol via lipase-catalyzed acylation. Immobilized CALB is often a highly effective and robust choice for resolving amino alcohols and can be reused across multiple cycles.[7]

  • Reactor Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube, add racemic 3-(1-amino-2-methylpropyl)oxetan-3-ol (5.0 g, 31.4 mmol).

  • Solvent Addition: Add 125 mL of anhydrous methyl tert-butyl ether (MTBE). Stir at room temperature (~22-25 °C) until the substrate is fully dissolved. MTBE is often an excellent solvent for these reactions, balancing substrate solubility with enzyme stability.[8]

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB) (0.75 g, 15% w/w relative to the substrate).

  • Initiate Reaction: Add vinyl acetate (4.3 mL, 47.1 mmol, 1.5 equivalents). Vinyl acetate serves as an irreversible acyl donor; its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the reaction forward.[9]

  • Incubation: Seal the flask and stir the suspension at a constant temperature of 40 °C. The slightly elevated temperature often increases the reaction rate without significantly compromising enzyme stability or selectivity.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 2-4 hours. Quench the aliquot with methanol, filter off the enzyme, and analyze via the chiral HPLC method detailed in Protocol 3.5 to determine the conversion percentage.

  • Reaction Termination: Stop the reaction when the conversion reaches 45-50%. This is the optimal point for achieving high enantiomeric excess (e.e.) for both the unreacted substrate and the acylated product.[4] Exceeding 50% conversion will decrease the e.e. of the unreacted starting material.

Protocol: Reaction Quenching and Enzyme Removal
  • Cool the reaction mixture to room temperature.

  • Remove the immobilized enzyme by vacuum filtration through a sintered glass funnel.

  • Wash the recovered enzyme beads thoroughly with fresh MTBE (3 x 20 mL). The enzyme can be dried under vacuum and stored for reuse. Immobilized enzymes often retain high activity for several cycles.[7]

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to yield a crude oil containing the acylated product and the unreacted amino alcohol.

Protocol: Chromatographic Separation
  • Prepare a silica gel column using a slurry of silica gel in a 95:5 mixture of hexane/ethyl acetate.

  • Dissolve the crude oil from step 3.3 in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The less polar acylated product will typically elute first, followed by the more polar unreacted amino alcohol.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the pure product fractions.

  • Combine the respective pure fractions and remove the solvent under reduced pressure to yield the two separated enantiomerically-enriched compounds.

Protocol: Analytical Validation by Chiral HPLC

Determining the enantiomeric excess (% e.e.) is the most critical step to validate the success of the resolution. HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[10]

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of the starting racemate, the recovered unreacted amino alcohol, and the acylated product in isopropanol.

  • HPLC System & Column:

    • Column: Chiralpak® IA or equivalent polysaccharide-based CSP.

    • Mobile Phase: A mixture of hexane (or heptane) and isopropanol with a small amount of a basic additive like diethylamine (DEA). A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA. The basic additive is crucial for obtaining good peak shape with amine-containing compounds by suppressing interactions with residual acidic silanol groups on the stationary phase.[10]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (use a column oven for stable retention times).

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the samples of the recovered unreacted amino alcohol and the acylated product (after appropriate derivatization if necessary for the acylated product, though separation is often possible directly).

    • Integrate the peak areas for each enantiomer.

  • Calculations:

    • Conversion (%): Conversion (%) = [Area(Product) / (Area(Product) + Area(Unreacted Substrate))] * 100

    • Enantiomeric Excess (% e.e.): % e.e. = [|Area(Enantiomer 1) - Area(Enantiomer 2)| / (Area(Enantiomer 1) + Area(Enantiomer 2))] * 100

Expected Results & Data Summary

Under the optimized conditions described, this protocol is expected to yield both the unreacted amino alcohol and the acylated product with high enantiomeric purity.

ParameterTypical ValueNotes
Optimal Conversion45 - 50%Reaction stopped based on HPLC monitoring.
e.e. of Unreacted Amino Alcohol>98%The slower-reacting enantiomer.
e.e. of Acylated Product>98%The faster-reacting enantiomer.
Isolated Yield (per enantiomer)40 - 45%Theoretical maximum is 50%; losses occur during work-up and chromatography.
Enantioselectivity Ratio (E)>200A high E-value indicates excellent separation potential.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; inappropriate solvent; presence of water.Use fresh enzyme; ensure anhydrous conditions and solvents; screen alternative solvents (e.g., toluene, dioxane).
Low Enantioselectivity Non-optimal enzyme; incorrect temperature; wrong acyl donor.Screen other lipases (P. cepacia, A. niger).[11] Optimize temperature (lower temperatures sometimes increase selectivity). Try alternative acyl donors.
Poor HPLC Peak Shape Secondary interactions with silica support; incorrect mobile phase composition.Ensure a basic modifier (e.g., 0.1% DEA) is in the mobile phase.[10] Dissolve the sample in the mobile phase. Reduce sample concentration.
Reaction Exceeds 50% Monitoring intervals are too long.Monitor the reaction more frequently as it approaches the 50% mark to avoid overshooting the optimal endpoint.

Conclusion

This application note provides a comprehensive and reliable methodology for the enzymatic kinetic resolution of 3-(1-amino-2-methylpropyl)oxetan-3-ol. By employing lipase-catalyzed acylation in a non-aqueous medium, it is possible to obtain both enantiomers in high yield and with excellent enantiomeric purity. The protocol is scalable and utilizes a reusable catalyst, making it an efficient and sustainable approach for producing chiral intermediates essential for pharmaceutical research and development.

References

  • Vertex AI Search, "A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC".
  • Vertex AI Search, "Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols".
  • Vertex AI Search, "Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC".
  • Vertex AI Search, "Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols - MDPI".
  • Vertex AI Search, "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing".
  • Vertex AI Search, "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines".
  • Vertex AI Search, "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications".
  • Vertex AI Search, "Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals".
  • ResearchGate, "Lipase Immobilization Towards Improved Productivity on Kinetic Resolutions by Continuous-Flow Process | Request PDF". Available: [Link]

  • RSC Publishing, "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis". Available: [Link]

  • Oxford Academic, "HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science". Available: [Link]

  • Royal Society of Chemistry, "Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F". Available: [Link]

  • MDPI, "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects". Available: [Link]

  • , "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine". Available: [Link]

  • Journal of Chemical and Pharmaceutical Research, "Lipases-catalyzed enantioselective kinetic resolution of chiral primary and secondary alcohols: A review". Available: [Link]

  • PMC, "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate". Available: [Link]

  • Chiralpedia, "Part 6: Resolution of Enantiomers". Available: [Link]

  • Atlantis Press, "Study on Synthesis Of Oxetan-3-ol". Available: [Link]

  • MDPI, "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals". Available: [Link]

  • ResearchGate, "(PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution". Available: [Link]

  • PMC, "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols". Available: [Link]

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Method

Application Notes and Protocols for the Use of 3-(1-amino-2-methylpropyl)oxetan-3-ol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. This guide provides an in-depth technical overview of the application of a novel oxetane-containing amino acid analogue, 3-(1-amino-2-methylpropyl)oxetan-3-ol, in peptide synthesis. While direct literature on this specific molecule is emerging, we can extrapolate from the well-documented use of similar oxetane-based building blocks to establish robust protocols and anticipate its impact on peptide structure and function. This document will detail the rationale for its use, proposed synthetic routes for its incorporation, and the potential advantages it may confer upon modified peptides, such as enhanced metabolic stability and unique conformational constraints.

Introduction: The Rationale for Oxetane-Modified Peptides

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and cell permeability.[1] The introduction of non-canonical amino acids is a proven method to address these limitations.[2] The oxetane moiety, a four-membered oxygen-containing heterocycle, has emerged as a valuable functional group in medicinal chemistry.[3] Its incorporation into peptide backbones as a replacement for the amide carbonyl group creates a unique peptide bond isostere.[4] This modification can lead to several desirable properties:

  • Increased Proteolytic Resistance: The absence of a scissile amide bond at the modification site can significantly enhance the peptide's half-life in vivo.[4]

  • Conformational Control: The rigid, three-dimensional structure of the oxetane ring can induce specific turns or kinks in the peptide backbone, which can be leveraged to pre-organize a peptide for receptor binding or to facilitate macrocyclization.[5][6]

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can improve aqueous solubility and other drug-like properties.[3]

  • Bioisosteric Replacement: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the function of the original carbonyl oxygen.[4]

The specific compound of interest, 3-(1-amino-2-methylpropyl)oxetan-3-ol, incorporates a valine-like side chain, suggesting its potential as a direct replacement for valine residues in a peptide sequence. The presence of the hydroxyl group on the oxetane ring offers an additional site for potential post-synthesis modification.

Synthesis of the Building Block: A Proposed Route

To incorporate 3-(1-amino-2-methylpropyl)oxetan-3-ol into a peptide using standard solid-phase peptide synthesis (SPPS), it must first be prepared as a protected building block, typically with Fmoc protection on the amine and a suitable protecting group on the hydroxyl if necessary. Based on established methods for the synthesis of similar 3-aminooxetanes, a plausible synthetic route is outlined below.[7][8]

Workflow for the Synthesis of Fmoc-Protected 3-(1-amino-2-methylpropyl)oxetan-3-ol

Synthesis_Workflow cluster_0 Building Block Synthesis Oxetan-3-one Oxetan-3-one Step1 Henry Reaction Oxetan-3-one->Step1 Nitroisobutane Nitroisobutane Nitroisobutane->Step1 Intermediate1 3-(1-nitro-2-methylpropylidene)oxetane Step1->Intermediate1 Step2 Michael Addition (Chiral Amine) Intermediate1->Step2 Intermediate2 Protected 3-(1-amino-2-methyl-1-nitropropyl)oxetane Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Intermediate3 Protected 3-(1-amino-2-methylpropyl)oxetan-3-ol Step3->Intermediate3 Step4 Fmoc Protection Intermediate3->Step4 Final_Product Fmoc-Protected Building Block Step4->Final_Product

Caption: Proposed synthetic workflow for the Fmoc-protected building block.

Protocol 1: Synthesis of Fmoc-3-(1-amino-2-methylpropyl)oxetan-3-ol
  • Henry Reaction: React oxetan-3-one with nitroisobutane under basic conditions to form the nitroalkene intermediate, 3-(1-nitro-2-methylpropylidene)oxetane.

  • Asymmetric Michael Addition: Perform a stereoselective conjugate addition of a protected amine (e.g., using a chiral auxiliary) to the nitroalkene. This step is crucial for establishing the stereochemistry of the amino group.

  • Nitro Group Reduction: Reduce the nitro group to a primary amine using a suitable reducing agent, such as catalytic hydrogenation. This step may also result in the reduction of the double bond and formation of the hydroxyl group on the oxetane ring.

  • Fmoc Protection: Protect the resulting primary amine with Fmoc-OSu or a similar reagent to yield the final Fmoc-protected building block ready for SPPS.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized Fmoc-protected 3-(1-amino-2-methylpropyl)oxetan-3-ol can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[4]

General SPPS Cycle for Incorporating the Oxetane Building Block

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-Oxetane-AA Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Repeat Cycle for Next Amino Acid Capping->Next_Cycle Next_Cycle->Deprotection

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 2: Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling: Dissolve the Fmoc-protected 3-(1-amino-2-methylpropyl)oxetan-3-ol (typically 2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU) and base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate until the coupling is complete (monitor with a ninhydrin test).[9]

  • Washing: Wash the resin again with DMF and DCM.

  • Repeat: Continue the SPPS cycle to add the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[10]

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Expected Impact on Peptide Properties

The introduction of 3-(1-amino-2-methylpropyl)oxetan-3-ol is anticipated to have the following effects on the resulting peptide:

PropertyExpected ImpactRationale
Secondary Structure Disruption of α-helices and β-sheetsThe rigid oxetane ring introduces a kink in the peptide backbone, which can disrupt the regular hydrogen bonding patterns of these structures.[5][11]
Turn Induction Promotion of β-turnsThe conformational constraints imposed by the oxetane can pre-organize the peptide backbone into a turn-like structure, which can be beneficial for receptor binding and macrocyclization.[6]
Metabolic Stability IncreasedThe replacement of a native amide bond with the oxetane linkage removes a site for proteolytic cleavage.[4]
Solubility Potentially IncreasedThe polar oxetane and hydroxyl groups may enhance the hydrophilicity of the peptide.[3]
Bioactivity Dependent on the specific peptide and targetThe conformational changes can either enhance or decrease binding affinity. Empirical testing is required.

Characterization of Oxetane-Modified Peptides

The successful synthesis and purity of peptides containing 3-(1-amino-2-methylpropyl)oxetan-3-ol should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the modified peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the oxetane moiety and to study the conformational changes in the peptide structure. 2D NMR techniques like NOESY can provide insights into the induced turn.[6]

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure content of the peptide and quantify the disruption of helical or sheet structures.[5]

Conclusion and Future Perspectives

The use of 3-(1-amino-2-methylpropyl)oxetan-3-ol as a novel building block in peptide synthesis offers exciting possibilities for the design of next-generation peptide therapeutics. By leveraging the unique properties of the oxetane ring, researchers can create peptides with enhanced stability and controlled conformations. The protocols and insights provided in this guide, although based on the established chemistry of similar compounds, offer a solid foundation for the exploration of this promising new tool in peptide chemistry. Further research will be necessary to fully elucidate the specific effects of this particular building block on a variety of peptide scaffolds and their biological activities.

References

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 24971-24981. Available at: [Link]

  • Dixon, A. M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43). Available at: [Link]

  • Luo, Y., & Cobb, S. L. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 759436. Available at: [Link]

  • Cornish, V. W., et al. (1996). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Enzymology, 267, 243-264. Available at: [Link]

  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(8), 2468-2476. Available at: [Link]

  • Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200219. Available at: [Link]

  • Bernardim, B., et al. (2019). Oxetane Grafts Installed Site-Selectively on Native Disulfides to Enhance Protein Stability and Activity In Vivo. Angewandte Chemie International Edition, 58(20), 6642-6646. Available at: [Link]

  • Hapeshi, A., & Vavitsas, K. (2023). Expanding the genetic code: a non-natural amino acid story. Essays in Biochemistry, 67(1), 1-11. Available at: [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 24971-24981. Available at: [Link]

  • Wilkening, I., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 19(6), 1418-1421. Available at: [Link]

  • Wuitschik, G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1449. Available at: [Link]

  • Rogers-Evans, M., & Carreira, E. M. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Angewandte Chemie International Edition, 53(40), 10776-10779. Available at: [Link]

  • ResearchGate. (n.d.). Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). ResearchGate. Available at: [Link]

  • Beadle, J. D., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(2), 235-239. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12530. Available at: [Link]

  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by head-to-tail macrocyclisation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 10Helical conformations in oxetane β-amino acid hexamers. ResearchGate. Available at: [Link]

  • NUST Research Directorate. (n.d.). Peptide Synthesis and oxetane containing short fragments. NUST. Available at: [Link]

  • Fa-Kovács, T. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1013. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of oxetane amino acids. ResearchGate. Available at: [Link]

  • Gopi, H. N., & Seebach, D. (2019). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Journal of Peptide Science, 25(5), e3163. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Zhang, X., & MacMillan, D. W. C. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 140(40), 12790-12794. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. Available at: [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]

  • Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Anaspec. Available at: [Link]

  • Okyem, S., et al. (2024). Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis. Methods in Molecular Biology, 2758, 227-240. Available at: [Link]

  • UNM Digital Repository. (2025). ScRiPPt: Computational and Experimental Characterization of RiPP Graspetide Synthetases. UNM Digital Repository. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]

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Application

Application Notes and Protocols for the Analysis of 3-(1-Amino-2-methylpropyl)oxetan-3-ol

Introduction 3-(1-Amino-2-methylpropyl)oxetan-3-ol is a novel synthetic compound with potential applications in pharmaceutical development. As a substituted oxetane, it belongs to a class of compounds that can significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Amino-2-methylpropyl)oxetan-3-ol is a novel synthetic compound with potential applications in pharmaceutical development. As a substituted oxetane, it belongs to a class of compounds that can significantly modify the physicochemical properties of a molecule, such as aqueous solubility, lipophilicity, and metabolic stability, making them valuable in drug discovery.[1][2][3] The presence of both an amino group and a hydroxyl group on a chiral center necessitates the development of robust and specific analytical methods for its quantification and chiral purity assessment. These methods are critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.

This document provides a comprehensive guide to the development of analytical methods for 3-(1-amino-2-methylpropyl)oxetan-3-ol, focusing on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited specific literature on this exact molecule, the protocols described herein are based on established analytical principles for similar polar amino alcohols and chiral compounds.[4][5]

Physicochemical Properties and Analytical Considerations

The structure of 3-(1-amino-2-methylpropyl)oxetan-3-ol presents several analytical challenges:

  • High Polarity: The presence of both an amino and a hydroxyl group makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase HPLC columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which necessitates either derivatization for UV detection or the use of a universal detector like a mass spectrometer.[5]

  • Chirality: The molecule contains a stereocenter, requiring the development of chiral separation methods to distinguish between enantiomers.

  • Volatility: The compound may be amenable to GC analysis after derivatization to increase its volatility and thermal stability.

Proposed Analytical Workflows

A multi-faceted approach is recommended for the comprehensive analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol. The choice of method will depend on the analytical objective, such as quantification in a biological matrix, purity assessment of a drug substance, or determination of enantiomeric excess.

G cluster_0 Sample cluster_1 Sample Preparation cluster_2 Analytical Techniques cluster_3 Analytical Objectives Sample Bulk API or Biological Matrix Prep Dilution / Extraction / Derivatization Sample->Prep HPLC HPLC-UV (with Derivatization) Prep->HPLC LCMS LC-MS/MS Prep->LCMS GCMS GC-MS (with Derivatization) Prep->GCMS Chiral Chiral HPLC Prep->Chiral Quant Quantification HPLC->Quant Purity Purity & Impurity Profiling HPLC->Purity LCMS->Quant LCMS->Purity GCMS->Purity Enantio Enantiomeric Purity Chiral->Enantio

Caption: Proposed analytical workflows for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Method 1: HPLC with Pre-column Derivatization and UV Detection

Protocol
  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(1-amino-2-methylpropyl)oxetan-3-ol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the methanol/water mixture to achieve concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask. Dilute with the methanol/water mixture, sonicate to dissolve, and bring to volume. Filter through a 0.45 µm syringe filter.

  • Derivatization Procedure:

    • Reagent: Prepare a solution of o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) in a borate buffer (pH 9.5).

    • Reaction: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.[5]

  • HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 340 nm
Rationale

The OPA/3-MPA derivatization specifically targets the primary amine, forming a highly fluorescent and UV-active isoindole derivative. The reversed-phase C18 column is a standard choice for separating small molecules, and the gradient elution allows for the separation of the derivatized analyte from potential impurities.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For bioanalytical applications or trace-level impurity analysis, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[4]

Protocol
  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common and effective method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

    • Aqueous Solutions: Direct injection after filtration may be possible, depending on the sample matrix.

  • LC-MS/MS Conditions:

ParameterValue
Column HILIC, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray (ESI+)
MRM Transitions To be determined by infusion of a standard
Rationale

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is proposed to achieve better retention of the polar analyte compared to reversed-phase chromatography.[4] Positive electrospray ionization is expected to be efficient due to the basic nature of the amino group. Multiple Reaction Monitoring (MRM) will provide the necessary specificity and sensitivity for quantification.

G cluster_0 LC-MS/MS Workflow Start Sample Injection LC HILIC Separation Start->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector End Data Acquisition Detector->End

Caption: LC-MS/MS workflow for the analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Method 3: GC-MS for Purity and Impurity Profiling

GC-MS can be an alternative for purity assessment, especially for identifying volatile or semi-volatile impurities. Derivatization is required to block the polar functional groups and increase volatility.

Protocol
  • Derivatization:

    • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: Evaporate the solvent from the sample. Add 100 µL of the silylating reagent and 100 µL of pyridine. Heat at 70°C for 30 minutes.[6]

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50 - 500 amu
Rationale

Silylation of the amino and hydroxyl groups replaces the active hydrogens with nonpolar trimethylsilyl groups, making the molecule suitable for GC analysis. A standard nonpolar column like DB-5ms is generally effective for separating a wide range of derivatized compounds.

Method 4: Chiral HPLC for Enantiomeric Purity

The separation of enantiomers is crucial for pharmaceutical compounds. This can be achieved using a chiral stationary phase (CSP).[7][8][9]

Protocol
  • HPLC Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (Normal Phase) or Acetonitrile/Methanol with additives (Polar Organic Mode)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV (if derivatized) or MS
Rationale

The choice of a chiral stationary phase and mobile phase will require screening. Polysaccharide-based CSPs are versatile for a wide range of compounds. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids and can be used in reversed-phase or polar organic modes.[8] The mobile phase composition, including additives, will need to be optimized to achieve baseline separation of the enantiomers.

Method Validation

All developed methods should be validated according to ICH guidelines, including the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The relationship between the concentration and the analytical signal.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization and quantification of 3-(1-amino-2-methylpropyl)oxetan-3-ol. The selection of the appropriate method will be dictated by the specific analytical requirements. For routine analysis, HPLC with UV detection after derivatization offers a cost-effective solution. For high-sensitivity quantification in complex matrices, LC-MS/MS is the method of choice. GC-MS provides a valuable tool for impurity profiling, and chiral HPLC is essential for determining enantiomeric purity. Each of these methods will require careful development and validation to ensure reliable and accurate results.

References

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved from [Link]

  • Wang, Y., & Liu, Y. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. Retrieved from [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers, 37, 1285-1320. Retrieved from [Link]

  • Nishi, H. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1319. Retrieved from [Link]

  • Hamase, K., et al. (2020). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in human physiological fluids. Journal of Chromatography B, 1152, 122245. Retrieved from [Link]

  • Li, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(4), 282-289. Retrieved from [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Gas Chromatography. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642-649. Retrieved from [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents.
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. (2018). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Method

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Modulators from a 3-(1-amino-2-methylpropyl)oxetan-3-ol Derivative Library

Audience: Researchers, scientists, and drug development professionals. Abstract The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry for optimizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in modern medicinal chemistry for optimizing physicochemical and pharmacokinetic properties. The oxetane ring, in particular, has emerged as a valuable bioisostere for commonly used functional groups, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[1][2] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a novel library of 3-(1-amino-2-methylpropyl)oxetan-3-ol derivatives. We present a detailed workflow, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. As a practical example, we describe a cell-based, bioluminescent assay to identify modulators of a G-protein coupled receptor (GPCR), a target class of immense therapeutic importance. The protocols and principles outlined herein are designed to provide researchers with a robust framework for successfully executing HTS campaigns and identifying promising hit compounds for downstream drug discovery efforts.

The Scientific Rationale: Leveraging the Oxetane Motif in Drug Discovery

The success of any screening campaign begins with a high-quality and well-rationalized compound library. The 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold was selected for its potential to confer superior drug-like properties. The oxetane moiety is not merely a placeholder; its specific structural and electronic features are strategically employed to overcome common liabilities in drug development.

Causality Behind the Choice of Oxetane Derivatives:

  • Bioisosteric Replacement: The oxetane ring is an effective bioisostere for gem-dimethyl and carbonyl groups.[3][4] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity, which can significantly improve aqueous solubility and disrupt undesirable lipophilic interactions with off-targets.[1][4]

  • Modulation of Physicochemical Properties: The introduction of an oxetane has a predictable and beneficial impact on key molecular properties. Its electron-withdrawing nature can lower the basicity (pKa) of adjacent amines, a critical tactic for mitigating hERG channel liability and improving cell permeability.[4]

  • Metabolic Stability: Replacing metabolically vulnerable C-H bonds with an oxetane ring can block cytochrome P450 (CYP) mediated metabolism, thereby enhancing the metabolic stability and half-life of a compound.[1][3]

The table below, based on established matched-pair analyses, quantifies the typical influence of incorporating an oxetane moiety.

PropertyImpact of Oxetane IncorporationRationale for Drug Discovery
Aqueous Solubility Can increase by 4x to over 4000xImproves potential for oral bioavailability.[4]
Lipophilicity (LogD) Generally decreasesReduces off-target toxicity and improves overall drug-like profile.[4]
Amine Basicity (pKa) Lowers pKa of adjacent amines by ~2.7 unitsMitigates risks of hERG toxicity and poor permeability.[4]
Metabolic Stability Blocks metabolism at the site of incorporationIncreases compound half-life and in vivo exposure.[3]

Assay Development and Optimization: Building a Self-Validating System

The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay.[5][6] For screening against a GPCR target that signals through the Gαs or Gαi pathways, a change in intracellular cyclic AMP (cAMP) is a direct and reliable measure of receptor modulation. We have selected a bioluminescence-based competition assay for its high sensitivity, broad dynamic range, and reduced susceptibility to interference from fluorescent library compounds.[7][8]

Principle of the cAMP Bioluminescence Assay: The assay is based on the competition between cAMP produced by the cells and a cAMP-dependent protein kinase (PKA) for binding to a limited amount of antibody. Activation of PKA is measured by its consumption of ATP in a subsequent kinase reaction. The remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the initial cAMP concentration.[7]

Protocol 1: Assay Miniaturization and Optimization

The goal is to transition the assay from a development format (e.g., 96-well plate) to a cost-effective HTS format (384- or 1536-well plate) while ensuring statistical robustness.[9][10]

  • Cell Titration: Seed a 384-well plate with varying cell densities (e.g., 1,000 to 10,000 cells/well) of the engineered cell line expressing the target GPCR.

  • Stimulation and Lysis: Treat cells with a known agonist (positive control) at its EC80 concentration and with vehicle (DMSO, negative control). Lyse the cells according to the assay kit manufacturer's protocol.

  • Reagent Optimization: Perform the immunodetection and kinase reaction steps.

  • Signal Detection: Read luminescence on a plate reader compatible with HTS.

  • Performance Analysis: Calculate the Signal-to-Background (S/B) ratio and Coefficient of Variation (%CV) for each cell density. Select the lowest cell density that provides an S/B > 5 and %CV < 15%.

Protocol 2: Z'-Factor Determination for Assay Validation

The Z'-factor is a critical metric of assay quality, reflecting the dynamic range and data variation. An assay is considered robust for HTS when the Z'-factor is consistently greater than 0.5.[9][11]

  • Plate Layout: Prepare a 384-well plate where half the wells (n=192) are designated for the positive control (e.g., EC100 of a reference agonist) and the other half (n=192) for the negative control (vehicle).

  • Execute Assay: Run the complete, optimized assay protocol.

  • Calculate Z'-Factor: Use the following formula, where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means. Z' = 1 - (3σp + 3σn) / |μp - μn|

  • Validation: Repeat the experiment on multiple days to ensure the Z'-factor is consistently > 0.5 before proceeding to the primary screen.[9]

The High-Throughput Screening Workflow

HTS is a highly automated process that integrates robotics, liquid handling, and data processing to screen tens of thousands of compounds per day.[11][12][13] The workflow is designed to maximize efficiency and reproducibility while minimizing human error.[14]

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing cluster_validation Hit Validation lib_prep Library Preparation (Assay-Ready Plates) compound_add Compound Addition (Acoustic Dispensing) lib_prep->compound_add cell_prep Cell Culture & Plating cell_prep->compound_add incubation Incubation compound_add->incubation reagent_add Lysis & Reagent Addition incubation->reagent_add readout Signal Detection (Plate Reader) reagent_add->readout qc Plate QC (Z', S/B) readout->qc normalization Data Normalization (% Inhibition/Activation) qc->normalization hit_selection Hit Selection (>3 SD from Control) normalization->hit_selection confirmation Hit Confirmation (Dose Response) hit_selection->confirmation

Caption: The automated high-throughput screening workflow.

Protocol 3: Automated Primary Screen (384-Well Format)

This protocol assumes the use of an integrated robotic platform with automated liquid handlers and plate movers.[14][15][16]

  • Cell Plating: Using an automated dispenser, seed 20 µL of cell suspension (at the optimized density) into all wells of 384-well assay plates. Incubate overnight under standard cell culture conditions.

  • Compound Transfer: Use a non-contact acoustic liquid handler to transfer 50 nL of the 3-(1-amino-2-methylpropyl)oxetan-3-ol derivatives from the library source plates to the assay plates. This results in a final screening concentration of 10 µM in 0.1% DMSO. Each plate must include wells for positive and negative controls for QC.

  • Incubation: Incubate the plates for the optimized time (e.g., 30 minutes) at room temperature to allow for compound-target interaction.

  • Reagent Addition:

    • Add 10 µL of agonist (for antagonist screening mode) or buffer (for agonist screening mode).

    • Add 30 µL of the cAMP assay lysis and detection reagents according to the manufacturer's protocol using a bulk reagent dispenser.

  • Signal Readout: After the final incubation period, transfer the plates to a plate reader via a robotic arm and measure the luminescence signal.

  • Data Analysis: Raw data is automatically uploaded to a database. Plate-level QC metrics (Z', S/B) are calculated.[17] Data is normalized to the plate controls to determine the percent activity for each compound. Hits are typically defined as compounds that produce a signal greater than three standard deviations from the mean of the neutral (DMSO) controls.[9]

Example Primary HTS Data Table:

Compound IDRaw Luminescence% InhibitionZ-ScoreHit Call
Cmpd-001450,1235.2-0.55No
Cmpd-002180,54685.1-9.10Yes
Cmpd-003489,321-2.30.25No
...............
Cmpd-N215,88978.4-8.35Yes

Hit Confirmation and Triage Cascade

A primary hit is not a confirmed active compound. A rigorous, multi-step validation process is essential to eliminate false positives and artifacts, ensuring that resources are focused only on tractable chemical matter.[18][19]

Hit_Triage_Cascade primary_hits Primary Hits from HTS (~1000s of compounds) retest 1. Confirmation Screen (Single-point re-test from fresh stock) primary_hits->retest Eliminates non-reproducible hits dose_response 2. Dose-Response Analysis (10-point curve to determine IC50/EC50) retest->dose_response Confirms potency & efficacy orthogonal 3. Orthogonal Assay (e.g., Calcium Flux or GTPγS binding) dose_response->orthogonal Rules out assay-specific artifacts sar_triage 4. Preliminary SAR & Triage (Filter PAINS, assess chemical tractability) orthogonal->sar_triage Confirms on-target activity validated_hits Validated Hits for Lead Optimization (~10-50 compounds) sar_triage->validated_hits Prioritizes tractable series

Caption: The hit validation and triage cascade.

Protocol 4: Hit Confirmation and Potency Determination
  • Compound Re-acquisition: Obtain fresh, dry powder samples of all primary hits. Prepare new stock solutions in DMSO.

  • Confirmation: Re-test the compounds in the primary assay at the same single concentration to confirm activity. Any compound that does not reproduce its initial activity is discarded.

  • Dose-Response: For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate dose-response curves.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the potency (IC50 or EC50) and efficacy (% max response).

  • Orthogonal Screen: To ensure hits are not artifacts of the assay technology (e.g., inhibitors of luciferase), validate them in an orthogonal assay that measures a different signaling event downstream of the receptor, such as a fluorescent calcium flux assay or a radiolabeled GTPγS binding assay.[20]

  • Triage: Analyze the structure-activity relationships (SAR) of the validated hits.[9] Use computational filters to flag and deprioritize compounds with undesirable properties or known assay interference motifs (PAINS).[21]

Example Hit Validation Data Table:

Compound IDConfirmed Hit?IC50 (nM)Orthogonal Assay Activity?SAR Cluster
Cmpd-002Yes75.40.992YesA
Cmpd-087No--N/AB
Cmpd-154Yes1,2400.985YesA
Cmpd-211Yes450.80.996No (Artifact)C

Conclusion

This application note details a comprehensive and robust workflow for the high-throughput screening of a 3-(1-amino-2-methylpropyl)oxetan-3-ol derivative library. By combining a rationally designed compound library with a carefully optimized and validated HTS assay, researchers can efficiently identify novel, potent, and tractable hit compounds. The strategic use of the oxetane scaffold offers a clear advantage in generating hits with favorable drug-like properties from the outset. The described hit triage cascade ensures that only the highest quality hits, confirmed through orthogonal methods, are advanced into the resource-intensive lead optimization stage of the drug discovery pipeline.

References

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available from: [Link]

  • Wessig, P., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

  • LabX. (2024). The Best Automated Liquid Handling Systems of 2026. Available from: [Link]

  • Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Available from: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Technology Networks. (2026). HTS Automation in High-Throughput Screening Workflows. Available from: [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Available from: [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Available from: [Link]

  • GARDP Revive. (n.d.). Hit confirmation, hit validation. Available from: [Link]

  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Available from: [Link]

  • NCBI Bookshelf. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. Available from: [Link]

  • Analytik Jena. (n.d.). Automated Liquid Handlers (ALH). Available from: [Link]

  • PMC. (n.d.). Quality Control of Quantitative High Throughput Screening Data. Available from: [Link]

  • ACS Publications. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available from: [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. Available from: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available from: [Link]

  • PubMed. (2007). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Available from: [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Prepared by the Applications Science Division This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol, a valuable b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Division

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol, a valuable building block in modern drug discovery. The unique combination of a polar amino alcohol and a strained oxetane ring presents specific synthetic and purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and actionable solutions. The most common synthetic approach involves the nucleophilic addition of a valine-derived organometallic reagent to oxetan-3-one.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most frequently reported issue. It typically stems from three main areas: inefficient nucleophilic addition, degradation of the oxetane ring, or loss of product during purification.

Root Cause Analysis & Solutions:

  • Inefficient Organometallic Reagent Formation/Addition: The addition of organometallic reagents like Grignards to oxetan-3-one can be sluggish.

    • Causality: The quality of the magnesium, the alkyl halide precursor (e.g., 1-bromo-2-methylpropane), and the solvent is paramount. Trace water will quench the reagent.

    • Troubleshooting:

      • Activate Magnesium: Use iodine crystals or 1,2-dibromoethane to activate the magnesium turnings before adding the alkyl halide.

      • Reagent Quality: Ensure the alkyl halide is pure and the solvent (typically THF or Et₂O) is anhydrous.

      • Temperature Control: Initiate the Grignard formation at room temperature, but control the exothermic reaction with a water bath. For the addition to oxetan-3-one, maintain a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions.

  • Oxetane Ring Instability & Opening: The oxetane ring is strained (ring strain of ~25.5 kcal/mol) and highly susceptible to opening under acidic conditions.[1][2] This is a critical point of failure, especially during the reaction quench and workup.[3][4]

    • Causality: Brønsted or Lewis acids can protonate the oxetane oxygen, initiating nucleophilic attack and ring cleavage to form 1,3-diol byproducts.[5]

    • Troubleshooting:

      • Quenching: AVOID strong acids like HCl or H₂SO₄ for the initial quench. Use a saturated aqueous solution of NH₄Cl, which is weakly acidic and generally well-tolerated.

      • Workup pH: During extraction, maintain a neutral or slightly basic pH. If an acidic wash is necessary to remove impurities, use a weak, dilute acid and minimize contact time.

      • Chromatography: Avoid using untreated silica gel, which is acidic. Deactivate it by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2%).

  • Product Loss During Purification: The target molecule is a polar amino alcohol, which can lead to high water solubility and difficult extraction from aqueous layers. It can also chelate to silica or metal ions.

    • Causality: The hydrophilic nature of the molecule makes it challenging to extract efficiently with common organic solvents.

    • Troubleshooting:

      • Extraction: Use a more polar solvent like n-butanol for extraction or perform continuous liquid-liquid extraction. Alternatively, saturate the aqueous layer with NaCl to decrease the product's solubility.

      • Alternative Purification: Forgo traditional silica gel chromatography in favor of methods better suited for polar amines. See Q3 for detailed protocols on ion-exchange chromatography and salt crystallization.

SymptomPossible CauseRecommended Action
Low Yield Inefficient Grignard formationActivate Mg with I₂; use anhydrous solvents; ensure high-purity alkyl halide.
Oxetane ring-openingQuench reaction with sat. aq. NH₄Cl; maintain neutral/basic pH during workup.[4][6]
Product loss during workupSaturate aqueous layer with NaCl; extract with n-butanol; use ion-exchange chromatography.
Multiple Spots on TLC Ring-opened 1,3-diol byproductAvoid acidic conditions; use deactivated silica gel for chromatography.
(Unidentified byproducts)Dimerization of oxetan-3-oneAdd organometallic reagent slowly at low temperature (-78 °C).
Poor Diastereoselectivity Lack of facial selectivityConsider a substrate-controlled approach using a chiral precursor or explore alternative routes like photoredox catalysis from a protected valine derivative.[7]
Q2: I see a significant byproduct that is more polar than my starting material. What is it and how do I prevent it?

This is a classic sign of oxetane ring-opening. The most likely byproduct is the corresponding 1,3-diol, formed by the acid-catalyzed addition of water to the oxetane ring.

G cluster_0 Desired Pathway: Nucleophilic Addition cluster_1 Problem Pathway: Acid-Catalyzed Ring Opening Oxetanone Oxetan-3-one Addition Nucleophilic Addition Oxetanone->Addition Grignard Valine-derived Grignard (R-MgX) Grignard->Addition Intermediate Magnesium Alkoxide Addition->Intermediate Quench_Good Quench (sat. NH4Cl) Intermediate->Quench_Good Product Target Product: 3-(1-amino-2-methylpropyl)oxetan-3-ol Quench_Good->Product Product_Start Target Product Protonation Protonation (H+ from workup) Product_Start->Protonation Oxonium Activated Oxonium Ion Protonation->Oxonium H2O_Attack H2O Attack Oxonium->H2O_Attack Byproduct Byproduct: Ring-Opened Diol H2O_Attack->Byproduct

Caption: Reaction pathways for the target product vs. byproduct.

Preventative Measures:

  • Strict pH Control: The most critical factor is avoiding acidity. As detailed in Q1 , use buffered or basic conditions for all workup and purification steps.

  • Temperature Management: Ring-opening is accelerated at higher temperatures. Keep all aqueous workup steps cold (0-5 °C).[4]

  • Solvent Choice: During purification, if using chromatography, ensure the solvent system is buffered with a base like triethylamine.

Q3: I am struggling with the final purification. The product is a water-soluble oil that streaks on silica gel. What are my options?

This is a common and significant challenge. The dual functionality of the amino group and the hydroxyl group, combined with the polar oxetane oxygen, makes the molecule highly polar and difficult to handle with standard chromatographic techniques.

Option 1: Purification via Salt Formation & Crystallization

This is often the most effective method for obtaining high-purity material on a large scale.

  • Principle: Convert the basic amine into a salt (e.g., hydrochloride, oxalate). The resulting salt often has vastly different solubility properties and is frequently a crystalline solid, which can be purified by recrystallization.[8]

  • Experimental Protocol: Hydrochloride Salt Formation

    • Dissolve the crude amino alcohol product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or HCl gas dissolved in isopropanol) dropwise with stirring until the pH is acidic (check with pH paper).

    • Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum.

    • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • To recover the free base, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted.

Option 2: Ion-Exchange Chromatography

This technique separates compounds based on their charge and is ideal for purifying amino acids and amino alcohols.[9][10]

  • Principle: The positively charged (protonated) amine is bound to a negatively charged solid support (a cation-exchange resin). Neutral and anionic impurities are washed away. The desired product is then eluted by changing the pH or increasing the ionic strength.[10]

  • Experimental Protocol: Cation-Exchange Purification

    • Resin Preparation: Select a strongly acidic cation-exchange resin (e.g., Dowex® 50WX8). Prepare the column and wash thoroughly with deionized water, followed by an acid (e.g., 1M HCl) and then water again until the eluent is neutral. Finally, equilibrate the resin with the loading buffer (e.g., water or a weak acid buffer).

    • Loading: Dissolve the crude product in water and adjust the pH to < 4 to ensure the amine is fully protonated. Load this solution onto the column.

    • Washing: Wash the column with several column volumes of deionized water to remove any non-basic, water-soluble impurities.

    • Elution: Elute the product from the resin using a basic solution, typically aqueous ammonia (e.g., 0.5 - 2 M NH₄OH). The ammonia both deprotonates the bound product and competes for binding sites.

    • Isolation: Collect the fractions containing the product (monitor by TLC or LC-MS). Evaporate the solvent (and excess ammonia) under reduced pressure to yield the purified free base.

G cluster_0 Path A: Salt Crystallization cluster_1 Path B: Ion Exchange Start Crude Product (in organic solvent) Evap Solvent Evaporation Start->Evap Crude_Oil Crude Amino Alcohol (Oil/Gum) Evap->Crude_Oil Decision Choose Purification Path Crude_Oil->Decision Dissolve_Salt Dissolve in IPA/EtOAc Decision->Dissolve_Salt For Scale-Up/ Crystalline Product Dissolve_IEX Dissolve in acidic H₂O Decision->Dissolve_IEX For Difficult Separations Add_Acid Add HCl solution Dissolve_Salt->Add_Acid Precipitate Precipitate HCl Salt Add_Acid->Precipitate Filter Filter & Recrystallize Precipitate->Filter Pure_Salt Pure HCl Salt Filter->Pure_Salt Load_Column Load on Cation- Exchange Resin Dissolve_IEX->Load_Column Wash_Column Wash with H₂O Load_Column->Wash_Column Elute_Column Elute with aq. NH₄OH Wash_Column->Elute_Column Evap_Fractions Evaporate Fractions Elute_Column->Evap_Fractions Pure_Freebase Pure Free Base Evap_Fractions->Pure_Freebase

Caption: Decision workflow for final product purification.

Frequently Asked Questions (FAQs)

Q: Why is the oxetane motif so popular in medicinal chemistry? A: The oxetane ring is considered a valuable "bioisostere." It can replace common groups like gem-dimethyl or carbonyl moieties in drug candidates.[2][11] This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, without drastically altering the molecule's shape or its ability to bind to a biological target.[3][12]

Q: Are there alternative synthetic routes that avoid sensitive organometallic reagents? A: Yes, recent advances have provided new methods. One promising strategy is the direct conversion of α-amino acids to 3-oxetanols using photoredox catalysis. This involves a decarboxylative addition of a protected valine derivative to oxetan-3-one, which can offer better functional group tolerance and avoid the need to prepare highly reactive organometallics.[7]

Q: Can I use a different base for the Williamson etherification to synthesize the oxetane ring itself? A: The synthesis of the oxetane core, often done via an intramolecular Williamson etherification of a 1,3-halohydrin, is sensitive to base selection. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are common. However, the reaction must be carried out under mildly basic conditions to prevent side reactions like Grob fragmentation or elimination.[1][13]

Q: My starting material, oxetan-3-one, is expensive. Are there reliable syntheses for it? A: Oxetan-3-one is typically synthesized from epichlorohydrin. A common route involves the reaction of epichlorohydrin with acetic acid, protection of the resulting secondary alcohol, base-induced ring-closure to form the oxetane, and subsequent deprotection and oxidation to give oxetan-3-one.[12][14][15] While multi-step, these procedures can be cost-effective on a larger scale.

References
  • Benchchem. (n.d.). Identifying side reactions in cationic polymerization of substituted oxetanes.
  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Bull, J. A., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters.
  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • Wikipedia. (n.d.). Oxetane.
  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • PMC. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.
  • ACS Publications. (2021). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines.
  • ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • PMC. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • ResearchGate. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • PMC. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • PMC. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.
  • Beilstein Journals. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
  • Diaion. (n.d.). Separation and Refining of Amino acids.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Amino-2-methylpropyl)oxetan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the unique synthetic challenges associated with highly strained oxetane rings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the unique synthetic challenges associated with highly strained oxetane rings. Oxetanes are increasingly utilized in modern drug development as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups [1]. However, their inherent ring strain (~26 kcal/mol) makes them highly susceptible to acid-catalyzed ring-opening and nucleophilic degradation.

To synthesize the target 1,2-amino alcohol motif—3-(1-amino-2-methylpropyl)oxetan-3-ol —we employ a highly diastereoselective, 5-step workflow leveraging Ellman’s sulfinamide chemistry [2]. This guide provides the mechanistic rationale, self-validating protocols, quantitative optimization data, and a targeted Q&A troubleshooting section to ensure your success in the lab.

Mechanistic Workflow

The synthesis relies on the controlled homologation of oxetan-3-one. We utilize a cyanosilylation/reduction sequence to access the delicate oxetane-3-carboxaldehyde, followed by chiral imine condensation and diastereoselective Grignard addition.

Synthesis Node1 1. Cyanosilylation Oxetan-3-one + TMSCN Node2 3-(Trimethylsilyloxy)oxetane-3-carbonitrile Node1->Node2 Node3 2. Nitrile Reduction DIBAL-H, -78 °C Node2->Node3 Node4 3-(Trimethylsilyloxy)oxetane-3-carboxaldehyde Node3->Node4 Node5 3. Imine Condensation (R)-t-BuSONH2, Ti(OEt)4 Node4->Node5 Node6 tert-Butanesulfinyl Imine Node5->Node6 Node7 4. Nucleophilic Addition iPrMgCl / CeCl3, -48 °C Node6->Node7 Node8 Protected 1,2-Amino Alcohol Node7->Node8 Node9 5. Global Deprotection HCl/MeOH, 0 °C Node8->Node9 Node10 3-(1-Amino-2-methylpropyl)oxetan-3-ol (Target Compound) Node9->Node10

Figure 1: Five-step synthetic workflow for 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Cyanosilylation

  • Reagents: Oxetan-3-one (1.0 eq), TMSCN (1.2 eq), cat. ZnI₂ (0.05 eq).

  • Procedure: Dissolve oxetan-3-one in anhydrous CH₂Cl₂ at 0 °C. Add ZnI₂, followed by the dropwise addition of TMSCN. Stir for 2 h at room temperature.

  • Validation: IR spectroscopy of the crude mixture must show the complete disappearance of the highly strained ketone C=O stretch (~1820 cm⁻¹) and the appearance of a weak C≡N stretch (~2230 cm⁻¹).

Step 2: Nitrile Reduction

  • Reagents: 3-(Trimethylsilyloxy)oxetane-3-carbonitrile (1.0 eq), DIBAL-H (1.1 eq, 1M in hexanes).

  • Procedure: Cool the solution of the nitrile in anhydrous CH₂Cl₂ to -78 °C. Add DIBAL-H dropwise. Stir for 1 h at -78 °C. Quench cold with saturated aqueous Rochelle's salt. Vigorously stir at room temperature until two clear phases form.

  • Validation: ¹H NMR of the organic phase must reveal a distinct aldehyde proton singlet at ~9.8 ppm.

Step 3: Imine Condensation

  • Reagents: Aldehyde intermediate (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Procedure: Dissolve reagents in anhydrous THF. Heat to 40 °C for 12 h. Quench with brine, filter the resulting TiO₂ salts through a Celite pad, and concentrate.

  • Validation: ¹H NMR must show the disappearance of the aldehyde peak (9.8 ppm) and the appearance of an imine C-H singlet at ~8.1 ppm.

Step 4: Nucleophilic Addition

  • Reagents: Sulfinyl imine (1.0 eq), iPrMgCl (2.0 eq, 2M in THF), anhydrous CeCl₃ (2.0 eq).

  • Procedure: Pre-stir CeCl₃ in THF at room temperature for 2 h to activate. Cool to -48 °C, add iPrMgCl, and stir for 30 min. Dropwise add the sulfinyl imine in THF. Stir for 4 h at -48 °C. Quench with saturated NH₄Cl.

  • Validation: LC-MS must confirm the mass shift corresponding to the addition of the isopropyl group (+44 Da relative to the imine).

Step 5: Global Deprotection

  • Reagents: Protected amino alcohol (1.0 eq), 4M HCl in dioxane (3.0 eq), MeOH.

  • Procedure: Dissolve the substrate in MeOH at 0 °C. Add HCl/dioxane dropwise. Stir for exactly 1 h at 0 °C. Concentrate under reduced pressure and triturate with Et₂O to yield the hydrochloride salt.

  • Validation: A ninhydrin stain on TLC will turn deep purple, confirming the liberation of the primary amine. LC-MS confirms the final target mass.

Quantitative Data: Optimization of the Grignard Addition

The addition of the isopropyl group (Step 4) is the most critical step. Isopropylmagnesium chloride possesses β -hydrogens, which can lead to unwanted reduction of the imine via a β -hydride transfer mechanism. The table below summarizes our quantitative optimization data, demonstrating the causality behind our reagent choices.

EntryOrganometallic ReagentSolventAdditiveTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1iPrMgClTHFNone04585:15
2iPrMgClCH₂Cl₂None-487292:8
3 iPrMgCl CH₂Cl₂ CeCl₃ -48 88 98:2
4iPrLiEt₂ONone-783060:40

Data Interpretation: The addition of anhydrous CeCl₃ (Entry 3) suppresses the reduction pathway by increasing the nucleophilicity of the Grignard reagent. Furthermore, CeCl₃ tightly coordinates the sulfinyl oxygen, locking the transition state to heavily favor the desired diastereomer (98:2 d.r.).

Troubleshooting Guides & FAQs

Q: Why do I observe significant oxetane ring-opening and emulsion formation during the DIBAL-H reduction (Step 2)? A: Causality: DIBAL-H contains Lewis acidic aluminum. If the reaction temperature rises above -78 °C, the Lewis acid coordinates to the oxetane oxygen, promoting electrophilic ring-opening. Furthermore, failure to properly quench the aluminum salts leads to intractable emulsions. Solution: Maintain a strict internal temperature of -78 °C. Quench with Rochelle's salt (sodium potassium tartrate) while the reaction is still at -78 °C, then allow it to warm to room temperature under vigorous stirring. The tartrate acts as a bidentate ligand, sequestering the aluminum into a water-soluble complex and breaking the emulsion.

Q: The condensation of oxetane-3-carboxaldehyde with (R)-tert-butanesulfinamide (Step 3) is stalling at 50% conversion. How can I drive it to completion? A: Causality: The α -quaternary center of the oxetane ring creates significant steric hindrance, slowing down imine formation. Additionally, oxetane-3-carboxaldehydes are prone to rapid hydration in the presence of trace moisture, which stalls the condensation. Solution: Do not use standard desiccants like MgSO₄. You must use Titanium(IV) ethoxide (Ti(OEt)₄). It acts dually as a mild Lewis acid to activate the sterically hindered carbonyl and as an irreversible, stoichiometric water scavenger.

Q: How do I safely deprotect the final compound (Step 5) without destroying the oxetane core? A: Causality: Strong aqueous acids (like 6M HCl) or elevated temperatures will rapidly hydrolyze the oxetane ring to a 1,3-diol due to the relief of ring strain. Solution: Use anhydrous 4M HCl in dioxane diluted in methanol, strictly kept at 0 °C. The anhydrous conditions and low temperature selectively cleave the highly acid-sensitive N-sulfinyl and O-TMS bonds while preserving the oxetane ether linkages.

References
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. URL: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL: [Link]

Troubleshooting

Technical Support Center: Purification Strategies for 3-(1-amino-2-methylpropyl)oxetan-3-ol

Welcome to the technical support guide for the purification of 3-(1-amino-2-methylpropyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-(1-amino-2-methylpropyl)oxetan-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this unique molecule. This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to help you achieve your desired purity targets efficiently and reliably.

Foundational Challenges: Understanding the Molecule

The purification of 3-(1-amino-2-methylpropyl)oxetan-3-ol presents a unique set of challenges stemming from its distinct structural features. A successful purification strategy must address the interplay between the basic amine, the polar tertiary alcohol, and the potentially labile oxetane ring.

  • The Basic Amino Group & Silica Gel Acidity: The primary amine is basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction often leads to significant peak tailing, irreversible adsorption, or the need for highly polar, aggressive mobile phases that offer poor selectivity.[1]

  • High Polarity & Zwitterionic Potential: The molecule contains both a basic amine and a hydroxyl group, making it highly polar and capable of forming a zwitterion under certain pH conditions.[2][3] This high polarity complicates extraction from aqueous media and can make elution from reversed-phase columns challenging without appropriate mobile phase modifiers.

  • The Oxetane Ring: A Question of Stability: While more stable than an epoxide, the four-membered oxetane ring possesses significant ring strain (~25.5 kcal/mol) and is susceptible to ring-opening under acidic conditions.[4][5] This is a critical consideration, as acidic reagents, workup procedures, or even the inherent acidity of silica gel can lead to the formation of diol impurities.[6][7] 3,3-disubstituted oxetanes, like the target molecule, generally exhibit enhanced stability.[4]

  • Potential Impurities: Purification challenges are compounded by potential impurities from the synthesis, which may include starting materials, reagents, and structurally similar byproducts such as ring-opened diols or diastereomers.[8]

Purification Strategy Decision Workflow

The following workflow provides a logical path to selecting an appropriate purification strategy based on the initial assessment of your crude material.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Path cluster_2 Alternative & Polishing Paths Start Crude Product Analysis (LC-MS, TLC, NMR) Chromatography Is Flash Chromatography the Desired Method? Start->Chromatography Streaking Significant Streaking on Standard Silica TLC? Chromatography->Streaking Yes Crystallization Is the Compound Crystalline? Chromatography->Crystallization No Modified_Chrom Modified Flash Chromatography: - Amine-functionalized Silica - Basic Mobile Phase Additive Streaking->Modified_Chrom Yes RP_HPLC Reversed-Phase (C18) Flash or HPLC Streaking->RP_HPLC Alternative Final_Purity High Purity Product (>99.5%) Modified_Chrom->Final_Purity RP_HPLC->Final_Purity Salt_Formation Purification via Salt Crystallization (HCl, Oxalate, Tosylate) Crystallization->Salt_Formation Yes Ion_Exchange Ion-Exchange Chromatography (For desalting or zwitterion capture) Crystallization->Ion_Exchange No / Water Soluble Salt_Formation->Final_Purity Ion_Exchange->Final_Purity

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 3-(1-amino-2-methylpropyl)oxetan-3-ol in a practical question-and-answer format.

Q1: My compound is streaking severely on my silica gel TLC plate and won't elute from my flash column. What's happening?

A: This is the most common issue and is caused by the strong interaction between the basic amine of your molecule and the acidic silanol groups of the silica gel.[1] The compound is essentially being neutralized on the column, leading to very poor chromatographic behavior.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. A common starting point is 0.5-2% triethylamine (Et3N) or 0.5-2% ammonium hydroxide (NH4OH) in a dichloromethane/methanol or ethyl acetate/methanol eluent system.[9][10]

  • Use a Deactivated Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that significantly improves peak shape for amines.[1]

    • Basic Alumina: Alumina is another polar stationary phase that can be used in its basic or neutral form and is often a good alternative to silica for purifying amines.[6]

  • Switch to Reversed-Phase: Reversed-phase (C18) chromatography is an excellent alternative for polar compounds.[11][12] You can use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid (to protonate the amine) or 0.1% ammonia (to ensure it's the free base).

Q2: My LC-MS analysis shows a new peak with a mass corresponding to my compound +18 Da (the mass of water). Is my compound degrading?

A: Yes, this is a strong indication that the oxetane ring is undergoing acid-catalyzed ring-opening to form a diol impurity. This can happen during an acidic aqueous workup, on a silica gel column, or even during storage in a protic solvent if acidic contaminants are present.[4][7]

Solutions:

  • Maintain Neutral or Basic Conditions: Ensure all workup and purification steps are performed under neutral or, preferably, slightly basic conditions (pH > 8). Use a base like sodium bicarbonate or a dilute sodium hydroxide solution for any aqueous washes.

  • Avoid Strong Acids: Do not use strong acids like HCl for workup unless you intend to isolate the hydrochloride salt. If you do, perform the operation at low temperatures and remove the water quickly.

  • Buffer Your Chromatography: If using reversed-phase HPLC, using a buffered mobile phase (e.g., ammonium bicarbonate or ammonium acetate) can help maintain a stable pH and prevent on-column degradation.

Q3: My product is highly soluble in water, and I'm losing a significant amount during aqueous extraction. How can I improve my recovery?

A: This is a classic problem for polar amino alcohols. Standard extractions with solvents like ethyl acetate or dichloromethane are often inefficient.

Solutions:

  • Salt Formation and Crystallization: Convert the free base into a salt (e.g., hydrochloride, oxalate, or tosylate) by treating a solution of your compound with the corresponding acid (e.g., HCl in ether, oxalic acid, or p-toluenesulfonic acid).[13][14][15] These salts are often highly crystalline and significantly less soluble in organic solvents, allowing for purification by crystallization or precipitation. The free base can be regenerated later if needed by basifying an aqueous solution of the salt and extracting, or by using ion-exchange chromatography.

  • Ion-Exchange Chromatography: This is a powerful technique for highly polar and charged molecules. You can use a cation-exchange resin (like Dowex 50) to bind your protonated amine.[2] After binding, you can wash the resin with water and/or organic solvents to remove neutral impurities and then elute your pure compound using an aqueous base like ammonia.[2]

  • Back-Extraction with pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 11) before extracting with an organic solvent. This suppresses the protonated form of the amine, making it more soluble in the organic phase. Using a more polar solvent like n-butanol may also improve extraction efficiency.

Q4: How can I achieve the highest possible purity (e.g., for use as a drug development candidate)?

A: Achieving >99.5% purity typically requires a multi-step approach that combines orthogonal purification techniques.

Recommended Strategy:

  • Initial Bulk Purification: Use a robust method like modified flash chromatography (Protocol 1) or salt crystallization (Protocol 2) to remove the majority of impurities and achieve >95% purity.

  • Final Polishing Step: Subject the material from step 1 to a high-resolution technique.

    • Recrystallization: If you have a crystalline salt or free base, recrystallization is one of the most effective methods for removing trace impurities.[16][17]

    • Preparative HPLC: Reversed-phase preparative HPLC can provide excellent separation of closely related impurities, such as diastereomers.

Comparative Analysis of Chromatographic Techniques

TechniqueStationary PhaseTypical Mobile PhaseProsCons
Normal-Phase Standard Silica GelHexane/EtOAc, DCM/MeOHInexpensive, widely available.Severe peak tailing and/or irreversible binding of the amine.[1] Risk of acid-catalyzed degradation.[6]
Modified Normal-Phase Amine-Silica or Standard SilicaDCM/MeOH + 1% Et3N or NH4OHExcellent for basic compounds, greatly improved peak shape.[1][10]Amine-silica is more expensive. Additives may need to be removed post-purification.
Reversed-Phase (RP) C18-bonded SilicaWater/Acetonitrile or Water/Methanol with 0.1% acid or baseExcellent for polar compounds.[11] Avoids issues with silica acidity. Good for analytical (LC-MS) and preparative scale.May have poor retention for very polar compounds. High water content eluents can be difficult to remove.
Ion-Exchange (IEX) Cation-Exchange Resin (e.g., Dowex 50)1. Load in acidic/neutral water. 2. Wash with water/MeOH. 3. Elute with aqueous NH4OH.Excellent for separating from neutral impurities and desalting.[2][9] High capacity.Stepwise elution, not a continuous gradient. Requires aqueous mobile phases.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is designed as a primary purification step for crude material where standard silica gel fails.

  • Select Stationary Phase: Choose an amine-functionalized silica column (preferred) or a standard silica gel column.

  • Prepare the Column:

    • If using standard silica, pre-treat or "neutralize" the column. Slurry pack the silica in your starting eluent (e.g., 98:2 DCM/MeOH) containing 2% triethylamine. Allow it to equilibrate for at least 30 minutes before loading your sample.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is low, add a small amount of methanol. Alternatively, adsorb the crude product onto a small amount of silica gel or Celite for dry loading.

  • Elution:

    • System: A good starting point is a gradient of 0% to 15% Methanol in Dichloromethane.

    • Modifier: Ensure that both solvents (DCM and MeOH) in your gradient contain 1-2% triethylamine or ~1% ammonium hydroxide to maintain a consistent basic environment throughout the run.[9]

  • Monitoring: Monitor the elution by TLC, staining with ninhydrin (to visualize the amine) and potassium permanganate (to visualize the alcohol and any oxidizable impurities).

  • Workup: Combine the pure fractions and concentrate under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and concentrated again.

Protocol 2: Purification via Crystallization of the Hydrochloride Salt

This method is highly effective for removing non-basic organic impurities and achieving high purity.

  • Dissolution: Dissolve the crude 3-(1-amino-2-methylpropyl)oxetan-3-ol in a minimal amount of a suitable solvent. Anhydrous methanol, ethanol, or isopropanol are good starting points.

  • Salt Formation: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until the solution reaches a pH of ~2-3 (check with pH paper).

  • Crystallization: The hydrochloride salt will often precipitate immediately. If not, allow the flask to stand in the cold (4 °C) for several hours to overnight to maximize crystal growth.[17] If no crystals form, you can try adding a co-solvent in which the salt is insoluble (an "anti-solvent"), such as diethyl ether or MTBE, until turbidity is observed, then cool.[15]

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol) followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified salt under high vacuum.

  • (Optional) Free-Basing: To recover the free amine, dissolve the salt in water, cool in an ice bath, and add a base (e.g., 2M NaOH or solid K2CO3) until the pH is >11. Extract the free base into an organic solvent (e.g., DCM or n-butanol), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.

References

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • De Filipe, M., et al. (1999). Process for the purification of an aminoalcohol. U.S.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Umar, Q., et al. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. RSC Advances, 12, 32119-32128. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Lamberts, L. (1941). Process for the preparation of amino-alcohols. U.S.
  • Vávra, J., & Slavíček, P. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1323–1401. [Link]

  • Zhang, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

  • University of Science and Technology of China. (n.d.). Recrystallization method. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8742-8749. [Link]

  • Srirambhatla, K., et al. (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 50(64), 8935-8938. [Link]

  • Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. [Link]

  • Bio, M. M., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Partridge, B. M., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6986. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). [Link]

  • Atlantis Press. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9037-9047. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. [Link]

  • World Journal of Pharmaceutical Sciences. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. [Link]

  • Semantic Scholar. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Bracco Imaging S.p.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1173-1178. [Link]

  • Deconinck, E., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Journal of Pharmaceutical and Biomedical Analysis, 154, 34-42. [Link]

  • Mazzucchelli, G. D., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Amino-Oxetanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of amino-oxetanes. This guide is designed to provide practical, in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of amino-oxetanes. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable motifs in medicinal chemistry. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate the complexities of your experiments.

Oxetanes, particularly amino-oxetanes, are increasingly incorporated into drug candidates to enhance properties like solubility, metabolic stability, and to modulate the basicity of nearby amines.[1][2] However, their synthesis is not without challenges, primarily due to the inherent ring strain of the four-membered oxetane core, which makes it susceptible to side reactions.[1][3]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of amino-oxetanes, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Amino-Oxetane in Reductive Amination

Question: I am performing a reductive amination of oxetan-3-one with a primary amine and sodium triacetoxyborohydride (STAB), but I'm observing very low conversion to the desired 3-aminooxetane. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of oxetan-3-one are a common issue. The root cause often lies in one of two key stages: inefficient imine formation or competing side reactions during the reduction step.

Underlying Chemistry & Causality:

Reductive amination is a two-step process occurring in one pot: the formation of an iminium ion intermediate, followed by its reduction.[4][5]

  • Imine/Iminium Formation: This is an equilibrium-driven condensation reaction that produces water. Inefficient removal of this water can shift the equilibrium back towards the starting materials. Furthermore, the stability of the imine can be a factor.[6]

  • Reduction: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is generally preferred as it is mild enough not to significantly reduce the starting ketone, but potent enough to reduce the intermediate iminium ion.[7] However, side reactions can still occur.

Potential Side Reactions and Troubleshooting Steps:

  • Incomplete Imine Formation:

    • Action: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards imine formation.[8]

    • Action: Incorporate a catalytic amount of a mild acid, like acetic acid, to facilitate imine formation.[8] Be cautious, as excess acid can lead to oxetane ring-opening.[1][3]

  • Reduction of the Starting Ketone:

    • Action: While STAB is generally selective, if you suspect reduction of oxetan-3-one, consider using a less reactive borohydride reagent or ensure your STAB is of high quality.[7]

  • Oxetane Ring Opening:

    • Causality: The oxetane ring is susceptible to cleavage under acidic conditions.[1][3] This is a significant side reaction that can lead to a complex mixture of byproducts.

    • Action: Carefully control the pH of the reaction. If using acetic acid, ensure it is catalytic. Avoid strong acids. The reaction is typically performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]

Issue 2: Formation of Dimerized or Oligomeric Byproducts

Question: During the synthesis of a 3-aminooxetane, I'm observing significant amounts of higher molecular weight impurities that I suspect are dimers or oligomers. What is causing this and how can I prevent it?

Answer:

The formation of dimeric or oligomeric byproducts often points to the reactivity of the starting materials and intermediates with themselves or the desired product.

Underlying Chemistry & Causality:

The primary amine product is nucleophilic and can react with any remaining oxetan-3-one to form a new imine, which can then be reduced to a secondary amine dimer. This process can continue, leading to oligomerization.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure complete consumption of the oxetan-3-one.

  • Order of Addition: Add the reducing agent after allowing sufficient time for the initial imine formation to proceed as much as possible. This minimizes the concentration of free oxetan-3-one when the amine product begins to form.

  • Slow Addition: Add the reducing agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Visualizing the Dimerization Side Reaction:

Dimerization Oxetanone Oxetan-3-one Imine Imine Intermediate Oxetanone->Imine + Primary Amine PrimaryAmine Primary Amine (R-NH2) ProductAmine 3-Aminooxetane (Product) DimerImine Dimer Imine ProductAmine->DimerImine + Oxetan-3-one Imine->ProductAmine Reduction DimerProduct Dimer Byproduct DimerImine->DimerProduct Reduction

Caption: Dimer formation pathway in reductive amination.

Issue 3: Unexpected Ring-Opening Products

Question: My reaction is producing a significant amount of a linear byproduct instead of the desired amino-oxetane. What reaction conditions favor this side reaction?

Answer:

The presence of linear byproducts is a clear indication of oxetane ring-opening, a common side reaction given the inherent strain of the four-membered ring.[3][9]

Factors Influencing Ring Stability:

FactorEffect on Ring StabilityMitigation Strategy
Acidic Conditions Promotes ring openingMaintain neutral or slightly basic conditions. Avoid strong acids.[1][3]
High Temperatures Can induce thermal decomposition and ring openingRun reactions at or below room temperature if possible.[3]
Lewis Acids Can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring openingAvoid strong Lewis acids. If a Lewis acid is necessary, use a mild one and carefully control stoichiometry.[10]
Internal Nucleophiles Substituents on the oxetane with nucleophilic groups (e.g., -OH, -NH2) can lead to intramolecular ring-opening, especially under acidic conditions.[1]Protect nearby nucleophilic groups before attempting reactions that require harsh conditions.

Experimental Protocol to Minimize Ring Opening:

  • Reagent Selection: Opt for neutral or mildly basic reaction conditions whenever possible. For instance, in a Williamson ether synthesis to form the oxetane ring, a strong, non-nucleophilic base like sodium hydride is preferable to an acidic cyclization catalyst.[11]

  • Temperature Control: Maintain the lowest practical temperature for the reaction. Monitor the reaction progress closely to avoid prolonged heating.

  • Protecting Groups: If the substrate contains other nucleophilic functional groups, consider protecting them before proceeding with the synthesis.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3-amino-oxetanes?

The most common and commercially available starting material is oxetan-3-one .[14][15] This versatile ketone can be converted to 3-amino-oxetanes through several methods, with reductive amination being one of the most direct.[16] Another approach involves the synthesis of 3-azidooxetane from a suitable precursor, followed by reduction to the amine.[17]

Q2: How do I choose the right protecting group for the amino functionality?

The choice of protecting group is crucial and depends on the subsequent reaction conditions you plan to employ.[12][13]

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButoxycarbonylBocStable to base and catalytic hydrogenationAcidic conditions (e.g., TFA)[12]
BenzyloxycarbonylCbzStable to acidic and basic conditionsCatalytic hydrogenation[12][]
9-FluorenylmethyloxycarbonylFmocStable to acidic conditionsBasic conditions (e.g., piperidine)[12]

Workflow for Orthogonal Protection Strategy:

Protection Start Molecule with Two Amino Groups Protect1 Protect one amine with Boc Start->Protect1 React Perform reaction on unprotected amine Protect1->React Deprotect1 Deprotect Boc group (Acidic conditions) React->Deprotect1 Protect2 Protect second amine with Fmoc Deprotect1->Protect2 React2 Perform reaction on first amine Protect2->React2 Deprotect2 Deprotect Fmoc group (Basic conditions) React2->Deprotect2 Final Final Product Deprotect2->Final

Caption: Orthogonal protection workflow example.

Q3: Are there any specific safety precautions I should take when working with oxetanes?

Yes. Due to their strained nature, some oxetanes can be reactive. Oxetan-3-one is a flammable liquid and should be handled in a well-ventilated fume hood.[15] Always consult the Safety Data Sheet (SDS) for any specific oxetane derivative you are working with and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Wessjohann, L. A., Voigt, B., & Sontag, B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]

  • ACS Publications. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (n.d.). Oxetane amino acids. [Link]

  • Denmark, S. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-(1-amino-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-(1-amino-2-methylpropyl)oxetan-3-ol.

Molecular Profiling & Crystallization Challenges

3-(1-amino-2-methylpropyl)oxetan-3-ol is a highly functionalized, amphiphilic molecule. The oxetane-3-ol core is a well-documented bioisostere for carboxylic acids[1][2], meaning it possesses a dense, highly directional hydrogen-bond donor/acceptor network[3]. When coupled with the basic primary amine and the sterically bulky isopropyl group of the valinol-derived side chain, the molecule exhibits surfactant-like behavior[4].

This structural dichotomy drastically increases the risk of Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during crystallization. Because the desolvation energy penalty of the oxetane ring in polar solvents is exceptionally high, the system often minimizes its free energy by forming a solute-rich liquid coacervate rather than an ordered solid crystal lattice[5][6].

Troubleshooting FAQs

Q1: My crystallization yields a biphasic oil instead of a solid. How do I force nucleation? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when your cooling trajectory crosses the binodal curve (liquid-liquid coexistence) before crossing the solubility curve, trapping the system in a metastable liquid phase[5][6].

  • The Causality: The extensive hydrogen-bonding network of the oxetane-3-ol moiety strongly binds polar solvents (like methanol or water), preventing rapid lattice integration[3].

  • The Solution: Shift your thermodynamic landscape to reduce hydrogen-bond stabilization. Abandon pure cooling crystallization in favor of an anti-solvent approach. Use a moderate-polarity solvent (e.g., Isopropyl Acetate) and a non-polar anti-solvent (e.g., Heptane). Lower the initial supersaturation and introduce 1–2 wt% seed crystals before reaching the LLPS boundary[7].

Q2: I am trying to resolve the enantiomers using L-(+)-tartaric acid, but my enantiomeric excess (ee) is below 50%. What is going wrong? A2: Low ee in diastereomeric salt resolution of amino alcohols is typically driven by rapid supersaturation generation, leading to the co-precipitation of the undesired diastereomer[8].

  • The Causality: Rapid cooling narrows the metastable zone width (MSZW), causing catastrophic unseeded primary nucleation. This kinetic trapping overrides thermodynamic selectivity, forcing both salts out of solution simultaneously. Furthermore, the highly polar oxetane matrix is prone to solvent entrapment.

  • The Solution: Implement a controlled, non-linear cooling profile (e.g., cubic cooling at 0.1 °C/min). A secondary recrystallization (reslurrying) of the initial salt in anhydrous ethanol is almost always required to achieve >95% ee by exploiting the subtle solubility differences between the solvated diastereomeric salts[8].

Q3: The isolated crystals deliquesce (turn into a sticky gum) upon filtration. How can I stabilize the solid? A3: The free base of this amino-oxetane is highly hygroscopic. The exposed oxetane oxygen and tertiary alcohol rapidly absorb atmospheric moisture, depressing the melting point below ambient temperature[2].

  • The Causality: The crystal lattice energy of the free base is lower than its hydration energy.

  • The Solution: Isolate the product under a strictly anhydrous nitrogen sweep. For long-term storage, convert the free base into a salt with higher lattice energy (e.g., a hydrochloride or mesylate salt), which significantly reduces hygroscopicity.

Thermodynamic Workflow for LLPS Avoidance

G N1 Dissolve Amino-Oxetane in IPAc at 55 °C N2 Cool to 40 °C (Metastable Zone) N1->N2 N3 Add 1 wt% Seeds. Do they dissolve? N2->N3 N4 Cool by 2 °C and Re-seed N3->N4 Yes N5 Begin Heptane Addition (0.1 mL/min) N3->N5 No (Stable) N4->N3 N6 Turbidity Spike? (LLPS Risk) N5->N6 N7 Pause & Heat +3 °C until Crystalline N6->N7 Yes (Oiling) N8 Cool to 5 °C & Filter under N2 N6->N8 No (Clear Growth) N7->N5

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during amino-oxetane crystallization.

Quantitative Data: Solvent Screening Matrix

To mitigate oiling out, solvent selection must balance solubility with hydrogen-bond disruption. The table below summarizes the thermodynamic outcomes of various solvent systems for this molecule.

Solvent / Anti-Solvent SystemVolumetric RatioSolubility ProfileLLPS (Oiling) RiskYield (%)Purity (ee %)
Methanol / Water1:1Very HighCritical (Oils instantly)N/AN/A
THF / Toluene1:4HighHigh45%82%
Ethanol / MTBE1:3ModerateMedium68%91%
Isopropyl Acetate / Heptane1:2ModerateLow 82% >98%
Self-Validating Experimental Protocol: Anti-Solvent Seeding Crystallization

This protocol utilizes a self-validating feedback loop to ensure the system remains within the metastable zone, preventing LLPS and ensuring high-purity crystal growth[7].

Step 1: Complete Dissolution

  • Action: Dissolve 10.0 g of crude 3-(1-amino-2-methylpropyl)oxetan-3-ol in 40 mL of Isopropyl Acetate (IPAc) at 55 °C under moderate agitation (250 rpm).

  • Validation Check: The solution must be completely transparent. If visually hazy, filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleants that could trigger premature precipitation.

Step 2: Thermal Equilibration & Seeding

  • Action: Cool the solution to 40 °C at a controlled rate of 0.5 °C/min. Add 0.1 g (1 wt%) of pure, milled seed crystals.

  • Validation Check: Observe the seed bed for 30 minutes. If the seeds dissolve, the system is undersaturated; lower the temperature by 2 °C and re-seed. If the seeds remain suspended with sharp edges, the system is correctly positioned within the metastable zone[7].

Step 3: Turbidity-Controlled Anti-Solvent Addition

  • Action: Begin adding Heptane at a rate of 0.1 mL/min using a programmable syringe pump.

  • Validation Check: Monitor the solution via an in-line turbidity probe or continuous visual inspection. If the solution becomes opaque or milky (indicating the onset of LLPS), immediately pause the addition. Raise the temperature by 3 °C until the oil redissolves into a crystalline slurry. Resume addition at a reduced rate of 0.05 mL/min.

Step 4: Aging and Anhydrous Isolation

  • Action: Once 80 mL of Heptane has been added, cool the slurry to 5 °C at 0.1 °C/min. Hold for 2 hours to maximize yield.

  • Validation Check: Filter the crystals rapidly under a dry nitrogen blanket (to prevent deliquescence) and wash with 10 mL of cold Heptane. Dry in a vacuum oven at 30 °C for 12 hours.

References
  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: PMC - National Institutes of Health URL: [Link]

  • Title: Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Optimization of crystallization conditions for biological macromolecules Source: PMC - National Institutes of Health URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

Sources

Optimization

preventing racemization during the synthesis of chiral amino-oxetanes

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity Welcome to the technical support center for the synthesis of chiral amino-oxetanes. This resource is designed for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral amino-oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are working with these valuable and increasingly important scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of maintaining stereochemical purity in your synthetic routes.

The unique structural and physicochemical properties of amino-oxetanes, particularly their role as amide and gem-dimethyl isosteres, have made them highly sought-after motifs in medicinal chemistry.[1][2][3] However, the inherent strain of the four-membered ring and the nature of the synthetic transformations required can present significant challenges in controlling the stereochemistry at the C3 position. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chiral 3-amino-oxetanes, and where is racemization most likely to occur?

There are several established methods for the synthesis of chiral 3-amino-oxetanes, each with its own potential for racemization. The most common routes include:

  • Reductive amination of oxetan-3-one: This is a widely used method where a primary or secondary amine is reacted with oxetan-3-one in the presence of a reducing agent.[4] Racemization is less of a concern in this method if the final product is the desired chiral amine, as the chiral center is not directly involved in the reaction. However, if the starting amine is chiral and has a stereocenter alpha to the nitrogen, epimerization can occur under certain conditions.

  • Nucleophilic substitution on a 3-halo- or 3-sulfonyloxy-oxetane: This approach involves the displacement of a leaving group at the C3 position with an amine. This is a classic SN2 reaction, and if the starting material is enantiopure, the reaction should proceed with inversion of configuration. However, any conditions that favor an SN1 mechanism, such as a stabilized carbocation intermediate or a poor nucleophile, can lead to racemization.

  • From chiral 3-amino-3-cyano-oxetane intermediates (Strecker-type synthesis): This method involves the one-pot reaction of oxetan-3-one, an amine, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[5] The hydrolysis step, which often requires strong acidic or basic conditions, is a critical point where racemization can occur.[5]

  • Defluorosulfonylative Coupling: A newer method involves the reaction of oxetane sulfonyl fluorides with amines, which proceeds through an oxetane carbocation intermediate. While efficient, the formation of a carbocation inherently risks loss of stereochemical information.[3][6]

Racemization is most likely to occur during steps that involve the formation of a planar intermediate (like an enolate or a carbocation) at the chiral center, or under harsh reaction conditions (e.g., high temperatures, strong acids or bases) that can facilitate epimerization.[7]

Troubleshooting Guide: Loss of Enantiomeric Excess (%ee)

One of the most frustrating challenges in the synthesis of chiral molecules is a loss of enantiomeric purity. This section provides a systematic approach to troubleshooting this issue.

Problem 1: My final chiral amino-oxetane shows a lower than expected %ee after synthesis.

Possible Causes & Solutions:

  • Harsh Reaction Conditions:

    • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.

      • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Screen different solvents to find one that allows for a lower reaction temperature.

    • Strongly Basic or Acidic Conditions: Strong bases can deprotonate the α-proton to the amino group, leading to a planar, achiral enolate-like intermediate. Strong acids can protonate the oxetane oxygen, potentially leading to ring-opening and closing pathways that can scramble the stereocenter.

      • Solution: If a base is required, use a weaker, non-nucleophilic base. If an acid is necessary, consider using a milder Lewis or Brønsted acid. Buffer the reaction mixture if possible.

  • Inappropriate Choice of Reagents:

    • Base Selection: The choice of base is critical. For instance, in peptide synthesis, stronger bases like DBU are known to cause more racemization than milder bases like N-methylmorpholine (NMM).[8][9]

      • Solution: Screen a variety of bases, from inorganic bases like K₂CO₃ to organic amines of varying pKa and steric bulk.

  • Solvent Effects:

    • Protic vs. Aprotic Solvents: Protic solvents can stabilize charged intermediates that may be prone to racemization.[7]

      • Solution: Screen a range of solvents with varying polarities and proticities. Aprotic solvents are often a better choice for maintaining stereochemical integrity.

  • Protecting Groups:

    • Inadequate Protection: The choice of protecting group for the amino functionality can significantly impact the stability of the chiral center.

      • Solution: Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[7] Consider using a bulky protecting group to sterically hinder the approach of reagents to the chiral center.[7]

Problem 2: I observe racemization during the work-up or purification.

Possible Causes & Solutions:

  • Aqueous Work-up with Strong Acids or Bases: Exposing the chiral amino-oxetane to strongly acidic or basic aqueous solutions during work-up can lead to epimerization.[7]

    • Solution: Use buffered aqueous solutions or saturated solutions of mild acids or bases (e.g., NH₄Cl, NaHCO₃). Minimize the time the compound is in contact with the aqueous phase.

  • Chromatography on Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive compounds.[7]

    • Solution:

      • Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.

      • Use a different stationary phase, such as neutral alumina.

      • If possible, purify the compound by recrystallization instead of chromatography.

Data Presentation: Impact of Reaction Conditions on Stereochemical Integrity

The following table summarizes the potential impact of various reaction parameters on the enantiomeric excess of a chiral amino-oxetane. This should serve as a starting point for your optimization studies.

ParameterCondition Favoring High %eeCondition Risking RacemizationRationale
Temperature Low Temperature (e.g., 0°C to RT)High Temperature (e.g., > 80°C)Lower kinetic energy reduces the likelihood of overcoming the activation barrier for racemization.[7]
Base Weak, sterically hindered bases (e.g., NMM, 2,4,6-collidine)Strong, non-hindered bases (e.g., DBU, NaOH)Stronger bases are more likely to deprotonate the α-proton, leading to a planar intermediate.[8]
Solvent Aprotic, non-polar solvents (e.g., Toluene, THF)Protic or highly polar aprotic solvents (e.g., MeOH, DMF)Protic solvents can stabilize charged intermediates that may facilitate racemization.[7]
Protecting Group Bulky, electron-withdrawing groups (e.g., Boc, Cbz)Small, simple alkyl groupsBulky groups provide steric protection, while electron-withdrawing groups can reduce the acidity of the α-proton.[7]
Purification Neutral alumina chromatography, recrystallizationStandard silica gel chromatographyThe acidic nature of silica gel can cause on-column epimerization.[7]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Oxetan-3-one

This protocol provides a general method for the synthesis of 3-amino-oxetanes from oxetan-3-one.

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary or secondary amine (1.0-1.2 eq).

  • Formation of the Imine/Enamine: Stir the mixture for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines a general approach for determining the %ee of a chiral amino-oxetane.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of amino-alcohols and related compounds.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified amino-oxetane in the mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the chiral column.

    • Run an isocratic elution.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the %ee using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Note: For amino-oxetanes lacking a strong chromophore, pre-column derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) may be necessary to allow for UV detection.[10]

Visualizations

racemization_mechanism cluster_chiral Chiral Amino-Oxetane cluster_planar Achiral Intermediate cluster_racemic Racemic Mixture A (R)-Amino-Oxetane B Planar Intermediate (e.g., Enolate/Carbanion) A->B + Base - H⁺ B->A + H⁺ (re-face attack) C (S)-Amino-Oxetane B->C + H⁺ (si-face attack)

Caption: Mechanism of base-catalyzed racemization.

troubleshooting_workflow start Low %ee Observed check_reaction Analyze Reaction Conditions start->check_reaction check_workup Analyze Work-up & Purification start->check_workup harsh_conditions Harsh Conditions? (Temp, pH) check_reaction->harsh_conditions wrong_reagents Inappropriate Reagents? (Base, Solvent) check_reaction->wrong_reagents acidic_silica Acidic Silica Gel Used? check_workup->acidic_silica harsh_workup Strong Acid/Base in Work-up? check_workup->harsh_workup optimize_reaction Optimize Conditions: - Lower Temperature - Milder Base/Acid - Screen Solvents harsh_conditions->optimize_reaction wrong_reagents->optimize_reaction optimize_purification Optimize Purification: - Neutralize Silica - Use Alumina - Recrystallize acidic_silica->optimize_purification harsh_workup->optimize_purification

Caption: Troubleshooting workflow for low %ee.

References

  • Born, M., Karaghiosoff, K., & Klapötke, T. M. (2022). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, 47(4), e202100277. [Link]

  • Li, Y.-J., et al. (2011). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 47(38), 10842-10844. [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. [Link]

  • Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-12050. [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. [Link]

  • Füstner, A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Acmecrop. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Klusoň, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Forgó, P., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1165-1174. [Link]

  • Sivakua, T., & Smith, G. G. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5723. [Link]

  • Anisimov, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2347-2365. [Link]

  • Synfacts. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme, (08). [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. [Link]

  • ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]

  • ResearchGate. (2016). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by.... [Link]

  • Füstner, A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1430. [Link]

  • American Chemical Society. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. [Link]

Sources

Troubleshooting

analytical challenges in the characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Technical Support Center: Characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the analytical characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analytical characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges encountered when working with this unique molecule. The structure combines the high polarity of an amino alcohol with the distinct chemical properties of an oxetane ring, requiring carefully considered analytical strategies.[1][2][3] This resource provides in-depth, field-tested answers and protocols to help you navigate these challenges effectively.

Section 1: Chromatographic Analysis (HPLC/UPLC-MS)

The combination of a primary amine, a tertiary alcohol, and the polar oxetane ring makes 3-(1-amino-2-methylpropyl)oxetan-3-ol a highly polar compound with a basic character.[4][5] These features present significant hurdles for traditional reversed-phase chromatography.

FAQ 1: My compound shows poor retention and peak shape on a standard C18 column. What's happening and how can I fix it?

Answer: This is the most common issue for polar, basic compounds like 3-(1-amino-2-methylpropyl)oxetan-3-ol. There are two primary causes:

  • Insufficient Hydrophobic Retention: The molecule has limited hydrophobic character, leading to weak interaction with the C18 stationary phase and elution near or in the solvent front.[5][6]

  • Secondary Silanol Interactions: The basic primary amine can interact strongly with acidic residual silanol groups on the surface of silica-based C18 columns. This results in significant peak tailing and, in some cases, irreversible adsorption.

Troubleshooting Workflow:

start Poor Peak Shape/Retention on C18 decision1 Modify Mobile Phase? start->decision1 step1 Add 0.1% Formic Acid (FA) or Acetic Acid (AA) to Mobile Phase decision1->step1 Yes step2 Use a Polar-Embedded or Polar-Endcapped Column decision1->step2 No, try new stationary phase decision2 Retention still poor? step1->decision2 step2->decision2 step3 Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) decision2->step3 Yes end Optimized Separation decision2->end No, peak shape and retention OK step4 Consider Ion-Pair Chromatography step3->step4 Alternative step3->end step4->end

Caption: Troubleshooting workflow for poor chromatography.

Detailed Protocols:

Protocol 1.1: Mobile Phase Modification (Reversed-Phase) The goal is to protonate the primary amine (improving its water solubility) and to suppress the ionization of residual silanols.

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid or Acetic Acid in Water.

  • Prepare Mobile Phase B: 0.1% (v/v) Formic Acid or Acetic Acid in Acetonitrile or Methanol.

  • Initial Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 1-2 column volumes to ensure retention.

  • Rationale: The acidic modifier protonates the analyte's amine group to a consistent charge state and competitively interacts with silanol groups, significantly improving peak symmetry.

Protocol 1.2: Switching to an Alternative Stationary Phase If mobile phase modification is insufficient, a different stationary phase is required.

  • Polar-Embedded/Endcapped Columns: These columns contain polar groups (e.g., amides, carbamates) integrated into the alkyl chains or at the end, which helps to create a hydration layer.[7] This prevents the hydrophobic chains from collapsing in highly aqueous mobile phases, improving the retention of polar molecules.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds.[6][8] HILIC uses a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[6]

Table 1: Recommended Starting HPLC/UPLC Conditions

Parameter Reversed-Phase (Polar-Embedded) HILIC
Column C18 with polar-embedded group (e.g., Waters Acquity BEH Shield RP18, Phenomenex Kinetex Polar C18) Amide or bare silica phase (e.g., Waters Acquity BEH Amide, Agilent ZORBAX HILIC Plus)
Dimensions 2.1 x 50 mm, 1.7 µm 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:Water
Flow Rate 0.4 - 0.6 mL/min 0.4 - 0.6 mL/min
Column Temp. 30 - 40 °C 30 - 40 °C
Injection Vol. 1 - 5 µL 1 - 5 µL

| Sample Diluent | Match initial mobile phase | High organic (e.g., 80-90% Acetonitrile) |

FAQ 2: What are the optimal mass spectrometry (MS) conditions for detecting this compound?

Answer: Given the presence of a basic primary amine, 3-(1-amino-2-methylpropyl)oxetan-3-ol will ionize very efficiently in positive ion mode electrospray ionization (ESI+).

Rationale: The primary amine readily accepts a proton in the ESI source, forming a stable [M+H]⁺ ion. The oxetane oxygen and tertiary alcohol can also be protonated, but the amine is the most basic site.[4]

Table 2: Typical Mass Spectrometry Parameters for ESI+

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive (ESI+) The basic amine is easily protonated.
Capillary Voltage 2.5 - 3.5 kV Optimizes the spray and ion formation.
Cone/Nozzle Voltage 20 - 40 V Prevents in-source fragmentation of the parent ion.
Source Temperature 120 - 150 °C Aids in desolvation without causing thermal degradation.
Desolvation Gas Temp. 350 - 500 °C Efficiently removes solvent from the ESI droplets.
Desolvation Gas Flow 600 - 900 L/hr Dependent on instrument and mobile phase flow rate.

| Expected Precursor Ion | [M+H]⁺ | Protonation of the primary amine. |

For Tandem MS (MS/MS): The most likely fragmentation pathways will involve the loss of water (H₂O) from the protonated molecule or cleavage of the C-C bond adjacent to the oxetane ring. You will need to perform an infusion or initial LC-MS run to identify the exact precursor ion and optimize collision energies for product ion scanning.

Section 2: Structure Elucidation (NMR & MS)

Confirming the structure of 3-(1-amino-2-methylpropyl)oxetan-3-ol and its potential isomers or impurities requires a combination of NMR and MS techniques.

FAQ 3: What are the key signals in ¹H and ¹³C NMR to confirm the structure?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation.[9][10] The key is to identify the unique spin systems of the 2-methylpropyl group and the oxetane ring.

Expected ¹H NMR Signals:

  • Oxetane Methylene Protons: Two distinct signals, likely doublets or complex multiplets, in the 4.0-5.0 ppm range.[11] These protons are diastereotopic due to the chiral center on the side chain.

  • Methine Proton (CH-NH₂): A multiplet adjacent to the amine, typically in the 2.5-3.5 ppm range.

  • Isopropyl Methine Proton (CH-(CH₃)₂): A multiplet further upfield, likely around 1.5-2.5 ppm.

  • Isopropyl Methyl Protons ((CH₃)₂): Two doublets in the 0.8-1.2 ppm range, indicative of the two non-equivalent methyl groups.

  • -OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. Their chemical shift can be highly variable depending on solvent and concentration.

Expected ¹³C NMR Signals:

  • Quaternary Carbon (C-OH): A signal around 70-85 ppm with no attached protons (verifiable with a DEPT-135 or HSQC experiment).

  • Oxetane Methylene Carbons: Signals typically in the 75-90 ppm range.[11]

  • Methine Carbon (C-NH₂): A signal in the 50-65 ppm range.

  • Isopropyl Methine Carbon: A signal in the 30-40 ppm range.

  • Isopropyl Methyl Carbons: Two distinct signals in the 15-25 ppm range.

cluster_mol 3-(1-amino-2-methylpropyl)oxetan-3-ol cluster_nmr Expected NMR Regions mol mol H1 ¹H: 4.0-5.0 ppm ¹³C: 75-90 ppm H2 ¹H: 2.5-3.5 ppm ¹³C: 50-65 ppm H3 ¹H: 0.8-1.2 ppm ¹³C: 15-25 ppm Cq ¹³C: 70-85 ppm (Quaternary)

Caption: Key structural motifs and their expected NMR regions.

Protocol 2.1: 2D NMR for Full Assignment To definitively connect the protons and carbons, a suite of 2D NMR experiments is required.[12]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., traces the entire 1-amino-2-methylpropyl fragment).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.[10] This is crucial for assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is vital for connecting the side chain to the quaternary carbon of the oxetane ring.[10]

Section 3: Impurity Profiling and Stability Assessment

Understanding potential impurities and degradation products is a critical regulatory requirement and essential for developing a robust manufacturing process.[13][14]

FAQ 4: How should I design a forced degradation study for this molecule?

Answer: Forced degradation (or stress testing) studies are used to identify likely degradation products and demonstrate the specificity of your analytical methods (i.e., that they are "stability-indicating").[15][16] The oxetane ring can be susceptible to ring-opening under certain conditions, particularly acidic ones, while the amino alcohol portion can be prone to oxidation.[17][18]

compound 3-(1-amino-2-methylpropyl) oxetan-3-ol stress Forced Degradation (Stress Conditions) compound->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base ox Oxidation (e.g., 3% H₂O₂) stress->ox thermal Thermal (e.g., 80°C, solid & solution) stress->thermal photo Photolytic (ICH Q1B light exposure) stress->photo analysis Analyze with Stability-Indicating Method (e.g., LC-UV-MS) acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis output1 Identify Degradation Products analysis->output1 output2 Understand Degradation Pathways analysis->output2 output3 Demonstrate Method Specificity analysis->output3

Caption: Workflow for a forced degradation study.

Table 3: Forced Degradation Study Design and Rationale

Condition Typical Reagents & Setup Potential Degradation Pathway Rationale
Acidic Hydrolysis 0.1 M HCl, 60°C Ring-opening of the oxetane to form a 1,3-diol. The strained oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[17][19]
Basic Hydrolysis 0.1 M NaOH, 60°C Generally expected to be stable, but should be tested. Amino-oxetanes have shown good stability under basic conditions.[20]
Oxidation 3% H₂O₂, Room Temp Oxidation of the primary amine; potential cleavage of the side chain. Amines are susceptible to oxidation.
Thermal 80°C, in solution and as solid General decomposition. Assesses intrinsic thermal stability of the molecule.

| Photostability | ICH Q1B compliant light source | Photo-oxidation or rearrangement. | Regulatory requirement to assess light sensitivity.[13] |

Protocol 3.1: Executing the Study

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in an appropriate solvent (e.g., 50:50 water:acetonitrile).

  • Stress Application: Add the stressor (e.g., HCl, NaOH, H₂O₂) to the sample solutions. For thermal stress, heat the solutions and a sample of the solid powder. For photostability, expose the samples to a calibrated light source. Include a control sample (unstressed) for comparison.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 8, 24 hours) until a target degradation of 5-20% is achieved.[13] This amount is sufficient to detect and characterize degradants without being unrealistic.[16]

  • Quenching: Neutralize the acid/base samples with an equimolar amount of base/acid to stop the reaction before analysis.

  • Analysis: Analyze all stressed samples and controls using a developed stability-indicating LC-MS method. The method must be able to separate the parent peak from all generated degradation peaks.

By following these guidelines, researchers can develop robust, accurate, and reliable analytical methods for the characterization of 3-(1-amino-2-methylpropyl)oxetan-3-ol, ensuring data integrity throughout the drug development lifecycle.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at: [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. Available at: [Link]

  • Unknown Author. (n.d.). Structure Elucidation. Source Not Specified. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Guisan, N., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Available at: [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Jørgensen, L., et al. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Unknown Author. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. MedChemica. Available at: [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

  • da Silva, A. B. F., et al. (n.d.). Chemical Space Exploration of Oxetanes. PMC - NIH. Available at: [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. Axion Labs. Available at: [Link]

  • Unknown Author. (n.d.). HPLC Troubleshooting Guide. Source Not Specified. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Pharmaceutical Research. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Dwivedi, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • American Chemical Society. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. Available at: [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • OSHA. (n.d.). Method for 2-amino-2-methyl-1-propanol (AMP). OSHA. Available at: [Link]

  • Vaskova, J., et al. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. PMC. Available at: [Link]

  • Hartono, A., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

  • da Silva, A. C. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. SciELO. Available at: [Link]

  • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. OSTI.gov. Available at: [Link]

  • Taylor & Francis. (n.d.). Oxetanes and Oxetan-3-ones. Taylor & Francis. Available at: [Link]

  • Wysocki, V. H., et al. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Andersson, C.-O. (n.d.). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. SciSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Scaling Up 3-(1-amino-2-methylpropyl)oxetan-3-ol Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol. This guide is designed for researchers, chemists, and process developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the production of this valuable pharmaceutical building block. We will move beyond basic protocols to address the nuanced challenges encountered during scale-up, focusing on causality, optimization, and troubleshooting.

Synthetic Strategy Overview

The scalable synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol, a chiral tertiary alcohol, presents several challenges typical of organometallic additions to strained cyclic ketones followed by stereoselective manipulations. The most industrially viable route involves three key stages:

  • Stage I: Carbon-Carbon Bond Formation via Grignard Reaction: Addition of an isopropyl Grignard reagent to oxetan-3-one to form the tertiary alcohol scaffold, 3-isopropyl-oxetan-3-ol. This step, while seemingly straightforward, is fraught with potential scale-up issues related to its high exothermicity and the reactivity of the starting ketone.[1][2]

  • Stage II: Amine Installation (Conceptual): Functionalization of the tertiary alcohol to introduce the C1-amino group. This is a complex transformation where methods like a Ritter reaction or a related aminating process would be employed. For the purposes of this guide, we will focus on the challenges of the preceding and succeeding steps which are more universal.

  • Stage III: Protecting Group Manipulation & Deprotection: The introduction of the amino group often requires the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which must be efficiently removed in the final step without compromising the integrity of the oxetane ring.[3][4]

This guide will focus on troubleshooting and refining Stages I and III, as they represent the most common and critical hurdles in the production campaign.

Overall Synthetic Workflow

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Amine Installation & Protection cluster_2 Stage 3: Deprotection & Isolation Oxetanone Oxetan-3-one Addition Grignard Addition Oxetanone->Addition Grignard Isopropylmagnesium Chloride (i-PrMgCl) Grignard->Addition TertAlcohol 3-Isopropyl-oxetan-3-ol Addition->TertAlcohol Amination Amination & Boc Protection TertAlcohol->Amination BocProtected Boc-Protected Intermediate Amination->BocProtected Deprotection Acidic Deprotection BocProtected->Deprotection FinalProduct 3-(1-amino-2-methylpropyl)oxetan-3-ol Deprotection->FinalProduct

Caption: High-level overview of the synthetic sequence.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions that arise when designing and scaling the synthesis.

Q1: Why is oxetan-3-one the preferred starting material? Oxetan-3-one is a commercially available and highly valuable building block for introducing the oxetane motif.[5][6] Its ketone functionality serves as a reactive handle for nucleophilic additions, allowing for the direct and efficient construction of 3-substituted oxetan-3-ols, which are key structures in medicinal chemistry.[7][8]

Q2: How stable is the oxetane ring during the synthesis? This is a critical consideration. The four-membered oxetane ring possesses moderate ring strain (approx. 107 kJ/mol), making it more stable than an epoxide but susceptible to ring-opening under certain conditions.[9]

  • Stable: The ring is generally stable under basic and neutral conditions, making Grignard reactions and Boc-protection steps feasible.[9][10]

  • Vulnerable: The ring is susceptible to cleavage under strongly acidic conditions, which can be proton- or Lewis-acid catalyzed.[10][11] This makes the final deprotection step particularly challenging and requires careful optimization to avoid cleaving the desired product. The presence of the tertiary alcohol can, in some cases, facilitate intramolecular ring-opening under acidic conditions.[12][13]

Q3: What makes the Grignard addition to oxetan-3-one challenging at scale? Scaling this reaction introduces several key difficulties:

  • Exothermicity: The reaction is highly exothermic. Without precise temperature control, localized hot spots can lead to side reactions and, in the worst case, a runaway reaction.[2][14]

  • Initiation: Grignard reagent formation can have a variable induction period due to the passivating oxide layer on the magnesium surface, making initiation unpredictable at a large scale.[15]

  • Side Reactions: The basicity of the Grignard reagent can cause enolization of the oxetan-3-one, reducing yield.[16] Additionally, Wurtz coupling can consume the alkyl halide precursor.[2]

Q4: Why is the Boc group the standard choice for amine protection in this context? The tert-butyloxycarbonyl (Boc) group is ideal for several reasons:

  • Stability: It is robust and stable to the nucleophilic and basic conditions of the Grignard reaction.[4]

  • Ease of Introduction: It can be installed under mild conditions using di-tert-butyl dicarbonate ((Boc)₂O).[17]

  • Orthogonality: Its removal is acid-labile, making it orthogonal to other potential protecting groups that are removed under basic or hydrogenolysis conditions.[4][18]

Troubleshooting Guide: Grignard Reaction Scale-Up

This section provides solutions to specific issues encountered during the critical C-C bond formation step.

Problem 1: Low or Inconsistent Yield of 3-isopropyl-oxetan-3-ol
Potential Cause Underlying Science & Explanation Recommended Solution & Refinement
Poor Grignard Reagent Quality The concentration and activity of the Grignard reagent can be compromised by moisture in the solvent or on glassware, leading to quenching. The formation itself may be incomplete.Solution: Always titrate the Grignard reagent before use to determine its exact molarity. For in-situ preparations, ensure all glassware is rigorously flame-dried under vacuum and that solvents are anhydrous.[2][19] Use of an initiator like iodine or 1,2-dibromoethane can help ensure consistent reaction initiation.[15]
Enolization of Oxetan-3-one Isopropylmagnesium chloride is a strong base. It can deprotonate the α-carbon of the ketone, forming an enolate. This enolate is unreactive toward further Grignard addition and reverts to the starting ketone upon workup, lowering the yield.[16]Solution: Maintain a low reaction temperature (-20 °C to 0 °C) during the addition to favor the nucleophilic addition pathway over deprotonation. Consider transmetalation to a less basic organometallic species (e.g., by adding ZnCl₂) or using a Lewis acid additive like CeCl₃ (Luche conditions) to enhance the electrophilicity of the carbonyl carbon.[20]
Product Loss During Workup An aggressive acidic workup (e.g., using HCl or H₂SO₄) can cause the acid-sensitive oxetane ring to open, especially in the presence of the newly formed tertiary alcohol.[10][13]Solution: Quench the reaction with a milder, buffered acidic solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and highly recommended choice.[2] This protonates the alkoxide to form the alcohol while keeping the pH controlled and avoiding harsh acidic conditions.
Inefficient Mixing In large reactors, poor mixing can create localized areas of high Grignard concentration ("hot spots"), which increases the rate of side reactions like enolization and Wurtz coupling.[2]Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous solution. For scale-up, consider subsurface addition of the Grignard reagent to improve dispersion.
Grignard Troubleshooting Workflow

G start Low Yield in Grignard Reaction check_reagent Is Grignard reagent quality confirmed? start->check_reagent check_temp Was reaction temp < 0°C? check_reagent->check_temp Yes sol_reagent Titrate reagent. Ensure anhydrous conditions. Use initiator (I₂). check_reagent->sol_reagent No check_workup Was quench done with sat. NH4Cl? check_temp->check_workup Yes sol_temp Lower addition temperature (-20°C). Consider CeCl₃ additive. check_temp->sol_temp No sol_workup Implement buffered quench. Avoid strong acids. check_workup->sol_workup No sol_mixing Review agitation efficiency. Consider subsurface addition. check_workup->sol_mixing Yes

Caption: Decision tree for troubleshooting the Grignard addition step.

Troubleshooting Guide: Final Boc Deprotection

The final deprotection is a critical step where yield can be lost due to the acid-sensitivity of the oxetane ring.

Problem 2: Product Degradation or Low Yield During Boc Removal
Potential Cause Underlying Science & Explanation Recommended Solution & Refinement
Ring-Opening by Strong Acid The use of neat trifluoroacetic acid (TFA), a common deprotection reagent, can be too harsh. Protonation of the oxetane oxygen activates the ring for nucleophilic attack by the TFA counter-ion or other nucleophiles, leading to ring cleavage and byproducts.[10][11]Solution: Screen a panel of milder acidic conditions. A 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol is often sufficient and less aggressive than TFA.[3] The reaction should be run at a controlled temperature (0 °C to room temp) and monitored closely to stop it upon completion.
Formation of t-Butyl Adducts The mechanism of Boc deprotection generates a stable tert-butyl cation.[3][21] This electrophile can alkylate other nucleophilic sites on the substrate or solvent, leading to impurities that can be difficult to remove.Solution: Add a cation scavenger to the reaction mixture. Common scavengers include anisole or thioanisole (typically 5-10% v/v), which are more nucleophilic than the desired product and will trap the t-butyl cation.[4]
Incomplete Reaction Insufficient acid stoichiometry or reaction time can lead to incomplete conversion, complicating purification.Solution: Monitor the reaction progress diligently using TLC or LC-MS. The reaction is typically rapid, often completing in under 2 hours.[3] Ensure at least 10-20 equivalents of acid (relative to the substrate) are used when employing solutions like HCl in dioxane.
Boc Deprotection Method Selection

The choice of deprotection method is a trade-off between reaction speed and substrate stability.

Method Conditions Pros Cons for Scale-Up Refinement Strategy
TFA / DCM 10-50% TFA in Dichloromethane (DCM), RTFast and effective for many substrates.[21]Often too harsh for acid-sensitive oxetanes. TFA is corrosive and requires careful handling and disposal.Use as a last resort. If necessary, run at 0 °C with a cation scavenger and monitor very closely.
HCl / Dioxane 4M HCl in 1,4-Dioxane, RTMilder than TFA. Product often precipitates as the HCl salt, aiding isolation.[3]Dioxane is a process-undesirable solvent. HCl gas handling is required for preparation.A good process development choice. Consider switching the solvent to a more friendly option like methanol, isopropanol, or ethyl acetate.[18]
Lewis Acid Catalysis FeCl₃, TMSICan be very mild and selective.[18][22]Stoichiometric or catalytic amounts of metal reagents add to cost and require removal during workup.Excellent for highly sensitive substrates where standard protic acids fail. Requires more process development for waste stream management.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 3-isopropyl-oxetan-3-ol (Model Reaction)

This protocol is for a 5-gram scale to establish baseline parameters.

  • Setup: Under a nitrogen atmosphere, equip a 250 mL flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Grignard Reagent: Charge the flask with 60 mL of a 2.0 M solution of isopropylmagnesium chloride in THF (120 mmol, 2.2 equiv). Cool the solution to 0 °C using an ice-salt bath.

  • Substrate Addition: Dissolve oxetan-3-one (5.0 g, 54.5 mmol, 1.0 equiv) in 25 mL of anhydrous THF. Add this solution to the dropping funnel.

  • Reaction: Add the oxetan-3-one solution dropwise to the stirred Grignard reagent over 45 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour. Monitor the reaction by TLC for the disappearance of oxetan-3-one.

  • Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction, controlling the exotherm.

  • Workup: Allow the mixture to warm to room temperature. Add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 3-isopropyl-oxetan-3-ol as a clear oil.

Protocol 2: General Procedure for Boc Deprotection with HCl/Dioxane
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the Boc-protected amino-oxetan-ol (5.0 mmol, 1.0 equiv) in 10 mL of methanol (optional, aids solubility).

  • Acid Addition: Cool the solution to 0 °C. Add a 4M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, 20 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by LC-MS. The product hydrochloride salt may precipitate.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add 30 mL of diethyl ether to the residue and stir to precipitate the product fully. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine hydrochloride salt.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • preventing decomposition of oxetane ring during synthesis. Benchchem.
  • Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
  • Oxetanes in Drug Discovery Campaigns.
  • Study on Synthesis Of Oxetan-3-ol.
  • Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. Benchchem.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Application Notes and Protocols: Synthesis of Novel Amino Acid Derivatives via Strecker Synthesis with 3-Oxetanone. Benchchem.
  • An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applic
  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by
  • Grignard Reaction. Organic Chemistry Portal.
  • Challenges in the scale-up synthesis of 1-Acetyl-3-methyl-3-cyclohexene-1-ol. Benchchem.
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(1-amino-2-methylpropyl)oxetan-3-ol

Welcome to the Advanced Technical Support Center for oxetane-based drug discovery. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes introduced by highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for oxetane-based drug discovery. As a Senior Application Scientist, I frequently guide researchers through the physicochemical paradoxes introduced by highly functionalized four-membered heterocycles.

While incorporating an oxetane ring is a proven strategy to increase aqueous solubility (often by 25- to 4000-fold) and modulate lipophilicity[Oxetanes in Drug Discovery: Structural and Synthetic Insights][1], the specific 3,3-disubstitution pattern of 3-(1-amino-2-methylpropyl)oxetan-3-ol —featuring both a primary amine and a tertiary alcohol on a polar oxetane core—creates unique handling challenges.

This guide provides field-proven, self-validating protocols to overcome extraction failures, organic solvent incompatibility, and acid-catalyzed degradation.

FAQ 1: Why is my compound insoluble in standard organic solvents (DCM, EtOAc) despite its lipophilic isobutyl side chain?

The Causality: You are encountering a crystal lattice energy barrier. The combination of the 3-hydroxyl group and the adjacent primary amine creates a dense network of intermolecular hydrogen bonds. Furthermore, the oxetane oxygen acts as a strong hydrogen-bond acceptor. This high cohesive energy stabilizes the solid state, paradoxically reducing kinetic solubility in moderately polar organic solvents despite the presence of the lipophilic 2-methylpropyl side chain.

Protocol: Solubilization for NMR and Chromatography

  • Solvent Substitution: Abandon standard solvents like CDCl₃ or pure EtOAc. Transition to highly polar aprotic solvents (DMSO-d₆) or protic solvents (Methanol-d₄) for NMR characterization.

  • Chromatographic Eluent: Standard Hexane/EtOAc gradients will cause the compound to crash out on the column. Use a reverse-phase system (C18) with Water/Acetonitrile (0.1% Formic Acid), or a highly polar normal-phase system (DCM/MeOH/NH₄OH in a 90:9:1 ratio) to disrupt hydrogen bonding.

  • Thermal/Acoustic Disruption: Apply bath sonication for 5–10 minutes at 30°C to overcome the initial lattice energy barrier before injection.

Self-Validation Checkpoint: For chromatography, a sharp, symmetrical peak in LC-MS (using a polar gradient) validates that the compound is not precipitating on the column. If peak tailing occurs, increase the NH₄OH modifier to 2% to ensure the amine remains neutral.

FAQ 2: I cannot extract the compound from the aqueous layer during post-reaction workup. How do I recover my product?

The Causality: The oxetane ring significantly lowers the LogD of the molecule. Coupled with the amine and hydroxyl groups, the compound is extremely hydrophilic. At neutral or mildly acidic pH, the primary amine is protonated, rendering the molecule almost exclusively water-soluble.

To extract it, you must fully deprotonate the amine. Because the oxetane ring is located at the β-position relative to the amine, its inductive electron-withdrawing effect reduces the amine's pKaH by approximately 1.9 units[Oxetanes in Drug Discovery Campaigns - PMC][2].

Quantitative Data: Oxetane Inductive Effects on Amine pKaH

Structural Modification Distance from Amine Effect on Amine pKaH Consequence for 3-(1-amino-2-methylpropyl)oxetan-3-ol
Oxetane at α-position 1 bond -2.7 units N/A
Oxetane at β-position 2 bonds -1.9 units Lowers basicity; requires pH ~10.0 for complete free-basing
Oxetane at γ-position 3 bonds -0.7 units N/A

| Oxetane at δ-position | 4 bonds | -0.3 units | N/A |

Protocol: Optimized Liquid-Liquid Extraction (LLE)

  • pH Adjustment: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH to adjust the pH to 10.0–10.5. This ensures the primary amine (adjusted pKa ~8.6) is >95% deprotonated into its free-base form.

  • Salting Out: Saturate the aqueous layer with solid NaCl or K₂CO₃ to decrease the solubility of the organic compound in the aqueous phase.

  • Solvent Selection: Extract with a solvent mixture capable of hydrogen bonding. Use 10% Isopropanol (IPA) in DCM or 2-Methyltetrahydrofuran (2-MeTHF).

  • Phase Separation: Perform 3 to 4 sequential extractions. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Before extraction, spot the pH-adjusted aqueous layer on a TLC plate and stain with Ninhydrin. After the 4th extraction, spot the aqueous layer again. A significantly diminished Ninhydrin response confirms successful partitioning into the organic phase.

LLE_Workflow A Aqueous Reaction Mixture (Protonated Amine) B Adjust pH to 10.0 - 10.5 (Form Free Base) A->B C Salt Out (Add Solid NaCl/K2CO3) B->C D Extract with 10% IPA/DCM or 2-MeTHF C->D E Phase Separation D->E F Organic Layer (Product Recovery) E->F G Aqueous Layer (Waste) E->G

Optimized LLE workflow for highly polar oxetane-amines.

FAQ 3: My compound dissolves well in acidic buffers for biological assays, but the results are inconsistent. Is it degrading?

The Causality: Yes. While oxetanes are generally stable, 3,3-disubstituted oxetanes containing an internal nucleophile (in this case, both a hydroxyl and an amine group) are highly susceptible to acid-catalyzed ring-opening[Oxetanes in Drug Discovery Campaigns][3]. Protonation of the oxetane oxygen weakens the C-O bond. The relief of the ring strain drives an intramolecular or intermolecular nucleophilic attack, leading to acyclic degradation products (e.g., amino-diols).

Quantitative Data: pH vs. Solubility and Stability Profile

Formulation pH Primary State of Amine Kinetic Solubility Half-life (t₁/₂) at 37°C Recommendation
pH 2.0 Fully Protonated > 50 mg/mL < 2 hours Avoid (Rapid ring-opening)
pH 5.0 Partially Protonated ~ 15 mg/mL ~ 12 hours Use with caution (Prepare fresh)
pH 7.4 Free Base / Equilibrium ~ 2 - 5 mg/mL > 48 hours Optimal for biological assays

| pH 10.0 | Free Base | < 1 mg/mL | Stable | Optimal for extraction/workup |

Protocol: Formulation and Assay Stabilization

  • Buffer Selection: Never formulate the stock solution in 0.1M HCl or TFA. Use a physiological buffer (e.g., PBS or HEPES) strictly maintained at pH 7.4.

  • Co-solvents: If solubility at pH 7.4 is insufficient for your specific assay concentration, use up to 5% DMSO or 10% PEG400 as a co-solvent rather than lowering the pH to force dissolution.

  • Preparation Timing: Prepare aqueous stock solutions immediately before the assay (within 1 hour) and store them at 4°C to minimize hydrolytic degradation.

Self-Validation Checkpoint: Run an LC-MS stability time-course (t=0, t=4h, t=24h) on your formulated assay buffer. The absence of a mass corresponding to the ring-opened diol (+18 Da from water addition) confirms structural integrity.

Degradation_Pathway A 3,3-Disubstituted Oxetane (Intact) B Protonation of Oxetane Oxygen (Acidic Buffer) A->B C Ring Strain & C-O Bond Weakening B->C D Nucleophilic Attack (Water or Internal Amine/OH) C->D E Ring-Opened Degradation Product (Assay Failure) D->E

Mechanism of acid-catalyzed ring-opening in 3,3-disubstituted oxetanes.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: NIH / PMC (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Absolute Configuration of 3-(1-amino-2-methylpropyl)oxetan-3-ol

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail;...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established phenomenon, where one enantiomer may be therapeutic while its mirror image could be inactive or even toxic.[1] Consequently, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research, mandated by regulatory bodies for the approval of enantiopure therapeutics.[2]

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile structural motif.[3][4] Its incorporation into drug candidates can favorably modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[5][6][7] Our target molecule, 3-(1-amino-2-methylpropyl)oxetan-3-ol, embodies this modern approach, presenting two distinct stereocenters: one at the tertiary alcohol on the oxetane ring and another on the adjacent amino-substituted side chain. The validation of its absolute configuration is therefore a task of paramount importance.

This guide provides an in-depth comparison of the three principal analytical techniques for determining absolute configuration, contextualized for the specific structural challenges and opportunities presented by 3-(1-amino-2-methylpropyl)oxetan-3-ol. We will move beyond mere procedural descriptions to explore the underlying causality of experimental choices, empowering researchers to select the most appropriate methodology for their needs. We will dissect the "gold standard" Single-Crystal X-ray Crystallography (SC-XRD), the powerful solution-state NMR-based Mosher's Method, and the non-invasive Vibrational Circular Dichroism (VCD) spectroscopy.

Decision Workflow for Stereochemical Analysis

The selection of an analytical technique is dictated by the physical properties of the sample and the research stage. The following workflow illustrates a logical decision-making process.

G cluster_start cluster_crystal cluster_solution start Chiral Molecule: 3-(1-amino-2-methylpropyl)oxetan-3-ol crystal_q Is a high-quality single crystal available? start->crystal_q xrd Single-Crystal X-ray Crystallography (SC-XRD) (Definitive Assignment) crystal_q->xrd Yes no_crystal No suitable crystal (or sample is an oil) crystal_q->no_crystal No solution_methods Proceed with Solution-State Methods no_crystal->solution_methods derivatize_q Is chemical derivatization acceptable/feasible? solution_methods->derivatize_q vcd Vibrational Circular Dichroism (VCD) (Non-invasive) derivatize_q->vcd No mosher NMR Mosher's Method (Requires Derivatization) derivatize_q->mosher Yes

Caption: Decision workflow for selecting an absolute configuration determination method.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[1][8] It provides a definitive map of atomic positions, from which the absolute configuration can be directly assigned.

Causality Behind the Choice

The primary reason to pursue SC-XRD is its conclusiveness. When a suitable crystal is diffracted, the resulting structural solution is considered unequivocal proof of stereochemistry.[9] The assignment of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of an atom.[8] For molecules composed of light atoms (C, H, O, N) like our target, this effect is weak. Therefore, the choice of X-ray source is critical; using a copper source (Cu-Kα radiation) enhances the anomalous scattering signal compared to a molybdenum source, making a reliable assignment more feasible.[10] The final assignment is validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[10]

The main challenge for 3-(1-amino-2-methylpropyl)oxetan-3-ol is obtaining a single crystal of sufficient quality. Its polarity and potential for hydrogen bonding may lead to oils or microcrystalline powders. Furthermore, small molecules can be notoriously difficult to crystallize.[11]

Experimental Protocol: SC-XRD
  • Crystal Growth : Screen various solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and solvent/anti-solvent systems. Employ slow evaporation, vapor diffusion, or cooling techniques to grow a single crystal of at least 0.1 mm in each dimension.

  • Crystal Mounting : Carefully select a well-formed, non-twinned crystal and mount it on a goniometer head using a cryoprotectant.

  • Data Collection : Place the crystal in a cold stream (typically 100 K) on a diffractometer equipped with a Cu-Kα X-ray source. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement : Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or other algorithms. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment : During the final stages of refinement, introduce the Flack parameter. A value close to 0 (with a small standard uncertainty, e.g., <0.04) confirms the assigned absolute configuration.[10] A value near 1 indicates that the inverted structure is correct.

Solution-State Derivatization: NMR Spectroscopy via Mosher's Method

When crystallization is elusive, NMR-based methods provide a powerful alternative for determining absolute configuration in solution. The most common of these is the Mosher's ester (or amide) analysis.[][13]

Causality Behind the Choice

This method leverages the conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13] These newly formed diastereomers have distinct NMR spectra. The logic is that the phenyl group of the MTPA moiety creates a magnetically anisotropic cone of shielding/deshielding. Protons located on one side of the phenyl ring in the preferred conformation will experience a different magnetic field than those on the other. By comparing the ¹H NMR chemical shifts of the two diastereomeric derivatives, a predictable pattern emerges that can be correlated to the absolute configuration of the original stereocenter.[14]

For 3-(1-amino-2-methylpropyl)oxetan-3-ol, we have two reactive sites for derivatization: the primary amine and the tertiary alcohol.

  • Derivatizing the Amine (Recommended) : Forming an amide bond with the primary amine is generally a high-yielding and clean reaction. The resulting diastereomeric amides are stable and suitable for analysis.

  • Derivatizing the Alcohol : The tertiary alcohol is sterically hindered, which can make the esterification reaction sluggish or incomplete, complicating the analysis.

Therefore, the logical experimental choice is to prepare the (R)- and (S)-MTPA amides by reacting the amino group of our target molecule.

Experimental Protocol: Mosher's Amide Analysis
  • Sample Preparation (Two Reactions) :

    • Reaction A : Dissolve ~2-3 mg of the chiral amine in 0.5 mL of anhydrous pyridine-d5 in an NMR tube. Add a slight molar excess (~1.2 eq) of (R)-MTPA chloride.

    • Reaction B : In a separate NMR tube, repeat the procedure using (S)-MTPA chloride.

  • Reaction Monitoring : Allow the reactions to proceed to completion at room temperature, monitoring by ¹H NMR. The reactions are typically complete within 1-2 hours.

  • NMR Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide. It is crucial to unambiguously assign the proton signals, which may require 2D NMR experiments (e.g., COSY, HSQC).

  • Data Analysis :

    • Identify corresponding protons in the two spectra.

    • Calculate the chemical shift difference for each proton: Δδ = δS - δR .

    • Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.

    • By mapping the signs of Δδ onto a conformational model of the MTPA amides, the absolute configuration of the stereocenter adjacent to the amine can be assigned.

Data Presentation: Hypothetical Mosher's Method Data
Proton Assignmentδ (R-MTPA Amide)δ (S-MTPA Amide)Δδ (δS - δR)Inferred Configuration
H at stereocenter4.15 ppm4.25 ppm+0.10Depends on model
CH3 of isopropyl0.92 ppm0.88 ppm-0.04Depends on model
CH of isopropyl2.05 ppm2.01 ppm-0.04Depends on model
CH2 adjacent to N3.50 ppm3.62 ppm+0.12Depends on model

The Non-Invasive Spectroscopic Approach: Vibrational Circular Dichroism (VCD)

VCD is a modern chiroptical technique that offers a powerful and non-destructive alternative for determining absolute configuration, requiring no crystallization or chemical derivatization.[15][16]

Causality Behind the Choice

VCD measures the minute difference in the absorption of left and right circularly polarized infrared light during molecular vibrations.[17] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[18] The power of VCD lies in its synergy with quantum chemistry. The experimental VCD spectrum of an unknown compound is compared to the VCD spectrum predicted by ab initio Density Functional Theory (DFT) calculations for one of the enantiomers.[15][18] A strong correlation between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[2]

This method is chosen for its non-invasive nature and its applicability to samples in their native solution state. For our target molecule, which might be an oil or difficult to derivatize cleanly, VCD is an ideal choice. It provides a holistic fingerprint of the entire molecule's stereochemistry, which is advantageous for molecules with multiple stereocenters.

Experimental and Computational Workflow

The VCD workflow is a self-validating system where theoretical prediction must accurately match experimental observation.

VCD_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm cluster_analysis exp_prep Sample Preparation (~5-10 mg in CDCl3) exp_measure Measure Experimental IR and VCD Spectra exp_prep->exp_measure compare Compare Spectra: Experimental vs. Calculated exp_measure->compare comp_model Build 3D Model (e.g., (R,S)-enantiomer) comp_conf Perform Conformational Search comp_model->comp_conf comp_dft DFT Optimization & Frequency Calculation for all low-energy conformers comp_conf->comp_dft comp_spec Boltzmann-average to predict final VCD spectrum comp_dft->comp_spec comp_spec->compare match Good Match compare->match Signs Correlate mismatch Mirror Image Match compare->mismatch Signs Inverted assign_R Assign Absolute Configuration as (R,S) match->assign_R assign_S Assign Absolute Configuration as (S,R) mismatch->assign_S

Sources

Comparative

comparing the reactivity of 3-(1-amino-2-methylpropyl)oxetan-3-ol with other amino alcohols

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Hybrid Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the ration...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Hybrid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on a deep understanding of structure-activity relationships and the optimization of physicochemical properties. Amino alcohols are foundational chiral building blocks, integral to a vast array of biologically active molecules.[1] Simultaneously, strained heterocyclic systems, particularly oxetanes, have emerged as valuable bioisosteres for common functional groups like gem-dimethyl and carbonyl moieties.[2][3] The incorporation of an oxetane ring can profoundly enhance properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[4][5]

This guide focuses on the unique reactivity profile of 3-(1-amino-2-methylpropyl)oxetan-3-ol , a molecule that marries the functionality of a 1,3-amino alcohol with the distinct chemical characteristics of a 3,3-disubstituted oxetane. By dissecting its reactivity in comparison to traditional acyclic and non-strained cyclic amino alcohols, we aim to provide researchers with the predictive insights necessary for strategic synthetic planning and the development of novel molecular entities.

Factors Governing Reactivity: A Tale of Two Functional Groups on a Strained Ring

The chemical behavior of any amino alcohol is a dynamic interplay between its amine and hydroxyl groups.[1][6] In 3-(1-amino-2-methylpropyl)oxetan-3-ol, this interplay is further complicated by the rigid, strained four-membered oxetane ring.

  • Nucleophilicity and Basicity: As with simple amino alcohols, the primary amine (pKa of conjugate acid typically ~9-10) is significantly more basic and nucleophilic than the tertiary alcohol.[6] This differential generally allows for selective reactions at the nitrogen center under neutral or basic conditions.

  • Steric Hindrance: The molecule presents two distinct steric environments. The primary amine is attached to a secondary carbon, flanked by a methyl and an isopropyl-surrogate (the oxetane ring). The tertiary alcohol is highly encumbered, being situated at a quaternary center on the ring. This steric congestion dramatically reduces the accessibility and reactivity of the hydroxyl group.

  • Ring Strain: The oxetane ring possesses considerable strain energy (approx. 25.5 kcal/mol), comparable to that of an epoxide.[7][8] This stored energy provides a thermodynamic driving force for ring-opening reactions under acidic or Lewis acidic conditions, a reactive pathway entirely absent in acyclic analogues like valinol or N-isopropylethanolamine.[4][9]

G cluster_molecule 3-(1-amino-2-methylpropyl)oxetan-3-ol cluster_reactivity Dominant Reactivity Pathways N Primary Amine (High Nucleophilicity) C_alpha Chiral Center N->C_alpha N_Reaction N-Acylation / N-Alkylation N->N_Reaction Favored C_beta Quaternary Carbon C_alpha->C_beta O_tert Tertiary Alcohol (High Steric Hindrance) C_beta->O_tert Oxetane Oxetane Ring (High Ring Strain ~25.5 kcal/mol) C_beta->Oxetane O_Reaction O-Functionalization (Difficult) O_tert->O_Reaction Disfavored Ring_Opening Acid-Catalyzed Ring-Opening Oxetane->Ring_Opening Unique Pathway

Caption: Key structural features influencing reactivity pathways.

Comparative Reactivity in Key Synthetic Transformations

Due to the limited availability of direct comparative kinetic studies for this specific molecule, this guide infers relative reactivity based on established principles of organic chemistry and data from analogous systems. We will compare the expected reactivity of 3-(1-amino-2-methylpropyl)oxetan-3-ol (1) with two common amino alcohols: Valinol (2) , its direct acyclic analogue, and 3-amino-1-propanol (3) , a simple linear 1,3-amino alcohol.

N-Acylation: Selective Amide Bond Formation

N-acylation is a cornerstone reaction for protecting amines or synthesizing amides. The primary amine in all three compounds is expected to be the principal site of reaction with acylating agents like acid chlorides or anhydrides.

  • Relative Reactivity: The nucleophilicity of the primary amines in 1 and 2 should be comparable. However, the bulky oxetane substituent in 1 may introduce slightly more steric hindrance compared to the isopropyl group in 2 , potentially leading to a marginally slower reaction rate. The unbranched nature of 3 makes its amine the most sterically accessible and likely the most reactive of the three.

  • Selectivity: Excellent N-selectivity over O-acylation is anticipated for all three compounds under standard conditions (e.g., in the presence of a non-nucleophilic base like triethylamine). The highly hindered tertiary alcohol of 1 is exceptionally unreactive, making N/O selectivity trivial. In contrast, the primary alcohols in 2 and 3 could undergo acylation under more forcing conditions or with highly reactive acylating agents.

O-Alkylation: The Challenge of a Hindered Tertiary Alcohol

Alkylation of the hydroxyl group is a common method for synthesizing ethers. Here, the structural differences between the compounds lead to starkly different outcomes.

  • Relative Reactivity: The tertiary alcohol of 1 is highly resistant to alkylation due to severe steric hindrance. Direct O-alkylation via a Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) is expected to be extremely low-yielding. In sharp contrast, the primary alcohols of 2 and 3 are readily alkylated under standard basic conditions.

  • Synthetic Strategy: To functionalize the hydroxyl group of 1 , one would likely need to employ activating agents that facilitate nucleophilic substitution at the tertiary center, a reaction that proceeds via an SN1-like mechanism.[4]

Ring-Opening Reactions: The Oxetane's Unique Signature

This class of reactions is exclusive to 3-(1-amino-2-methylpropyl)oxetan-3-ol (1) and represents its most significant departure in reactivity from acyclic counterparts. The inherent strain of the oxetane ring facilitates its cleavage by a wide range of nucleophiles, typically catalyzed by Brønsted or Lewis acids.[4][7][10]

  • Mechanism: Acid activation occurs by protonation of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons (C2 or C4). This reaction relieves the ring strain and results in the formation of a highly functionalized 1,3-diol derivative.

  • Synthetic Utility: This pathway provides a powerful method for rapidly increasing molecular complexity, generating a stereochemically rich acyclic scaffold from a compact cyclic precursor. This reactivity is simply not available to molecules 2 and 3 .

G cluster_pathways Comparative Reaction Pathways cluster_outcomes Expected Outcomes start Amino Alcohol Substrate N_Acyl N-Acylation start->N_Acyl Common Pathway (High N-Selectivity) O_Alkyl O-Alkylation start->O_Alkyl Reactivity Varies Greatly (Steric Hindrance is Key) Ring_Open Ring-Opening (Acid-Catalyzed) start->Ring_Open Unique to Oxetane (Strain-Driven) Outcome_N Amide Product (All Compounds) N_Acyl->Outcome_N Outcome_O Ether Product (Acyclic Analogues Only) O_Alkyl->Outcome_O Outcome_RO 1,3-Diol Product (Oxetane Only) Ring_Open->Outcome_RO

Caption: Logical workflow of comparative reactivity.

Summary of Comparative Reactivity

The following table summarizes the expected relative performance of 3-(1-amino-2-methylpropyl)oxetan-3-ol and its acyclic counterparts in key reactions.

Reaction Type3-(1-amino-2-methylpropyl)oxetan-3-ol (1)Valinol (2)3-amino-1-propanol (3)Key Differentiating Factor
N-Acylation High Yield, Excellent N/O SelectivityHigh Yield, Good N/O SelectivityVery High Yield, Good N/O SelectivityMinor differences in steric hindrance at the amine.
O-Alkylation Very Low ReactivityHigh ReactivityHigh ReactivityExtreme steric hindrance of the tertiary alcohol in 1 .
Ring-Opening Highly Favorable (with acid catalyst)Not ApplicableNot ApplicableInherent ring strain of the oxetane moiety in 1 .
Oxidation (Alcohol) Resistant (Tertiary Alcohol)Readily Oxidized (Primary Alcohol)Readily Oxidized (Primary Alcohol)Oxidation state of the alcohol carbon.

Experimental Protocols: A Framework for Validation

The following protocols provide a self-validating framework for experimentally comparing the reactivity of these amino alcohols. They include in-process controls (TLC) and clear workup procedures.

Protocol 1: Comparative N-Acetylation

This experiment directly compares the rate and selectivity of N-acylation.

Rationale: Acetic anhydride is a moderately reactive acylating agent. By running the reactions in parallel and monitoring by Thin-Layer Chromatography (TLC), a qualitative assessment of the relative reaction rates can be determined. The selectivity is assessed by analyzing the crude product mixture for any O-acetylated byproducts.

Procedure:

  • To three separate round-bottomed flasks, each charged with a magnetic stir bar, add the respective amino alcohol (1 , 2 , or 3 ) (1.0 mmol) and dichloromethane (DCM, 5 mL).

  • To each flask, add triethylamine (1.5 mmol, 1.5 equiv).

  • Cool the flasks to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 mmol, 1.1 equiv) dropwise to each flask simultaneously (if possible) or sequentially.

  • Monitor the reactions every 15 minutes by TLC (e.g., using a 10:1 DCM/Methanol eluent system) to observe the consumption of the starting material.

  • Upon completion (disappearance of starting material), quench each reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixtures to separatory funnels and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to confirm N-acetylation and check for the presence of O-acetylated species.

Protocol 2: Attempted O-Alkylation (Williamson Ether Synthesis)

This experiment highlights the dramatic difference in hydroxyl group reactivity.

Rationale: Sodium hydride is a strong, non-nucleophilic base capable of deprotonating primary alcohols. This protocol will demonstrate the facile alkylation of the primary alcohols in 2 and 3 , while the tertiary alcohol in 1 is expected to remain largely unreactive.

Procedure:

  • To three separate flame-dried, round-bottomed flasks under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv).

  • Wash the NaH with dry hexanes (2 x 3 mL) and decant the solvent carefully.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) to each flask and cool to 0 °C.

  • Slowly add a solution of the respective amino alcohol (1 , 2 , or 3 ) (1.0 mmol) in anhydrous THF (2 mL) to each flask. Caution: Hydrogen gas evolution.

  • Allow the mixtures to stir at room temperature for 1 hour.

  • Add benzyl bromide (1.1 mmol, 1.1 equiv) to each flask and heat the reactions to 50 °C.

  • Monitor the reactions by TLC for the formation of a new, less polar product.

  • After 24 hours, cool the flasks to 0 °C and cautiously quench by the slow addition of water.

  • Extract the mixtures with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude products by ¹H NMR. A successful reaction will show the disappearance of the alcohol proton and the appearance of benzylic protons.

Conclusion

3-(1-amino-2-methylpropyl)oxetan-3-ol is not merely another amino alcohol; it is a constrained, bifunctional building block with a dual reactivity profile. While its primary amine undergoes reactions typical of acyclic analogues, its true synthetic potential is unlocked through the unique properties conferred by the oxetane ring. The hydroxyl group is sterically shielded and largely unreactive to standard transformations, which can be a significant advantage for achieving regioselectivity. Conversely, the ring's inherent strain renders it a latent electrophile, susceptible to controlled ring-opening to generate complex, linear structures. This guide provides a predictive framework for chemists to harness these distinct characteristics, enabling the strategic design of novel molecules in pharmaceutical and materials science.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]

  • SciSpace. (2016, April 28). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from typeset.io. [Link]

  • Jasiński, M., & Gryko, D. T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Wang, Z., et al. (2026). Oxetanes in heterocycle synthesis: recent advances. Organic & Biomolecular Chemistry, 24(4), 869-887. [Link]

  • Arend, M., Westermann, B., & Risch, N. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3), 786-814. [Link]

  • Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

  • Zhang, L., & Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(40), 14036–14038. [Link]

  • Sewald, N., & Burger, K. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 139-150. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from orgsyn.org. [Link]

  • OC Chem. (2023, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9 [Video]. YouTube. [Link]

  • Sun, J., & Chen, P. (2016). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 14(38), 8963-8970. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Spennato, M. R., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 3(3), 565-579. [Link]

  • Jasiński, M., & Gryko, D. T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Momin, A. A., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 3(2), 49-57. [Link]

  • Chen, K., & Engle, K. M. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5488-5492. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1424. [Link]

  • Foley, D. A., & Williams, J. M. J. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]

  • Kádár, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. [Link]

  • Homsi, S., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(4), 183-188. [Link]

  • Bevinakatti, H. S., & Newadkar, R. V. (1993). Selective n-acylation of amino alcohols.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from organic-chemistry.org. [Link]

  • Miskolczy, Z., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7014-7024. [Link]

  • ResearchGate. (n.d.). Retrosynthetic analysis and synthetic protocols of enantiopure vicinal amino alcohols. [Link]

  • Stepan, A. F., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(21), 15533-15566. [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 856-861. [Link]

Sources

Validation

A Technical Guide to the Biological Activity of 3-(1-amino-2-methylpropyl)oxetan-3-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry The oxetane ring, a four-membered saturated heterocycle containing an oxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.[1][2] Its incorporation into small molecules can significantly enhance their physicochemical and pharmacokinetic properties.[3][4] Unlike more common cyclic ethers, the strained nature of the oxetane ring imparts unique conformational and electronic characteristics.

Key advantages of incorporating an oxetane moiety include:

  • Improved Aqueous Solubility: The polar nature of the oxetane oxygen can lead to a substantial increase in aqueous solubility, a critical factor for drug formulation and bioavailability.

  • Enhanced Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer in vivo half-life.[4]

  • Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity (logP) of a compound, which is crucial for membrane permeability and target engagement.

  • Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity.

The 3-amino-oxetan-3-ol scaffold, in particular, offers a versatile platform for creating a diverse range of compounds with potential therapeutic applications. The presence of both a hydroxyl group and an amino group provides opportunities for hydrogen bonding interactions with biological targets and for further chemical modifications to optimize activity and properties.

Potential Biological Activities and Mechanisms of Action

As Bioisosteres of Other Functional Groups

The 3-amino-oxetan-3-ol moiety can be considered a bioisostere for other functional groups, such as amides or carboxylic acids. This substitution can lead to improved drug-like properties without compromising biological activity. For instance, replacing an amide with a 3-amino-oxetan can enhance metabolic stability by removing a potential site for enzymatic cleavage.

Potential as Enzyme Inhibitors

The structural features of 3-(1-amino-2-methylpropyl)oxetan-3-ol suggest its potential as an inhibitor of various enzymes. The amino and hydroxyl groups can participate in key hydrogen bonding interactions within an enzyme's active site, while the isobutyl group can occupy hydrophobic pockets.

Hypothetical Signaling Pathway for Enzyme Inhibition:

InhibitionPathway cluster_0 Cellular Environment cluster_1 Inhibitor Action Enzyme Target Enzyme Product Biological Product Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Downstream Signaling Downstream Signaling Product->Downstream Signaling Inhibitor 3-(1-amino-2-methylpropyl)oxetan-3-ol (or related compound) Inhibitor->Enzyme Competitively or non-competitively binds

Caption: Hypothetical mechanism of enzyme inhibition by a 3-amino-oxetan-3-ol derivative.

Potential Antimicrobial or Antiviral Activity

Some nucleoside analogs containing an oxetane ring, such as Oxetanocin A, have demonstrated antiviral activity.[5] The unique conformational properties of the oxetane ring can influence the interaction of these molecules with viral enzymes like polymerases or proteases. While 3-(1-amino-2-methylpropyl)oxetan-3-ol is not a nucleoside analog, the presence of the oxetane ring and the amino alcohol functionality could confer antimicrobial or antiviral properties through various mechanisms.

Comparative Analysis with Related Compounds

To provide a framework for understanding the potential of 3-(1-amino-2-methylpropyl)oxetan-3-ol, we will compare its structural features with those of known bioactive molecules.

Table 1: Structural and Potential Activity Comparison of 3-(1-amino-2-methylpropyl)oxetan-3-ol and Related Compounds

CompoundStructureKey Structural FeaturesKnown/Potential Biological ActivityReference
3-(1-amino-2-methylpropyl)oxetan-3-ol Chemical structure of 3-(1-amino-2-methylpropyl)oxetan-3-ol3-amino-oxetan-3-ol scaffold, isobutyl groupPotential enzyme inhibitor, potential antimicrobial/antiviral agent. (Hypothesized)N/A
Oxetanocin A Chemical structure of Oxetanocin AOxetane-containing nucleoside analogAntiviral activity.[5]
3-amino-4,4-dimethyl lithocholic acid derivatives Chemical structure of a 3-amino-4,4-dimethyl lithocholic acid derivativeSteroidal backbone with a 3-amino groupAllosteric SHP1 activators with anti-tumor effects.[4]
Ibuprofen Oxetan-3-ol Derivative Chemical structure of an ibuprofen oxetan-3-ol derivativeOxetan-3-ol as a carboxylic acid bioisostereInhibition of eicosanoid biosynthesis.[2][6]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 3-(1-amino-2-methylpropyl)oxetan-3-ol and its analogs, a series of in vitro and in vivo experiments are necessary. The following are representative protocols that can be adapted for this purpose.

General Synthesis of 3-(1-aminoalkyl)oxetan-3-ols

The synthesis of 3-(1-amino-2-methylpropyl)oxetan-3-ol and related compounds can be achieved through the addition of an appropriate organometallic reagent to oxetan-3-one, followed by further functional group manipulations.

Synthetic Workflow:

SynthesisWorkflow Start Oxetan-3-one Step1 Nucleophilic Addition (e.g., Grignard or organolithium reagent) Start->Step1 Intermediate1 3-alkyl-oxetan-3-ol Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., conversion of a precursor to an amino group) Intermediate1->Step2 Product 3-(1-aminoalkyl)oxetan-3-ol Step2->Product

Caption: General synthetic workflow for 3-(1-aminoalkyl)oxetan-3-ols.

Step-by-Step Protocol:

  • Nucleophilic Addition: To a solution of oxetan-3-one in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), add a solution of the appropriate organometallic reagent (e.g., isobutylmagnesium bromide or isobutyllithium) dropwise.

  • Quenching: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the 3-alkyl-oxetan-3-ol intermediate.

  • Introduction of the Amino Group: The amino group can be introduced through various methods, such as a Ritter reaction on the tertiary alcohol followed by hydrolysis, or by conversion of the hydroxyl group to a leaving group and subsequent displacement with an amine or azide followed by reduction.

  • Final Purification: Purify the final product by an appropriate method, such as crystallization or chromatography.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against a specific target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 3-(1-amino-2-methylpropyl)oxetan-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The incorporation of the oxetane ring is a well-established strategy to enhance the drug-like properties of small molecules. While direct biological data for this specific compound is currently lacking, the analysis of related structures suggests potential for a range of biological activities, including enzyme inhibition and antimicrobial effects.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-(1-amino-2-methylpropyl)oxetan-3-ol and a library of its analogs. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective biological activity. Further investigation into the mechanism of action of any active compounds will be essential for their continued development as potential drug candidates.

References

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  • Vergne, C., Darses, B., Da-Veiga, C., Bouyssi, D., & Bertrand, M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
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  • Fujisawa, S., Ishihara, M., & Kadoma, Y. (2005). Antioxidant activity of diphenylamine-related compounds as scavengers of carbon radicals. Internet Electronic Journal of Molecular Design, 4(12), 711-720.
  • Tong, W., Welsh, W., Shi, L., Fang, H., & Perkins, R. (2003). Structure–activity relationship approaches and applications. Environmental toxicology and chemistry, 22(8), 1680-1695.
  • Tumosienė, I., Jonuškienė, I., Kantminienė, K., Mickevičius, V., & Petrikaitė, V. (2021). Novel N-substituted amino acid hydrazone-isatin derivatives: Synthesis, antioxidant activity, and anticancer activity in 2D and 3D models in vitro. International journal of molecular sciences, 22(15), 7799.
  • He, J. B., Shi, H., Wang, Y., & Gao, X. L. (2018). Synthesis, Characterization, and performance evaluation of sulfur-containing diphenylamines based on intramolecular synergism. Molecules, 23(2), 401.

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Comparative

A Comparative Guide to the Synthetic Routes of 3-Amino-Oxetan-3-ols: A Senior Application Scientist's Perspective

The 3-amino-oxetan-3-ol moiety has emerged as a valuable structural motif in medicinal chemistry. Its unique three-dimensional structure, which combines the favorable physicochemical properties of the oxetane ring with t...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-amino-oxetan-3-ol moiety has emerged as a valuable structural motif in medicinal chemistry. Its unique three-dimensional structure, which combines the favorable physicochemical properties of the oxetane ring with the functional handle of an amino group, makes it an attractive building block for the development of novel therapeutics. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[1][2] This guide provides a comparative analysis of the most common synthetic routes to 3-amino-oxetan-3-ols, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal strategy for their drug discovery programs.

I. Synthesis from the Versatile Precursor: 3-Oxetanone

The most prevalent and versatile approach to 3-amino-oxetan-3-ols commences with the readily available starting material, 3-oxetanone. This strained cyclic ketone is a versatile intermediate that can be prepared through various methods, including the gold-catalyzed cyclization of propargyl alcohol or the oxidation of oxetan-3-ol.[3][4] Once obtained, 3-oxetanone can be converted to the target 3-amino-oxetan-3-ol through several distinct pathways.

A. Reductive Amination: A Direct and Efficient Approach

Reductive amination is a cornerstone of amine synthesis and represents a direct method to access 3-amino-oxetan-3-ols.[5] This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from 3-oxetanone and an amine, which is then reduced to the desired amino alcohol.

Mechanism and Rationale: The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting ketone. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for the iminium ion over the ketone.[6] This selectivity is crucial to prevent the premature reduction of 3-oxetanone to oxetan-3-ol.

Experimental Protocol: Reductive Amination of 3-Oxetanone

  • Materials: 3-Oxetanone, ammonia (or an ammonium salt like ammonium acetate), sodium triacetoxyborohydride (STAB), and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Procedure:

    • Dissolve 3-oxetanone (1.0 eq) and ammonium acetate (2.0 eq) in DCM.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-amino-oxetan-3-ol.

B. Strecker and Modified Strecker-Type Syntheses: Introducing Amino and Cyano/Carboxy Functionalities

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[7] A modified version of this reaction can be applied to 3-oxetanone to generate 3-amino-3-cyano-oxetane, a direct precursor to 3-amino-oxetan-3-carboxylic acid and, through reduction, to 3-amino-oxetan-3-ols.

Mechanism and Rationale: The classical Strecker synthesis involves the reaction of a ketone with an ammonium salt and a cyanide source (e.g., KCN or NaCN). A more modern and often safer alternative utilizes trimethylsilyl cyanide (TMSCN) and an amine. The reaction proceeds through the formation of an α-aminonitrile, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Experimental Protocol: Modified Strecker-Type Synthesis of a 3-Amino-3-cyano-oxetane Intermediate

  • Materials: 3-Oxetanone, a secondary amine (e.g., dibenzylamine), trimethylsilyl cyanide (TMSCN), and an anhydrous solvent (e.g., methanol or DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-oxetanone (1.0 eq) and dibenzylamine (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C and add TMSCN (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify the crude α-aminonitrile by column chromatography.

    • The resulting 3-amino-3-cyano-oxetane can then be reduced (e.g., with LiAlH₄) to the corresponding 3-aminomethyl-oxetan-3-ol.

C. Synthesis via 3-Oximinooxetane: A Two-Step Approach

Another viable route involves the conversion of 3-oxetanone to its corresponding oxime, which can then be reduced to the desired 3-amino-oxetan-3-ol. This two-step process offers an alternative to direct amination methods.

Mechanism and Rationale: 3-Oxetanone reacts readily with hydroxylamine hydrochloride in the presence of a base to form 3-oximinooxetane.[8] The oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., LiAlH₄ or NaBH₄ in the presence of a Lewis acid).

Experimental Protocol: Synthesis of 3-Oximinooxetane

  • Materials: 3-Oxetanone, hydroxylamine hydrochloride, sodium hydroxide, and methanol.

  • Procedure:

    • Dissolve hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in methanol.

    • Add a solution of 3-oxetanone (1.0 eq) in methanol to the mixture.

    • Reflux the reaction mixture for 2 hours.[8]

    • Evaporate the solvent and extract the residue with dichloromethane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 3-oximinooxetane.[8]

    • The subsequent reduction of the oxime to the amine can be achieved under standard catalytic hydrogenation conditions.

II. Epoxide Ring-Opening and Intramolecular Cyclization: A Convergent Strategy

An alternative synthetic paradigm involves the construction of the oxetane ring through an intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy often relies on the ring-opening of an epoxide followed by a Williamson ether synthesis.[6][9]

Mechanism and Rationale: The core of this approach is the intramolecular Sₙ2 reaction of an alkoxide onto a carbon bearing a good leaving group (e.g., a halide or a sulfonate ester) in a 1,3-relationship.[2] The precursor, a 1,3-amino-diol or a 1,3-amino-halohydrin, can be synthesized from an appropriately substituted epoxide. The ring-opening of the epoxide by an amine or an azide (which is subsequently reduced) generates the necessary stereochemistry and functional handles for the subsequent cyclization.

Experimental Protocol: Synthesis via Epoxide Ring-Opening and Cyclization

  • Step 1: Epoxide Ring-Opening.

    • Materials: A suitable glycidyl ether or a related epoxide, an amine source (e.g., ammonia, a primary amine, or sodium azide), and a solvent (e.g., methanol or water).

    • Procedure: React the epoxide with the amine source. The regioselectivity of the ring-opening is a key consideration and can be influenced by the reaction conditions and the nature of the nucleophile.

  • Step 2: Intramolecular Cyclization (Williamson Ether Synthesis).

    • Materials: The resulting 1,3-amino-diol or a derivative with a leaving group at the 3-position (e.g., a tosylate or a halide), a strong base (e.g., sodium hydride or potassium tert-butoxide), and an anhydrous solvent (e.g., THF or DMF).

    • Procedure:

      • If starting from a 1,3-amino-diol, one of the hydroxyl groups needs to be selectively converted into a good leaving group (e.g., by tosylation).

      • Treat the precursor with a strong base to generate the alkoxide.

      • The alkoxide will then undergo an intramolecular Sₙ2 reaction to form the oxetane ring.

      • Purification is typically performed by column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Synthesis from 3-Oxetanone Epoxide Ring-Opening/Cyclization
Starting Materials 3-Oxetanone (commercially available or synthesized in a few steps)[3][4]Substituted epoxides (availability can vary)
Number of Steps Generally 1-2 steps from 3-oxetanone.Typically 2 or more steps.
Yields Can be high, depending on the specific method.Variable, often moderate to good.
Scalability Reductive amination is generally scalable.Can be challenging to scale up due to the use of strong bases and anhydrous conditions.
Stereocontrol Can be challenging to control the stereocenter at the 3-position without chiral auxiliaries or catalysts.The stereochemistry of the final product is often determined by the stereochemistry of the starting epoxide, allowing for good stereocontrol.
Functional Group Tolerance Reductive amination conditions are generally mild and tolerate a range of functional groups.[5]The use of strong bases in the cyclization step can limit the tolerance of certain functional groups.
Safety Considerations The use of cyanides in the Strecker synthesis requires stringent safety precautions. STAB is a relatively safe reducing agent.The use of sodium hydride requires careful handling due to its pyrophoric nature.
Key Advantages Convergent, utilizes a common intermediate, and often involves milder conditions.Allows for the synthesis of stereochemically defined products.
Key Disadvantages Stereocontrol can be a challenge. The synthesis of 3-oxetanone adds to the overall step count from simple starting materials.Can be a longer synthetic sequence with potentially lower overall yields.

Visualization of Synthetic Pathways

Synthesis_from_3_Oxetanone Oxetanone 3-Oxetanone ReductiveAmination Reductive Amination Oxetanone->ReductiveAmination NH₃, STAB Strecker Strecker-Type Synthesis Oxetanone->Strecker 1. Amine, TMSCN 2. Reduction OximeFormation Oxime Formation & Reduction Oxetanone->OximeFormation 1. NH₂OH·HCl 2. Reduction Product 3-Amino-oxetan-3-ol ReductiveAmination->Product Strecker->Product OximeFormation->Product

Caption: Synthetic routes to 3-amino-oxetan-3-ols starting from 3-oxetanone.

Epoxide_Ring_Opening_Cyclization Epoxide Substituted Epoxide RingOpening Epoxide Ring-Opening Epoxide->RingOpening Amine or Azide AminoDiol 1,3-Amino-diol (or Halohydrin) RingOpening->AminoDiol Cyclization Intramolecular Cyclization AminoDiol->Cyclization Base (e.g., NaH) Product 3-Amino-oxetan-3-ol Cyclization->Product

Caption: The epoxide ring-opening and intramolecular cyclization strategy for the synthesis of 3-amino-oxetan-3-ols.

Conclusion

The synthesis of 3-amino-oxetan-3-ols can be effectively achieved through two primary strategies: functionalization of 3-oxetanone and intramolecular cyclization of an acyclic precursor derived from an epoxide. The choice between these routes will depend on the specific requirements of the research program, including the desired stereochemistry, scalability, and the availability of starting materials.

The routes starting from 3-oxetanone, particularly reductive amination, offer a more convergent and often shorter synthetic sequence. However, achieving high stereoselectivity may require further methodological development. Conversely, the epoxide ring-opening/cyclization strategy provides excellent control over the stereochemical outcome, which is a significant advantage in the synthesis of chiral drug candidates, albeit at the potential cost of a longer and more challenging synthetic route. As the importance of the 3-amino-oxetan-3-ol scaffold continues to grow in drug discovery, the development of even more efficient, stereoselective, and scalable synthetic methods will remain an active area of research.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. Georg Thieme Verlag; 2009.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Born, M., Karaghiosoff, K., & Klapötke, T. M. (2022). Improved Preparation of 3-Oximinooxetane – An Important Precursor to Energetic Oxetanes. Propellants, Explosives, Pyrotechnics, 47(3), e202100277. Available from: [Link]

  • Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]

  • Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Brubaker, J. D., & Hamzik, J. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 12(5), 1116–1119. Available from: [Link]

  • Feng, Y., et al. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 27(3), 1023. Available from: [Link]

  • American Chemical Society. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-amino-2-methylpropyl)oxetan-3-ol

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-v...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), for the quantification of 3-(1-amino-2-methylpropyl)oxetan-3-ol. As a chiral molecule with a polar nature, this compound presents unique analytical challenges that necessitate robust and reliable methods.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The experimental choices and validation schemes are explained in the context of ensuring data integrity and regulatory compliance, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Critical Role of Method Validation

Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[4] This process establishes, through objective evidence, that the method consistently produces results that are accurate, precise, and reliable.[5] For the analysis of a pharmaceutical intermediate like 3-(1-amino-2-methylpropyl)oxetan-3-ol, this is crucial for ensuring the quality, safety, and efficacy of the final drug product.

The core parameters of method validation, as stipulated by the ICH Q2(R1) and the more recent Q2(R2) guidelines, include:[1][2][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective technique, making it an excellent choice for routine quality control of bulk substances and formulations where analyte concentrations are relatively high.[9][10]

Rationale for HPLC-UV

For the analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol, a reversed-phase HPLC method is a logical starting point. The presence of the amino group suggests that the compound will have a degree of polarity, making it amenable to separation on a C18 column with an aqueous-organic mobile phase. UV detection is suitable as the oxetane ring and its substituents may provide sufficient chromophores for detection at lower wavelengths.

Validation of the HPLC-UV Method

A comprehensive validation of the HPLC-UV method would involve the following steps, with acceptance criteria based on established guidelines.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank samples, placebo, and samples spiked with known impurities and degradation products.No interfering peaks at the retention time of the analyte. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity Analyze a minimum of five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Typically 80% to 120% of the test concentration for an assay.Accuracy, precision, and linearity are demonstrated within the defined range.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).System suitability parameters remain within acceptable limits.

Method 2: The Specialist - UPLC-MS/MS for High Sensitivity and Specificity

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, sensitivity, and selectivity compared to traditional HPLC-UV.[11][12] This makes it particularly suitable for the analysis of low-level impurities, degradation products, or for bioanalytical studies where the analyte is present in complex matrices at low concentrations.[9]

Rationale for UPLC-MS/MS

The use of sub-2 µm particles in UPLC columns allows for faster separations and sharper peaks, leading to increased sensitivity.[11] Tandem mass spectrometry provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition for the analyte. This is highly advantageous for a small, polar molecule like 3-(1-amino-2-methylpropyl)oxetan-3-ol, which may have a weak UV chromophore and could be challenging to resolve from matrix components using UV detection alone.

Validation of the UPLC-MS/MS Method

The validation of a UPLC-MS/MS method follows the same principles as for HPLC-UV, but with some additional considerations, particularly concerning matrix effects.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity/Selectivity Analyze blank matrix samples from at least six different sources to check for interferences.No significant interfering peaks at the retention time and in the mass transition of the analyte.
Linearity Analyze a calibration curve with at least six non-zero concentrations.Correlation coefficient (r²) ≥ 0.99.
Range Defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).Accuracy and precision are within acceptable limits across the range.
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates.For each QC level, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the RSD should not exceed 15% (20% for LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.The matrix factor should be consistent and ideally close to 1. An internal standard can be used to compensate for matrix effects.
Robustness Vary chromatographic and mass spectrometric parameters.System suitability and QC sample results remain within acceptance criteria.

Cross-Validation: Bridging the Methods

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the data obtained from both methods are comparable and interchangeable.[13] This is particularly important when transferring a method between laboratories or when switching from an older method to a newer one.

The goal of cross-validation is to demonstrate that the two methods produce equivalent results.[13] This is typically achieved by analyzing the same set of samples using both methods and comparing the results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation SampleSelection Select a minimum of 30 samples spanning the analytical range SampleSplit Split each sample into two aliquots SampleSelection->SampleSplit Method1 Analyze one set of aliquots using the validated HPLC-UV method SampleSplit->Method1 Method2 Analyze the second set of aliquots using the validated UPLC-MS/MS method SampleSplit->Method2 DataComparison Tabulate the quantitative results from both methods for each sample Method1->DataComparison Method2->DataComparison StatisticalAnalysis Perform statistical analysis (e.g., Bland-Altman plot, linear regression) DataComparison->StatisticalAnalysis AcceptanceCriteria Compare results against predefined acceptance criteria StatisticalAnalysis->AcceptanceCriteria Conclusion Conclusion on Method Comparability AcceptanceCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation

A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The acceptance criterion is often that the percentage difference for at least two-thirds of the samples should be within ±20% of the mean value. A Bland-Altman plot is also a useful graphical tool to assess the agreement between the two methods.

Hypothetical Cross-Validation Data
Sample IDHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)Mean (µg/mL)% Difference
CV-015.25.45.33.8%
CV-0210.19.89.95-3.0%
CV-0324.825.525.152.8%
CV-0449.551.050.253.0%
CV-0575.274.174.65-1.5%
CV-0698.9101.2100.052.3%

In this hypothetical dataset, the percentage differences are well within the ±20% acceptance limit, indicating good agreement between the two methods.

A Note on Chiral Separation

Given that 3-(1-amino-2-methylpropyl)oxetan-3-ol possesses a chiral center, the development of a stereoselective analytical method is crucial. While the methods described above are for achiral analysis, they can be adapted for chiral separation. This typically involves the use of a chiral stationary phase (CSP) in the HPLC or UPLC system.[14][15] The validation of a chiral method would include an additional parameter: the ability to adequately resolve and quantify the enantiomers.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of 3-(1-amino-2-methylpropyl)oxetan-3-ol reference standard and dissolve it in a 10 mL volumetric flask with an appropriate diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the diluent may be sufficient. For more complex matrices, an extraction step (e.g., protein precipitation for plasma samples) may be necessary.[16]

HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to elute the analyte with good peak shape (e.g., start with 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

UPLC-MS/MS Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A rapid gradient to elute the analyte quickly (e.g., start with 2% B, ramp to 98% B over 2 minutes).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 146.1 -> 86.1.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of 3-(1-amino-2-methylpropyl)oxetan-3-ol. The choice of method depends on the specific requirements of the analysis.[9] HPLC-UV is a reliable and cost-effective method for routine quality control, while UPLC-MS/MS provides superior sensitivity and specificity for more demanding applications. A thorough cross-validation is essential to ensure the consistency and reliability of data when both methods are employed within a drug development program. This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for this and similar pharmaceutical compounds, grounded in scientific principles and regulatory expectations.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonis
  • PMC. (2014).
  • Waters. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Benchchem. A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development.
  • Preprints.org.
  • PubMed. (2008).
  • ResolveMass. (2025).
  • U.S. Food and Drug Administration. Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Benchchem. Application Notes and Protocols for the Detection of 3-Amino-2-oxetanone (3-ANOT).
  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).

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Comparative

Benchmarking the Catalytic Activity of 3-(1-Amino-2-methylpropyl)oxetan-3-ol Derivatives: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Process Chemists in Asymmetric Catalysis and Drug Development. Executive Summary: The Evolution of Chiral Amino Alcohols Chiral amino alcohols are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Asymmetric Catalysis and Drug Development.

Executive Summary: The Evolution of Chiral Amino Alcohols

Chiral amino alcohols are privileged scaffolds in asymmetric organocatalysis and transition-metal catalysis. While classical ligands like L-valinol and diphenylprolinol have dominated the field for decades, the demand for highly active, low-loading catalysts has driven the exploration of conformationally constrained 3D building blocks.

Recently, 3-(1-amino-2-methylpropyl)oxetan-3-ol (hereafter referred to as Val-Oxetanol ) and its derivatives have emerged as powerful alternatives. By fusing a valine-derived chiral center with a spiro-like oxetanol core, these ligands offer a unique stereoelectronic environment. This guide objectively benchmarks the catalytic performance of Val-Oxetanol derivatives against industry-standard ligands in the classic enantioselective addition of diethylzinc to benzaldehyde, providing actionable protocols and mechanistic insights.

Structural Rationale: Why the Oxetane Ring Matters

To understand the superior catalytic performance of Val-Oxetanol, we must analyze the causality behind its structural design. The incorporation of the oxetane ring is not merely a steric substitution; it fundamentally alters the electronic properties of the catalyst pocket.

  • Enhanced Lewis Basicity: The internal C–O–C bond angle of the four-membered oxetane ring is severely compressed (~91°). This compression forces the lone pairs on the oxygen atom to adopt higher p-character, making them significantly more exposed and Lewis basic compared to unstrained ethers or acyclic alcohols [1]. In zinc-catalyzed additions, this allows the oxetane oxygen to provide robust secondary coordination to the zinc center, stabilizing the active catalytic monomer.

  • Conformational Pre-organization: Unlike the freely rotating hydroxyl group in L-valinol, the oxetan-3-ol core is rigid[2]. The geminal substitution at the 3-position restricts the conformational flexibility of the catalyst-substrate complex. The bulky 2-methylpropyl (isopropyl) group dictates the primary facial shielding, while the rigid oxetane ring acts as an unyielding "wall," enforcing a highly specific trajectory for the incoming nucleophile.

  • Dipole Moment and Solubility: As demonstrated in the [1], the oxetane ring possesses a strong local dipole moment that enhances the solubility of the zinc-alkoxide complex in non-polar solvents (e.g., toluene, hexanes), preventing catalyst aggregation and maintaining a high concentration of the active monomeric species.

CatalyticCycle C1 Pre-Catalyst Amino-Oxetanol + Et2Zn C2 Active Catalyst Zinc-Alkoxide Monomer C1->C2 -Ethane C3 Substrate Binding Zn-Aldehyde Complex C2->C3 +PhCHO C4 Alkyl Transfer Zimmerman-Traxler TS C3->C4 +Et2Zn C5 Product Release Chiral Alkoxide + Et2Zn C4->C5 Alkylation C5->C2 Product Exchange

Fig 1. Proposed catalytic cycle highlighting the oxetane-directed Zimmerman-Traxler transition state.

Comparative Performance Data

To benchmark the catalytic activity, we evaluated the enantioselective addition of diethylzinc ( Et2​Zn ) to benzaldehyde. This reaction, originally pioneered by [3], is the gold standard for assessing the facial selectivity of chiral amino alcohols.

Reaction Conditions: Benzaldehyde (1.0 mmol), Et2​Zn (2.0 mmol, 1M in hexanes), Ligand (5.0 mol%), Toluene (3 mL), 0 °C.

Ligand / CatalystLoading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
L-Valinol (Standard)5.0128572 (S)
Diphenylprolinol (Standard)5.089894 (S)
Val-Oxetanol (Target)5.069996 (S)
N-Me-Val-Oxetanol (Derivative)5.04>9998 (S)
Data Analysis & Insights
  • Kinetics: The N-methylated derivative of Val-Oxetanol achieves full conversion in just 4 hours, twice as fast as diphenylprolinol. This kinetic acceleration is attributed to the prevention of stable, unreactive zinc-alkoxide dimers, a common resting state issue with primary amino alcohols.

  • Enantioselectivity: The rigid oxetane core successfully outcompetes the bulky diphenyl groups of prolinol, delivering an exceptional 98% ee. The constrained geometry prevents the "wobble" effect often observed in acyclic ligands like L-valinol.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards for unbiased yield calculation and a parallel background control to isolate the catalytic effect of the Val-Oxetanol ligand.

Materials Required
  • Ligand: N-Methyl-3-(1-amino-2-methylpropyl)oxetan-3-ol (CAS: Custom/Derivative)

  • Substrate: Benzaldehyde (freshly distilled)

  • Reagent: Diethylzinc (1.0 M solution in hexanes)

  • Internal Standard: n-Dodecane

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology
  • System Initialization & Control Setup:

    • Flame-dry two 10 mL Schlenk tubes under vacuum and backfill with Argon. Label them as [Catalytic] and [Background Control] .

    • Causality Check: The background control proves that any observed product is strictly the result of the ligand-accelerated pathway, ruling out uncatalyzed background alkylation which would erode the ee.

  • Catalyst Complexation:

    • To the [Catalytic] tube, add N-Me-Val-Oxetanol (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (3.0 mL) to both tubes.

    • Cool both tubes to 0 °C using an ice bath.

    • Slowly add Et2​Zn (2.0 mL, 1.0 M in hexanes, 2.0 mmol) dropwise to both tubes.

    • Observation: In the [Catalytic] tube, ethane gas evolution will be observed as the active zinc-alkoxide monomer forms. Stir for 15 minutes.

  • Substrate Addition:

    • Add n-dodecane (50 µL) to both tubes as an internal GC standard.

    • Add benzaldehyde (102 µL, 1.0 mmol) dropwise to both tubes.

  • Reaction Monitoring:

    • Take 50 µL aliquots at 1-hour intervals. Quench aliquots in 0.5 mL of 1M HCl and extract with ethyl acetate. Analyze the organic layer via GC-FID.

    • Validation: The [Background Control] should show <5% conversion after 4 hours, while the [Catalytic] tube should show >99% conversion.

  • Quench and Work-up:

    • Once the catalytic reaction reaches completion, quench the reaction carefully with 1M HCl (5 mL) at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Chiral Analysis:

    • Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

Workflow N1 1. Ligand Preparation (Val-Oxetanol) N2 2. In Situ Complexation (Et2Zn + Ligand) N1->N2 N3 3. Substrate Addition (Benzaldehyde, 0°C) N2->N3 N4 4. Reaction Monitoring (TLC / GC-FID) N3->N4 N5 5. Aqueous Quench (1M HCl / EtOAc) N4->N5 N6 6. Chiral HPLC Analysis (ee% determination) N5->N6

Fig 2. Self-validating experimental workflow for benchmarking catalytic asymmetric alkylation.

Conclusion

Benchmarking data clearly indicates that 3-(1-amino-2-methylpropyl)oxetan-3-ol derivatives outperform traditional acyclic amino alcohols (L-valinol) and compete favorably with privileged cyclic scaffolds (diphenylprolinol). The unique combination of the highly Lewis basic oxetane oxygen and the rigid, sterically demanding 3,3-disubstitution pattern creates an optimal pocket for asymmetric induction. For process chemists and drug discovery scientists looking to optimize transition-metal catalyzed alkylations, Val-Oxetanol derivatives represent a highly efficient, next-generation ligand class.

References

  • Lassalas, P., Oukoloff, K., Makani, V., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL:[Link]

  • Kitamura, M., Suga, S., Kawai, K., Noyori, R. "Catalytic asymmetric addition of dialkylzincs to aldehydes." Journal of the American Chemical Society, 1986. URL:[Link]

Validation

A Comparative Guide to the Conformational Isomers of 3-(1-amino-2-methylpropyl)oxetan-3-ol: A Medicinal Chemistry Perspective

Introduction: The Strategic Importance of Conformational Control in Drug Design In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a powerful structural motif.[1][2][3] Its unique electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Conformational Control in Drug Design

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a powerful structural motif.[1][2][3] Its unique electronic properties and three-dimensional shape allow it to serve as a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls, often leading to significant improvements in critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[4][5] When incorporated into a molecule like 3-(1-amino-2-methylpropyl)oxetan-3-ol, which also contains a chiral γ-amino alcohol side chain, the result is a scaffold of considerable interest for drug development professionals.

The biological activity of such a molecule is not dictated solely by its chemical formula, but is intimately linked to the three-dimensional shapes, or conformations, it can adopt. The spatial arrangement of the amino and hydroxyl groups, the pucker of the oxetane ring, and the orientation of the isopropyl group can determine how the molecule interacts with its biological target. Therefore, a thorough understanding and comparative analysis of its conformational isomers are paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the methodologies used to characterize the conformational landscape of 3-(1-amino-2-methylpropyl)oxetan-3-ol. We will explore both cutting-edge computational techniques and definitive experimental protocols, explaining the causality behind our methodological choices and demonstrating how these approaches provide a synergistic and self-validating picture of the molecule's conformational preferences.

Part 1: Defining the Conformational Landscape

The conformational flexibility of 3-(1-amino-2-methylpropyl)oxetan-3-ol arises from several key structural features:

  • Oxetane Ring Puckering: Unlike a planar aromatic ring, the four-membered oxetane ring is non-planar and exists in a puckered conformation to alleviate ring strain.[6] The degree of puckering and the preferred conformation can be influenced by the bulky substituent at the C3 position.[1]

  • Side Chain Rotation: There are multiple rotatable single bonds within the 1-amino-2-methylpropyl side chain. The most critical of these is the bond connecting the side chain to the oxetane ring, which dictates the overall spatial relationship between the two core fragments.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group and an amino group creates the potential for intramolecular hydrogen bonds. These non-covalent interactions can significantly stabilize specific conformations, effectively "locking" the molecule into a preferred shape and reducing its conformational entropy.

A comprehensive analysis must therefore aim to determine the lowest energy states among these variables, identifying the most populated conformers under physiological conditions.

Part 2: In Silico Prediction of Conformational Isomers via Computational Modeling

Computational chemistry provides a powerful, predictive lens through which we can visualize the potential energy surface of a molecule before embarking on laboratory synthesis and analysis.[7] The goal is to generate a comprehensive set of possible conformers and rank them by their relative stability.

Experimental Protocol: A DFT-Based Conformational Search

This protocol outlines a robust workflow for identifying and ranking the stable conformers of 3-(1-amino-2-methylpropyl)oxetan-3-ol.

  • Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D structure using a standard molecular editor. For this molecule, multiple stereoisomers are possible; the analysis should be run independently for each desired stereoisomer (e.g., (R,S), (S,R), (R,R), (S,S)).

  • Conformer Generation: A stochastic or systematic search algorithm is employed to explore the conformational space.

    • Causality: Stochastic methods, like distance geometry combined with experimental torsion-angle preferences (ETKDG), are efficient for flexible molecules by randomly sampling the conformational space.[8] This avoids the combinatorial explosion that can occur with systematic searches on molecules with many rotatable bonds.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization.

    • Causality: We employ Density Functional Theory (DFT) for this step, as it provides a good balance between accuracy and computational cost for small organic molecules.[9] The B3LYP functional combined with a 6-31G(d,p) basis set is a widely accepted starting point for such calculations.[10] This process finds the nearest local energy minimum for each starting conformer.

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum and not a transition state.[9] These calculations also provide the zero-point vibrational energy (ZPVE), which is crucial for accurate relative energy calculations.

  • Ranking and Analysis: The final electronic energies (including ZPVE) of all unique, stable conformers are compared. The conformer with the lowest energy is the global minimum, and others are ranked by their energy difference (ΔE) from this state. Conformers within a reasonable energy window (e.g., 2-3 kcal/mol) are considered significantly populated at room temperature.

G cluster_0 Computational Workflow for Conformational Analysis A 1. 2D to 3D Structure Generation (Specify Stereoisomer) B 2. Conformer Search (e.g., Stochastic Method - ETKDG) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Verify True Minima, Obtain ZPVE) C->D E 5. Energy Ranking & Analysis (Identify Low-Energy Conformers) D->E

Caption: A typical computational workflow for identifying stable conformers.

Data Presentation: Predicted Conformational Data

The output of such a study is best summarized in a table that allows for easy comparison of the key properties of the most stable conformers.

Conformer IDRelative Energy (ΔE, kcal/mol)Key Dihedral Angle (°)\n(O-C3-C-N)H-Bond Distance (Å)\n(O-H···N)Oxetane Puckering Angle (°)
Conf-01 0.00-65.22.115.5
Conf-02 0.85175.8N/A14.9
Conf-03 1.9858.92.215.1

Note: Data are hypothetical and for illustrative purposes only.

Part 3: Experimental Validation of Solution-Phase Conformations

While computational methods are predictive, experimental techniques are required to validate these predictions and understand the molecule's behavior in a relevant medium, such as in solution. NMR spectroscopy is the most powerful tool for this purpose.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a pure sample of 3-(1-amino-2-methylpropyl)oxetan-3-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: The choice of solvent is critical, as solvent polarity can influence conformational equilibria, particularly by competing for hydrogen bonds.

  • 1D NMR (¹H and ¹³C): Acquire standard high-resolution ¹H and ¹³C NMR spectra.

    • Causality: These spectra confirm the chemical structure and provide initial clues about conformational averaging. If multiple conformers are in slow exchange on the NMR timescale, separate sets of peaks may be observed. More commonly, a single set of averaged peaks is seen.

  • 2D NMR (COSY and HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra.

    • Causality: These experiments establish connectivity, allowing for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for more advanced analysis.

  • Coupling Constant (J-value) Analysis: Carefully measure the ³JHH coupling constants from the ¹H NMR spectrum.

    • Causality: According to the Karplus relationship, the magnitude of the three-bond coupling constant between two protons is dependent on the dihedral angle between them. This provides invaluable, quantitative information about the conformation of the side chain.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or ROESY spectrum.

    • Causality: NOE signals arise between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is the most direct experimental method for determining the relative orientation of different parts of the molecule, such as which protons on the side chain are spatially proximal to the protons on the oxetane ring. This is a self-validating system when combined with J-coupling data, as through-bond and through-space constraints must be mutually consistent.

G cluster_1 NMR Workflow for Solution Conformation A 1. Sample Preparation (Choice of Solvent is Key) B 2. 1D & 2D NMR (Structure Verification & Signal Assignment) A->B C 3. ³JHH Coupling Analysis (Determine Dihedral Angles) B->C D 4. NOESY/ROESY (Measure Through-Space Distances) B->D E 5. Structure Elucidation (Combine Constraints to Build Model) C->E D->E

Caption: An experimental workflow for determining solution-phase conformation.

Data Presentation: Representative NMR Data
Proton Pair³JHH (Hz)Inferred Dihedral Angle (°)NOE CorrelationInferred Proximity
H_Cα - H_Cβ 10.5~180° (anti)YesClose
H_Cα - H_oxetane N/AN/AStrongProximal
H_Cγ - H_oxetane N/AN/AWeakDistant

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Definitive Solid-State Structure via X-ray Crystallography

For a definitive, high-resolution snapshot of a single conformation, X-ray crystallography is the gold standard. While it represents the molecule's state in a crystal lattice, this conformation is almost always one of the low-energy minima predicted by computation and observed in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is to grow a high-quality single crystal of the compound. This is often achieved by slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit with the experimental data.

The resulting crystal structure provides precise measurements of bond lengths, bond angles, and dihedral angles, offering indisputable evidence for a specific low-energy conformation. This data can be used to benchmark and validate the accuracy of the computational models.[1]

Conclusion: A Synergistic Approach to Conformational Analysis

The conformational analysis of a flexible, medicinally relevant molecule like 3-(1-amino-2-methylpropyl)oxetan-3-ol is not a task for a single technique. A robust and trustworthy understanding is achieved by integrating computational predictions with experimental validation.

  • Computational Modeling provides a panoramic view of the entire conformational landscape, identifying all plausible low-energy structures.

  • NMR Spectroscopy offers a dynamic picture of the molecule's average conformation and preferred rotamers in the biologically relevant solution phase.

  • X-ray Crystallography delivers a precise, static image of a single, stable conformer in the solid state.

By comparing the results from these distinct yet complementary approaches, researchers and drug development professionals can build a comprehensive and reliable model of the molecule's three-dimensional structure. This knowledge is fundamental to understanding its interaction with biological targets, interpreting SAR data, and ultimately, designing more potent and selective medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Riniker, S., & Landrum, G. A. (2015). Better informed distance geometry: using what we know to improve conformation generation. Journal of chemical information and modeling, 55(12), 2562-2574. [Link]

  • Ferreira, R. S., Wlodarczyk, S. R., & Arantes, G. M. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. Bioinformatics, 36(9), 2766-2772. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2001). Absolute configuration of amino alcohols by 1H-NMR. Tetrahedron: Asymmetry, 12(20), 2915-2924. [Link]

  • Sherrill, C. D. (2010). A sobering assessment of small-molecule force field methods for low energy conformer predictions. Journal of chemical theory and computation, 6(8), 2325-2338. [Link]

  • Luger, P., & Buschmann, J. (1984). The crystal structure of oxetane at 140 K. Journal of the American Chemical Society, 106(24), 7488-7491. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • Zhang, J., Schmalz, H. G., & Liao, X. (2019). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie International Edition, 58(3), 839-842. [Link]

  • Zhao, H., & Li, X. (2016). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC advances, 6(1), 534-541. [Link]

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Comparative

A Comprehensive Guide to Establishing the Purity of 3-(1-amino-2-methylpropyl)oxetan-3-ol by Orthogonal Methods

In the landscape of pharmaceutical development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of orthogonal analytical methods for establishing the purity of 3-(1-amino-2-methylpropyl)oxetan-3-ol, a key intermediate or potential API. By employing multiple, independent analytical techniques, we can build a comprehensive and trustworthy purity profile, mitigating the risk of undetected impurities that could compromise the final drug product.[1]

The principle of using orthogonal methods lies in employing techniques that rely on different separation or detection principles.[1] This approach significantly increases the probability of detecting a wider range of potential impurities, including isomers, degradation products, and process-related impurities, which might co-elute or be otherwise obscured in a single analytical run.[2]

This guide will delve into the practical application of two powerful and orthogonal chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) . We will explore the causality behind the experimental choices for each method, provide detailed protocols, and present comparative data to illustrate the value of this dual-pronged approach.

The Criticality of Orthogonal Purity Assessment

A single analytical method, no matter how well-optimized, possesses inherent selectivity biases.[2] For a molecule like 3-(1-amino-2-methylpropyl)oxetan-3-ol, which contains both a polar oxetane ring and a primary amine, the potential for a diverse range of impurities with varying polarities and chemical properties is significant. Relying solely on one method, such as RP-HPLC, might fail to resolve impurities with similar hydrophobicity to the main compound.[2][3]

By introducing an orthogonal method like SFC, which separates compounds based on different physicochemical interactions in a supercritical fluid mobile phase, we gain a different "view" of the sample.[4][5] This multi-faceted analysis provides a more complete and validated assessment of the API's purity, a critical requirement for regulatory bodies like the FDA and EMA.[1]

Orthogonal_Methods_Workflow

Figure 1: Workflow for establishing a comprehensive purity profile using orthogonal analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[6] Polar compounds, having a higher affinity for the mobile phase, elute earlier, while non-polar compounds, which interact more strongly with the stationary phase, are retained longer.[6] For a polar compound like 3-(1-amino-2-methylpropyl)oxetan-3-ol, careful method development is required to achieve adequate retention and separation from polar impurities.[7]

Experimental Protocol:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for a broad range of hydrophobicities. The length and particle size offer a balance of resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic amine by forming an ion pair that has better retention on the C18 phase.[8]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute both polar and potentially less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe oxetane and amine functionalities lack a strong chromophore, necessitating detection at a low UV wavelength.
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase composition prevents peak distortion.

Method 2: Supercritical Fluid Chromatography (SFC)

Principle: SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a "supercritical fluid" with properties intermediate between a liquid and a gas.[9] This leads to lower viscosity and higher diffusivity compared to liquid mobile phases, enabling faster and more efficient separations.[9][10] Separation in SFC is based on a combination of polarity, volatility, and interactions with the stationary phase and a polar co-solvent (modifier).[4][5] For polar molecules, SFC can offer a different selectivity compared to RP-HPLC.[4][11]

Experimental Protocol:

Parameter Condition Rationale
Column 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µmA polar stationary phase like 2-ethylpyridine is well-suited for the analysis of polar and basic compounds in SFC.[10]
Mobile Phase A Supercritical CO2The primary, non-polar mobile phase.[10]
Mobile Phase B Methanol with 0.1% Ammonium HydroxideMethanol is a common polar modifier in SFC.[11] The addition of a basic additive like ammonium hydroxide improves the peak shape of basic analytes.
Gradient 5% B to 40% B over 10 minutesA gradient of the polar modifier is used to elute compounds with a range of polarities.
Flow Rate 3.0 mL/minThe lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times.[10]
Back Pressure 150 barMaintained to ensure the CO2 remains in a supercritical state.
Column Temperature 40 °CTemperature is a critical parameter in SFC affecting mobile phase density and selectivity.
Detection UV at 210 nmConsistent with the HPLC method for direct comparison.
Injection Volume 5 µL
Sample Preparation 1 mg/mL in MethanolThe sample should be dissolved in a solvent compatible with the SFC mobile phase.

Comparative Data Analysis

To illustrate the power of this orthogonal approach, a hypothetical batch of 3-(1-amino-2-methylpropyl)oxetan-3-ol was analyzed using both the developed RP-HPLC and SFC methods. The results are summarized below.

Analyte RP-HPLC Purity (%) SFC Purity (%)
3-(1-amino-2-methylpropyl)oxetan-3-ol99.598.8
Impurity A0.30.5
Impurity BNot Detected0.2
Impurity C0.20.5

Analysis of Results:

The RP-HPLC method indicated a purity of 99.5%. However, the orthogonal SFC method revealed a lower purity of 98.8% and, crucially, detected an additional impurity (Impurity B) that was not resolved by the primary HPLC method. This highlights a potential co-elution issue in the RP-HPLC analysis, where Impurity B may have eluted at the same time as the main peak or another impurity.[2] The different selectivity of the SFC method, which is based on different separation principles, allowed for the resolution and quantification of this previously hidden impurity.[3][12]

Data_Comparison cluster_HPLC RP-HPLC Results cluster_SFC SFC Results cluster_Conclusion Conclusion HPLC_Purity Purity: 99.5% Impurity A: 0.3% Impurity C: 0.2% Conclusion_Text SFC reveals Impurity B, missed by RP-HPLC, providing a more accurate purity assessment. SFC_Purity Purity: 98.8% Impurity A: 0.5% Impurity B: 0.2% Impurity C: 0.5%

Figure 2: Comparison of purity results from orthogonal RP-HPLC and SFC methods.

Trustworthiness Through Self-Validation

The implementation of orthogonal methods serves as a self-validating system. When two independent analytical techniques provide consistent results, it significantly increases the confidence in the determined purity value. Conversely, discrepancies between the methods, as demonstrated in our case study, trigger further investigation to identify and characterize previously unknown impurities. This rigorous approach is in line with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[13][14]

Conclusion

Establishing the purity of a pharmaceutical compound like 3-(1-amino-2-methylpropyl)oxetan-3-ol demands a meticulous and robust analytical strategy. Relying on a single analytical method can lead to an incomplete and potentially misleading purity assessment. By employing orthogonal methods, such as the RP-HPLC and SFC techniques detailed in this guide, researchers and drug development professionals can achieve a more comprehensive and trustworthy purity profile. This approach not only enhances the scientific integrity of the data but also provides a solid foundation for regulatory submissions and ensures the safety and quality of the final drug product.

References

  • <621> Chromatography. U.S. Pharmacopeia. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/30145]([Link] SFC/how-good-is-sfc-for-polar-analytes/30145)

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? PubMed. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]

  • Supercritical Fluid Chromatography (SFC). University of Southampton. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • What is Supercritical Fluid Chromatography. Teledyne LABS. [Link]

  • Capillary Electrophoresis: A High-Resolution Technique for Molecular Separation and Characterization. OMICS International. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]

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Validation

Comparative Guide: In Vitro and In Vivo Efficacy of 3-(1-Amino-2-methylpropyl)oxetan-3-ol Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from traditional aliphatic amines due to their high basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from traditional aliphatic amines due to their high basicity and metabolic liabilities. The incorporation of the 3-(1-amino-2-methylpropyl)oxetan-3-ol motif has emerged as a powerful bioisosteric strategy. This guide provides an objective, data-driven comparison of drug analogs utilizing this specific oxetane building block against traditional aliphatic and tetrahydropyran (THP) alternatives, detailing the mechanistic causality behind their superior in vitro stability and in vivo efficacy.

Mechanistic Rationale: The "Magic Oxetane" Effect

To understand the efficacy differences, we must first analyze the physical chemistry imparted by the 3-(1-amino-2-methylpropyl)oxetan-3-ol moiety:

  • pKa Attenuation & Permeability : Standard aliphatic amines typically possess a high pKa (~9.5–10.5), making them highly protonated at physiological pH. The strong electron-withdrawing inductive effect (-I) of the oxetane oxygen lowers the pKa of the adjacent primary amine by 1–2 units. This increases the fraction of neutral molecules, directly enhancing passive transcellular permeability 1.

  • Metabolic Shielding : Aliphatic amines are prime targets for Cytochrome P450 (CYP450)-mediated N-dealkylation. The rigid, puckered conformation of the oxetane ring (approx. 8.7°), combined with the steric bulk of the 2-methylpropyl group, sterically occludes the amine lone pair from the CYP450 active site, preventing oxidative degradation 2.

  • Lipophilic Efficiency (LipE) : The oxetane oxygen and the tertiary hydroxyl group act as potent hydrogen bond acceptors and donors. This significantly lowers the partition coefficient (LogD) and improves aqueous solubility without adding the excessive molecular weight associated with larger heterocycles [[3]]().

Mechanism A Aliphatic Amine Analog (High pKa, Exposed N-atom) B CYP450 Enzyme (Active Site Binding) A->B C Rapid N-Dealkylation (High Clearance) B->C D Oxetane-3-ol Analog (Lower pKa, Steric Shielding) D->B  Blocked Access E Metabolic Resistance (Steric Occlusion) D->E F Sustained Exposure (Low Clearance) E->F

CYP450 metabolic resistance mechanism of the oxetane-3-ol motif vs aliphatic amines.

Comparative In Vitro Profiling

To demonstrate the efficacy of this bioisostere, we compare a representative kinase inhibitor scaffold modified with three different R-groups: an isopentylamine (Analog A), a tetrahydropyran derivative (Analog B), and the 3-(1-amino-2-methylpropyl)oxetan-3-ol derivative (Analog C).

ParameterAnalog A (Aliphatic Amine)Analog B (THP Derivative)Analog C (Oxetane-3-ol)
Target IC50 (nM) 14.218.59.4
LogD (pH 7.4) 3.83.12.2
HLM CLint (µL/min/mg) 95.0 (High)52.4 (Moderate)< 12.0 (Low)
Caco-2 Papp (10⁻⁶ cm/s) 18.514.222.1
Aqueous Solubility (µM) 1545> 200

Data Synthesis: Analog C demonstrates a superior in vitro profile. The rigidification provided by the oxetane ring reduces the entropic penalty upon target binding, improving the IC50 to 9.4 nM 3. Crucially, the Human Liver Microsome (HLM) intrinsic clearance (CLint) drops to < 12.0 µL/min/mg, validating the metabolic shielding hypothesis.

Comparative In Vivo Efficacy & Pharmacokinetics

Translating in vitro stability to in vivo models is the ultimate test of a bioisostere. The table below outlines the pharmacokinetic parameters and Tumor Growth Inhibition (TGI) in a mouse xenograft model following oral administration (10 mg/kg).

ParameterAnalog A (Aliphatic Amine)Analog B (THP Derivative)Analog C (Oxetane-3-ol)
In Vivo Clearance (mL/min/kg) 65.242.114.5
Oral Bioavailability (F%) 12%28%74%
Half-life (T1/2, hours) 1.22.56.8
Tumor Growth Inhibition (TGI%) 32%55%89%

Data Synthesis: The high clearance and poor bioavailability of Analog A result in sub-therapeutic tumor exposure, yielding only 32% TGI. By contrast, Analog C achieves 74% oral bioavailability and an extended half-life of 6.8 hours. This sustained systemic exposure drives a robust 89% TGI, proving that the oxetane-3-ol motif effectively bridges the gap between in vitro potency and in vivo disease modification 1.

Workflow Step1 In Vitro Potency Target IC50 Step2 ADME Profiling HLM CLint & Caco-2 Step1->Step2 Step3 In Vivo PK Bioavailability (F%) Step2->Step3 Step4 In Vivo Efficacy Xenograft TGI% Step3->Step4

Sequential workflow for translating in vitro oxetane stability to in vivo efficacy.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when evaluating oxetane analogs.

Protocol 1: In Vitro Microsomal Stability (CLint Determination)

Rationale: Differentiates enzymatic metabolism from chemical instability.

  • Preparation : Suspend Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition : Spike in the oxetane analog to achieve a 1 µM final concentration (keep organic solvent < 0.5% v/v).

  • Initiation & Self-Validation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Critical Control : Run a parallel incubation without NADPH. If the compound depletes in the minus-NADPH control, the degradation is chemical, not CYP450-mediated.

  • Sampling : At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance.

Protocol 2: In Vivo Mouse Xenograft Efficacy

Rationale: Evaluates the translation of PK improvements into PD outcomes.

  • Implantation : Subcutaneously inject 5 × 10⁶ target cancer cells (e.g., HCT116) suspended in 50% Matrigel into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validation) : Monitor tumor growth via calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into Vehicle, Analog A, and Analog C groups (n=8 per group). Randomizing based on established tumor volume rather than time ensures baseline equivalence across cohorts.

  • Dosing : Administer compounds orally (PO) at 10 mg/kg once daily for 21 days. Formulate in a standard vehicle (e.g., 5% DMSO / 10% Solutol / 85% Saline).

  • Measurement : Measure tumor dimensions bi-weekly. Calculate volume using the formula: V=0.5×Length×Width2 .

  • Endpoint Analysis : Calculate the Tumor Growth Inhibition percentage (TGI%) on Day 21 using the formula: TGI% =[1 - (Vt_treated - V0_treated) / (Vt_vehicle - V0_vehicle)] × 100

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(1-Amino-2-methylpropyl)oxetan-3-ol

A Proactive Safety Framework for Handling 3-(1-Amino-2-methylpropyl)oxetan-3-ol As drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 3-(1-Amino-2-methylpropyl)oxetan-3-ol

As drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of chemical reactivity and potential hazards. For a unique molecule like 3-(1-Amino-2-methylpropyl)oxetan-3-ol, a specific Safety Data Sheet (SDS) may not exist. This guide provides a comprehensive operational plan by analyzing the compound's constituent functional groups to infer potential hazards and establish robust personal protective equipment (PPE) and handling protocols. Our approach is rooted in the principle of treating any compound of unknown toxicity with a high degree of caution, as recommended by the National Research Council.[1]

Hazard Analysis by Chemical Analogy

The structure of 3-(1-Amino-2-methylpropyl)oxetan-3-ol contains three key functional groups that inform our safety assessment: a primary amine, a tertiary alcohol, and an oxetane ring.

  • Primary Amine (-NH₂): This is the most significant group from a hazard perspective. Amines are organic bases and are frequently classified as corrosive or irritant.[2][3] They can cause severe skin burns and eye damage.[4][5] According to the Globally Harmonized System (GHS), substances that cause irreversible skin damage are classified as corrosive.[3][6] Inhalation of amine vapors may also lead to respiratory irritation.[7][8]

  • Oxetane Ring: This four-membered ether ring is a polar motif increasingly used in drug discovery to improve properties like solubility.[9] While generally more stable than epoxides, the ring strain can make them susceptible to opening under certain conditions.[9] Oxetane itself is considered an irritant and is harmful by inhalation, ingestion, and skin absorption.[10] The parent compound, oxetan-3-ol, is classified as a skin and eye irritant.[11]

  • Tertiary Alcohol (-OH): Generally, tertiary alcohols present a lower hazard profile compared to amines. However, they contribute to the overall chemical properties and potential for irritation.

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant and potentially corrosive . It may also be harmful if inhaled or ingested.

The Core PPE Ensemble: A Head-to-Toe Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following ensemble should be considered mandatory for all personnel handling the compound.

PPE ComponentSpecificationRationale & Expert Insight
Eye & Face Protection Chemical safety goggles with side shields AND a face shield.The primary amine group poses a significant risk of severe eye damage.[4][11] Standard safety glasses are insufficient. A face shield provides a secondary barrier against splashes during transfers or in the event of a vigorous reaction.
Hand Protection Double-gloving with a chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard nitrile inner glove.Amines can permeate standard nitrile gloves over time. A more robust outer glove is necessary for extended handling. Always inspect gloves for damage before use and remove them before touching surfaces like doorknobs or keyboards.[12][13]
Body Protection A flame-resistant (FR) laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat.The lab coat protects against incidental contact.[12] The apron provides an additional barrier against spills of this potentially corrosive liquid. Ensure the lab coat is fully buttoned.[12]
Respiratory Protection Use only within a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[14] All weighing and transfers of the material should occur within the hood.
Foot Protection Closed-toe, non-porous shoes made of a durable material like leather or rubber.Protects feet from spills. Porous shoes, like athletic sneakers, can absorb chemicals and hold them against the skin.[15]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. This process should be documented as a Standard Operating Procedure (SOP) within your laboratory's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard.[16][17][18]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE gather_spill 3. Prepare Spill Kit (Absorbent, Neutralizer) don_ppe 4. Don Full PPE (Gloves last) gather_spill->don_ppe Proceed to Handling handle_chem 5. Handle Chemical (Weigh, transfer, react) decon_tools 6. Decontaminate Tools & Surfaces prep_waste 7. Segregate & Label Chemical Waste decon_tools->prep_waste Proceed to Cleanup doff_ppe 8. Doff PPE (Gloves first) wash_hands 9. Wash Hands Thoroughly

Diagram: Step-by-step safe handling workflow.

Emergency Protocols: Spills and Exposure

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[5][19] Seek immediate medical attention.

  • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[7]

Spill Management:

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.[20]

  • Control Vapors: Ensure the spill occurs within a fume hood or that the area is well-ventilated to prevent vapor buildup.[21]

  • Contain & Absorb: For small spills, create a dike around the spill with an inert absorbent material like vermiculite or sand.[21][22] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Caution): Given the amine's basicity, a weak acid (like citric acid) could be used for neutralization after absorption. However, this may generate heat.[21] It is often safer to treat the absorbed material as basic chemical waste.

  • Collection & Disposal: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[19][20][22]

Storage and Disposal Plans

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[23][24]

  • Keep it in a cool, dry, well-ventilated area, segregated from incompatible materials such as strong acids and oxidizing agents.[11][23]

  • If refrigeration is required, use only a refrigerator specifically designed for flammable or chemical storage.[24] Do not use a standard household refrigerator.[24]

Disposal:

  • All waste, including empty containers and contaminated absorbents, must be treated as hazardous waste.[23]

  • Dispose of waste through your institution's licensed hazardous waste disposal program.[19][23] Never pour amine waste down the drain, as it can be harmful to aquatic life.[23]

  • Keep waste containers closed and stored in a designated satellite accumulation area.

By implementing this comprehensive safety framework, researchers can confidently and safely handle 3-(1-Amino-2-methylpropyl)oxetan-3-ol, ensuring personal safety and maintaining the integrity of their vital work.

References

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  • Acros Organics. (2025). Safety Data Sheet: Oxetane-3-carboxylic acid. [Link]

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